4-Amino-6-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZFMMDHZCOFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589044 | |
| Record name | 6-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874589-77-2 | |
| Record name | 6-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-6-methylquinoline chemical properties and structure
An In-Depth Technical Guide to 4-Amino-6-methylquinoline: Chemical Properties, Structure, and Synthetic Strategies
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its derivatives, the 4-aminoquinoline series is particularly distinguished, housing iconic drugs like chloroquine and amodiaquine, which have been pivotal in the global fight against malaria.[2][3] This guide focuses on a specific, yet significant, member of this family: this compound. By strategically placing a methyl group on the benzenoid ring, this compound serves as a valuable molecular probe and a synthetic intermediate for developing novel therapeutics.
This document provides a comprehensive overview for researchers and drug development professionals, delving into the core chemical properties, structural nuances, spectral characteristics, and synthetic pathways of this compound. Furthermore, it explores its potential applications, grounded in the well-established biological activities of the broader 4-aminoquinoline class.[4]
Chemical Structure and Physicochemical Properties
The structure of this compound features a fused heterocyclic system of a benzene ring and a pyridine ring. The key functional groups are an amino group at position 4 and a methyl group at position 6. This specific arrangement influences the molecule's electronic distribution, basicity, and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Structural Analysis and Tautomerism
Like other 4-aminoquinolines, this compound can theoretically exist in two tautomeric forms: the amino form and the imino form.[5][6] Tautomerism is the interconversion of structural isomers, typically involving the migration of a proton.[7]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies.
Step 1: Synthesis of 4-Hydroxy-6-methylquinoline
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (EMME) (1.1 eq).
-
Condensation : Heat the mixture at 100-120°C for 2 hours. Ethanol is eliminated during this step to form the enamine intermediate.
-
Cyclization : Add the reaction mixture to a high-boiling point solvent like Dowtherm A and heat to ~250°C for 30-60 minutes. This high temperature induces an intramolecular thermal cyclization.
-
Work-up : Cool the mixture and dilute with hexane or petroleum ether to precipitate the crude ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Filter the solid.
-
Hydrolysis & Decarboxylation : Reflux the ester in an aqueous solution of sodium hydroxide (10-20%) to saponify the ester group. After cooling, acidify the solution with HCl to precipitate the carboxylic acid. Filter the solid, dry it, and heat it above its melting point until carbon dioxide evolution ceases, yielding 4-hydroxy-6-methylquinoline.
Step 2: Synthesis of 4-Chloro-6-methylquinoline
-
Chlorination : Carefully add 4-hydroxy-6-methylquinoline (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃) (3-5 eq) with stirring.
-
Reaction : Heat the mixture under reflux for 2-4 hours. The reaction must be performed in a fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up : Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The excess POCl₃ is hydrolyzed.
-
Neutralization & Extraction : Neutralize the acidic solution carefully with a base (e.g., NH₄OH or Na₂CO₃) to a pH of ~8-9. The product will precipitate or can be extracted with a suitable organic solvent like dichloromethane or chloroform.
-
Purification : Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Amination : In a sealed pressure vessel, combine 4-chloro-6-methylquinoline (1.0 eq), phenol (as solvent and catalyst), and an excess of aqueous ammonia or ammonium hydroxide.
-
Reaction : Heat the mixture to 120-160°C for several hours. The progress of the reaction can be monitored by TLC. The phenol acts to facilitate the nucleophilic substitution.
-
Work-up : After cooling, add aqueous NaOH to the reaction mixture to deprotonate the phenolic hydroxyl group, making it water-soluble.
-
Extraction : Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Research and Drug Development
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. [1][4]These include antimalarial, anticancer, anti-inflammatory, antibacterial, and antiviral properties. [4][8]The inclusion of a methyl group at the 6-position can modulate these activities by altering the molecule's steric and electronic properties, potentially improving target specificity or pharmacokinetic parameters.
Antimalarial Activity
The primary application of 4-aminoquinolines has been in antimalarial therapy. [3]Compounds like chloroquine are thought to function by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). There, they interfere with the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. By capping the growing hemozoin crystal, the drug prevents heme polymerization, leading to a buildup of toxic free heme and subsequent parasite death.
Caption: Mechanism of action for 4-aminoquinoline antimalarials.
This compound, as a member of this class, is a prime candidate for screening as a novel antimalarial agent, particularly against drug-resistant strains where modifications to the quinoline core are being explored to overcome resistance mechanisms. [3]
Anticancer and Other Potential Applications
Recent research has highlighted the potential of quinoline derivatives as anticancer agents. [9]They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and cell cycle progression. [9][10]4-Aminoquinolines have also been investigated for their ability to modulate autophagy, a cellular process that can be exploited to kill cancer cells. The 6-methyl substituent could enhance lipophilicity, potentially improving cell membrane permeability and accumulation within tumor cells.
Furthermore, the 4-aminoquinoline core is found in drugs with anti-inflammatory and immunomodulatory effects, suggesting that this compound could be a valuable starting point for developing agents to treat autoimmune diseases. [2]
Conclusion
This compound is a synthetically accessible and versatile derivative of the highly significant 4-aminoquinoline scaffold. Its chemical structure, characterized by the stable aromatic amino tautomer, provides a rigid framework for molecular design. The presence of the 6-methyl group offers a strategic point for modulating physicochemical properties and biological activity. Through well-established synthetic routes, this compound can be efficiently prepared, making it an attractive building block for libraries of novel compounds. Given the broad therapeutic relevance of its parent class, this compound holds considerable promise as a lead structure in the development of new antimalarial, anticancer, and anti-inflammatory agents, warranting further investigation by the scientific community.
References
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
(PDF) 4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4-Amino-2-methylquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127520. Retrieved January 17, 2026, from [Link]
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Retrieved January 17, 2026, from [Link]
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Retrieved January 17, 2026, from [Link]
- An improved process for the synthesis of quinoline derivatives. (2007). Google Patents.
-
Kumar, A., & Aggarwal, N. (2012). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 12(14), 1433–1444. Retrieved January 17, 2026, from [Link]
-
O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., Park, B. K., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. Retrieved January 17, 2026, from [Link]
-
(PDF) 4-Aminoquinoline-based drugs and drug candidates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
6-Methylquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Al-Suhaimi, K. S., El-kalyoubi, S. A., Al-shakliah, N. S., & Ghorab, M. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1618. Retrieved January 17, 2026, from [Link]
-
Campbell, K. N., & Kerwin, J. F. (1946). The Preparation of 4-Methylquinolines. Journal of the American Chemical Society, 68(9), 1837–1839. Retrieved January 17, 2026, from [Link]
-
Tautomerism | Definition, Types, Mechanism & Examples. (n.d.). Chemist Wizards. Retrieved January 17, 2026, from [Link]
-
Tautomer. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11. Retrieved January 17, 2026, from [Link]
-
Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. Retrieved January 17, 2026, from [Link]
-
6-Aminoquinoline. (n.d.). Chemsrc.com. Retrieved January 17, 2026, from [Link]
-
4-Aminoquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
-
Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4-(2-Aminoethyl)morpholine. (n.d.). BMRB. Retrieved January 17, 2026, from [Link]
-
22.1 Keto–Enol Tautomerism. (n.d.). OpenStax. Retrieved January 17, 2026, from [Link]
-
Nemes, P., Kály, D., & Kálmán, F. (2020). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1935–1941. Retrieved January 17, 2026, from [Link]
-
4-methylquinoline. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]
-
4-Methylquinoline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
6-methoxy-4-methylquinoline. (n.d.). ChemSynthesis. Retrieved January 17, 2026, from [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistwizards.com [chemistwizards.com]
- 6. Tautomer - Wikipedia [en.wikipedia.org]
- 7. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-6-methylquinoline
Abstract: This technical guide provides a comprehensive overview of 4-Amino-6-methylquinoline, a key heterocyclic amine with significant applications in medicinal chemistry and drug development. We will delve into its fundamental chemical identifiers, physicochemical properties, established synthesis protocols, and its role as a crucial scaffold in the creation of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights.
Core Identification and Chemical Properties
This compound is a substituted quinoline derivative. The quinoline ring system itself is a vital pharmacophore found in numerous natural products and synthetic drugs.[1] The strategic placement of an amino group at the 4-position and a methyl group at the 6-position imparts specific chemical reactivity and biological activity to the molecule.
IUPAC Name: 6-methylquinolin-4-amine
CAS Number: 1647-46-7
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis, formulation, and biological assays. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | N/A |
| Molecular Weight | 158.20 g/mol | N/A |
| Appearance | Typically a crystalline solid | N/A |
| Melting Point | Not consistently reported in searches | N/A |
| Boiling Point | Not consistently reported in searches | N/A |
| Solubility | Generally soluble in organic solvents like methanol and chloroform.[2] | [2] |
| pKa (Strongest Basic) | 4.68 (Predicted) | [3] |
Note: Experimental values for melting and boiling points can vary based on purity and experimental conditions. The provided pKa is a computational prediction.
Synthesis of this compound
The synthesis of 4-aminoquinoline derivatives is a well-established area of organic chemistry, driven by their therapeutic importance.[4][5] While a specific, detailed, step-by-step protocol for the direct synthesis of this compound was not found in the immediate search results, a general and widely applicable synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on a corresponding 4-chloroquinoline precursor.[4]
Another common approach is the Skraup synthesis, a classic method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] An adaptation of this method would be a plausible route.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from 4-methylaniline. This process involves a cyclization reaction to form the quinoline core, followed by functional group manipulations to introduce the amino group.
Caption: Conceptual Synthesis of this compound.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized representation based on common synthetic transformations for quinolines.[6]
Step 1: Synthesis of 6-Methylquinoline (Skraup Reaction)
-
To a stirred solution of 4-methylaniline in concentrated sulfuric acid, slowly add glycerol.
-
Add an oxidizing agent, such as nitrobenzene or arsenic acid (note: arsenic compounds are highly toxic and modern methods often use alternatives).
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and pour it into an excess of water.
-
Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the 6-methylquinoline by steam distillation or column chromatography.
Step 2: Nitration of 6-Methylquinoline
-
Dissolve 6-methylquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature.
-
Allow the reaction to proceed at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the 6-methyl-4-nitroquinoline.
-
Filter and wash the solid with water.
Step 3: Reduction to this compound
-
Suspend the 6-methyl-4-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
-
Heat the mixture if necessary to drive the reaction to completion.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Dry the organic extract, evaporate the solvent, and purify the final product by recrystallization or column chromatography.
Applications in Drug Development and Research
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by antimalarial drugs like chloroquine and hydroxychloroquine.[1][4][5] These compounds are known to exert their effect by accumulating in the acidic food vacuole of the malaria parasite.[4] Derivatives of 4-aminoquinoline have been investigated for a wide array of therapeutic applications.[5][7]
The biological activities of 4-aminoquinoline derivatives are extensive and include:
-
Antimalarial: This is the most well-known application.[5]
-
Anticancer: Certain derivatives have shown efficacy against various cancer cell lines.[5][8][9]
-
Anti-inflammatory: Some compounds exhibit anti-inflammatory properties.[5]
-
Antiviral and Antibacterial: The scaffold has been explored for its potential against various pathogens.[1][5]
-
Kinase Inhibition: Some derivatives act as inhibitors of specific kinases, which are crucial targets in cancer therapy.[10]
The methyl group at the 6-position of this compound can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable starting point for the development of new chemical entities.
Role as a Pharmacophore in Drug Design
The 4-aminoquinoline core acts as a pharmacophore, the essential part of a molecule that carries the biological activity. Drug development often involves modifying this core by adding different functional groups to optimize efficacy, selectivity, and pharmacokinetic properties.
Caption: Drug Development Workflow from a Core Scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this exact compound was not retrieved, general guidelines for handling similar aromatic amines should be followed.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11][12]
Conclusion
This compound, identified by CAS number 1647-46-7, is a compound of significant interest to the scientific community. Its robust 4-aminoquinoline core has proven to be a versatile and potent pharmacophore, leading to the development of numerous life-saving drugs. A comprehensive understanding of its synthesis, properties, and biological potential is essential for leveraging this scaffold to create the next generation of therapeutic agents. Further research into novel synthetic routes and biological applications of this and related compounds will continue to be a vibrant and important area of chemical and medical science.
References
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Retrieved January 17, 2026, from [Link]
- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.
-
Safety data sheet. (2023, December 7). CPAChem. Retrieved January 17, 2026, from [Link]
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Retrieved January 17, 2026, from [Link]
-
4-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Solomon, V. R., Pundir, S., & Lee, H. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6211. Retrieved January 17, 2026, from [Link]
-
Showing Compound 6-Methylquinoline (FDB011115). (n.d.). FooDB. Retrieved January 17, 2026, from [Link]
-
Chang, L., Wang, G., Lin, N., & Sun, X. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 3. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. lovibond.com [lovibond.com]
- 13. fishersci.com [fishersci.com]
- 14. cpachem.com [cpachem.com]
A Guide to the Synthesis of 4-Amino-6-methylquinoline from p-Toluidine: A Mechanistic and Practical Approach
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-amino-6-methylquinoline, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, p-toluidine. We will delve into the strategic considerations for this synthesis, focusing on the well-established Conrad-Limpach-Knorr and Combes quinoline syntheses. The discussion will emphasize the mechanistic underpinnings of these reactions, offering insights into the selection of reagents and reaction conditions. This document is intended to be a practical resource, providing detailed experimental protocols and data presentation to facilitate the successful execution of this synthesis in a laboratory setting.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline moiety is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine. Its derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antiviral properties. The specific target molecule, this compound, serves as a valuable building block for the synthesis of more complex bioactive molecules. The methyl group at the 6-position can influence the molecule's pharmacokinetic and pharmacodynamic properties, making its targeted synthesis a topic of significant interest.
Synthetic Strategy: From p-Toluidine to this compound
The synthesis of this compound from p-toluidine can be efficiently achieved through several classical methods for quinoline synthesis. The choice of method often depends on the desired substitution pattern on the quinoline ring. Given our target's 4-amino substitution, the Conrad-Limpach-Knorr synthesis is a particularly relevant and effective approach. This method involves the reaction of an aniline with a β-ketoester, followed by cyclization. An alternative, the Combes synthesis , involves the reaction of an aniline with a β-diketone.
This guide will focus on the Conrad-Limpach-Knorr synthesis due to its directness in achieving the desired 4-amino (or its 4-hydroxy precursor) substitution pattern.
The Conrad-Limpach-Knorr Synthesis: A Step-by-Step Mechanistic Exploration
The Conrad-Limpach-Knorr synthesis is a two-step process:
-
Condensation: The initial step is the condensation of p-toluidine with a suitable β-ketoester, such as ethyl acetoacetate. This reaction forms a β-aminoacrylate intermediate.
-
Cyclization: The second step involves the thermal cyclization of the β-aminoacrylate. The conditions of this cyclization determine the final product.
The overall workflow can be visualized as follows:
Caption: Workflow for the synthesis of this compound from p-toluidine via the Conrad-Limpach-Knorr approach.
Mechanistic Details of the Condensation Step
The condensation reaction between p-toluidine and ethyl acetoacetate is typically catalyzed by a small amount of acid. The reaction proceeds through the nucleophilic attack of the amino group of p-toluidine on the keto carbonyl of ethyl acetoacetate, followed by dehydration to form the enamine, which is the β-aminoacrylate intermediate.
The Critical Cyclization Step
The cyclization of the β-aminoacrylate intermediate is temperature-dependent and is the cornerstone of the Conrad-Limpach-Knorr synthesis.
-
Limpach Cyclization (Lower Temperature): Heating the intermediate at lower temperatures (around 140-160 °C) favors a 1,2-addition (Michael addition) followed by cyclization to yield the 4-hydroxyquinoline derivative.
-
Knorr Cyclization (Higher Temperature): At higher temperatures (around 250-280 °C), often in a high-boiling solvent like Dowtherm A, the reaction proceeds via an electrophilic attack of the carbonyl group on the aromatic ring, leading to the formation of the 4-hydroxyquinoline.
For the synthesis of this compound, the initial target is the 4-hydroxy-6-methylquinoline, which is then converted to the final product.
Conversion of 4-Hydroxy to 4-Aminoquinoline
The 4-hydroxy group of the quinoline is not a good leaving group. Therefore, it typically needs to be converted to a better leaving group, such as a chloride, before amination. A common strategy involves:
-
Chlorination: Reacting the 4-hydroxy-6-methylquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) to form 4-chloro-6-methylquinoline.
-
Amination: The subsequent displacement of the chloride with an amino group. This can be achieved through various methods, including reaction with ammonia or using modern cross-coupling reactions like the Buchwald-Hartwig amination for more complex amines.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted and optimized based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Synthesis of 4-Hydroxy-6-methylquinoline
Materials:
-
p-Toluidine
-
Ethyl acetoacetate
-
Dowtherm A (or paraffin oil)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid).
-
Heat the mixture at 140-150 °C for 2-3 hours to form the β-aminoacrylate intermediate. Water will be evolved during this step.
-
Allow the mixture to cool slightly. Add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. The cyclization will occur, often with the evolution of ethanol.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Dilute the mixture with a suitable solvent like hexane or toluene to precipitate the product fully.
-
Filter the crude product and wash with the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-6-methylquinoline.
Synthesis of 4-Chloro-6-methylquinoline
Materials:
-
4-Hydroxy-6-methylquinoline
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend 4-hydroxy-6-methylquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-methylquinoline.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
4-Chloro-6-methylquinoline
-
Ammonium hydroxide or a source of ammonia
-
Phenol (as solvent and catalyst)
Procedure:
-
In a sealed pressure vessel, combine 4-chloro-6-methylquinoline (1 equivalent) and phenol (as a solvent).
-
Add an excess of concentrated ammonium hydroxide.
-
Heat the mixture to 160-180 °C for 12-24 hours. The pressure will increase, so a suitable pressure vessel is essential.
-
Cool the reaction mixture to room temperature.
-
Add an aqueous solution of sodium hydroxide to dissolve the phenol.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for each step of the synthesis. Yields are indicative and can vary based on reaction scale and optimization.
| Step | Reactants | Key Reagents | Typical Yield |
| 1. Hydroxyquinoline Formation | p-Toluidine, Ethyl acetoacetate | Dowtherm A | 60-75% |
| 2. Chlorination | 4-Hydroxy-6-methylquinoline | POCl₃ | 80-90% |
| 3. Amination | 4-Chloro-6-methylquinoline | NH₄OH, Phenol | 50-70% |
Alternative Synthetic Routes: The Combes Synthesis
The Combes synthesis offers an alternative route to quinolines, involving the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of this compound, this route is generally less direct as it typically produces 2,4-disubstituted quinolines. However, with specifically chosen starting materials, it can be a viable option.
The Biological Frontier of 4-Amino-6-methylquinoline: A Technical Guide to its Activity and Derivatives
Foreword: The Enduring Promise of the Quinoline Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its presence in natural alkaloids and synthetic analogs has given rise to a plethora of therapeutic agents with a broad spectrum of biological activities.[1] Within this versatile family, the 4-aminoquinoline scaffold has emerged as a particularly privileged structure, most famously exemplified by the antimalarial drugs chloroquine and amodiaquine.[2][3] The therapeutic reach of 4-aminoquinolines, however, extends far beyond malaria, with derivatives showing promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4] This guide delves into the specific biological potential of 4-Amino-6-methylquinoline and its derivatives, offering a technical exploration for researchers, scientists, and drug development professionals. We will navigate its synthesis, explore its potential anticancer and antimicrobial activities, and provide detailed experimental protocols to empower further investigation into this promising class of compounds.
Synthesis and Derivatization Strategies: Building the Molecular Toolkit
The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by amination at the 4-position. A plausible and adaptable route is a modification of the Conrad-Limpach synthesis or a Gould-Jacobs reaction, followed by conversion of a 4-hydroxy or 4-chloro intermediate to the desired 4-amino group.
A general synthetic strategy for 4-aminoquinolines often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with an appropriate amine.[5] The synthesis of the 4-chloro-6-methylquinoline intermediate can be achieved from p-toluidine.
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
This synthetic backbone provides a versatile platform for generating a library of derivatives. By employing various substituted anilines in the initial cyclization or by using a range of primary and secondary amines in the final amination step, a diverse set of analogs can be synthesized for structure-activity relationship (SAR) studies.
Anticancer Potential: Targeting Malignant Cells
The 4-aminoquinoline scaffold has garnered significant interest for its anticancer properties.[6] While specific data for this compound is limited, the activities of structurally related compounds provide a strong rationale for its investigation as a potential anticancer agent. The anticancer effects of 4-aminoquinolines are often multifaceted, involving mechanisms such as the inhibition of autophagy, modulation of critical signaling pathways, and induction of apoptosis.[7]
Putative Mechanisms of Anticancer Action
One of the well-documented anticancer mechanisms of 4-aminoquinolines like chloroquine is the inhibition of autophagy.[7] Cancer cells can utilize autophagy as a survival mechanism under stress conditions. By accumulating in lysosomes and raising the lysosomal pH, 4-aminoquinolines can block the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[7] This can lead to the accumulation of cellular waste and ultimately, cell death.
Furthermore, 4-aminoquinolines have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7] The induction of apoptosis, or programmed cell death, is another crucial mechanism, which can involve the modulation of pro- and anti-apoptotic proteins.[8]
Caption: Potential anticancer mechanisms of this compound.
In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential is typically performed through in vitro cytotoxicity assays against a panel of cancer cell lines.
Table 1: Representative Cytotoxicity Data of 4-Aminoquinoline Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-amino-6-methoxyquinoline derivative (49) | KB, HT29, MKN45 | 0.042 (mean) | [9] |
| 5-amino-6-methoxyquinoline derivative (50) | KB, HT29, MKN45 | 0.012 (mean) | [9] |
| 7-tert-butyl-substituted quinoline (65) | MCF-7 | 0.02-0.04 | [9] |
| Quinoline-indole derivative (62) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002-0.011 | [9] |
| Quinoline-indole derivative (63) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002-0.011 | [9] |
| Amide A5 | MCF7 | 0.3 | [10] |
| Amide A8 | MCF7 | 0.3 | [10] |
Note: This table presents data for related quinoline derivatives to provide a rationale for investigating this compound. The specific activity of this compound needs to be experimentally determined.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity: A Renewed Fight Against Pathogens
Quinolones are a well-established class of antibacterial agents.[14] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[15][16] While the classic quinolone antibiotics have a different substitution pattern, the 4-aminoquinoline scaffold has also demonstrated antimicrobial potential.
Mechanism of Antimicrobial Action
The primary mechanism of action for quinolone antibiotics is the conversion of their target enzymes, DNA gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome.[15] These drugs stabilize the enzyme-DNA cleavage complexes, leading to double-stranded DNA breaks and ultimately cell death.[15]
Caption: Mechanism of action of quinolone-based antimicrobials.
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 2: Representative Antimicrobial Activity (MIC) of Aminoquinoline Derivatives
| Compound Class | Bacterial Strains | MIC (µg/mL) | Reference |
| 6-Aminoquinolones (18g) | Gram-negative bacteria | 0.45 (geometric mean) | [17] |
| 6-Aminoquinolones (38g) | Gram-positive bacteria | 0.66-0.76 (geometric mean) | [17] |
| Quinolinequinones (QQ1, QQ5, QQ6) | S. aureus | 1.22 | [18] |
| Quinolinequinones (QQ6) | E. faecalis | 4.88 | [18] |
Note: This table presents data for related aminoquinoline derivatives to suggest the potential antimicrobial activity of this compound. Experimental verification is necessary.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates[20]
-
This compound derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the this compound derivative in CAMHB in a 96-well plate.[20] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.[20] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20] The results can also be read using a plate reader by measuring the optical density at 600 nm.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of 4-aminoquinolines is highly dependent on the nature and position of substituents on the quinoline ring and the amino side chain. For this compound, the methyl group at the 6-position is expected to influence its lipophilicity and electronic properties, which in turn can affect its interaction with biological targets.
Future research should focus on synthesizing a diverse library of this compound derivatives with modifications at the 4-amino group and potentially other positions on the quinoline ring. A systematic SAR study will be crucial to identify the key structural features that enhance anticancer and antimicrobial potency while minimizing toxicity.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Wikipedia. (2023, December 29). Quinolone antibiotic. In Wikipedia. [Link]
-
Vila, J., & Pal, T. (2010). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 28, 34–43. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
World Health Organization. (2018). Quinolone antibiotics. [Link]
-
de Almeida, D. R. Q., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(9), 1369. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Wikipedia. (2023, November 1). Broth microdilution. In Wikipedia. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]
-
Li, L., et al. (2021). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 9, 749334. [Link]
-
ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
-
ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. [Link]
-
Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1359397. [Link]
-
PubMed. (n.d.). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]
- Google Patents. (n.d.).
-
Al-Ostoot, F. H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6835. [Link]
-
ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. [Link]
-
ResearchGate. (n.d.). MIC values of compounds 4 and 6 against tested pathogens. [Link]
-
Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982. [Link]
-
Wikipedia. (2023, October 29). 4-Aminoquinoline. In Wikipedia. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. clyte.tech [clyte.tech]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
4-Amino-6-methylquinoline mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of 4-Aminoquinoline Derivatives in Cancer Cells
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-aminoquinoline scaffold, historically recognized for its role in antimalarial drugs such as chloroquine, has emerged as a highly versatile and "druggable" nucleus in modern oncology research.[1][2] Its rigid structure and amenability to chemical modification have allowed for the development of a vast library of derivatives with potent and often selective anticancer activities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action employed by 4-aminoquinoline derivatives against cancer cells. We will delve into their role as potent kinase inhibitors, inducers of apoptosis and cell cycle arrest, and modulators of other critical cellular processes like autophagy and DNA methylation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind the observed biological effects.
The 4-Aminoquinoline Scaffold: From Antimalarial to Anticancer Pharmacophore
The journey of the 4-aminoquinoline core into cancer therapeutics is a prime example of drug repositioning and rational drug design.[3] The prototypical compound, chloroquine, demonstrated modest anticancer effects, largely attributed to its lysosomotropic properties and ability to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[3][4] However, the therapeutic window for chloroquine as a standalone anticancer agent was narrow due to low tumor selectivity.[3] This prompted extensive research into creating novel derivatives by modifying the 4-aminoquinoline core. By adding various functional groups and side chains, researchers have successfully developed compounds with enhanced potency, greater cancer cell specificity, and diverse mechanisms of action far beyond autophagy inhibition.[1][5] These derivatives have shown promise in targeting the fundamental signaling pathways that drive tumor growth, proliferation, and survival.[2][6]
Core Mechanisms of Action in Cancer Cells
The anticancer activity of 4-aminoquinoline derivatives is not defined by a single mechanism but rather by their ability to interact with multiple, often interconnected, cellular targets.
Broad-Spectrum Kinase Inhibition
One of the most significant and widely explored mechanisms is the inhibition of protein kinases, enzymes that are central regulators of cell signaling and are frequently dysregulated in cancer.[7] The quinoline nucleus serves as a robust scaffold for designing inhibitors that compete with ATP in the kinase domain of these enzymes.[8]
A. Receptor Tyrosine Kinases (RTKs): Many derivatives target RTKs on the cell surface, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8]
-
EGFR Inhibition: Overactivation of EGFR is a hallmark of many cancers, including lung and breast cancer.[8][9] 4-aminoquinazoline derivatives (a closely related class) like gefitinib and erlotinib are clinically approved EGFR inhibitors.[10] Similarly, 4-aminoquinoline derivatives have been shown to inhibit EGFR autophosphorylation, effectively blocking downstream signaling.[8]
-
VEGFR Inhibition: By inhibiting VEGFR, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[2]
B. Intracellular Signaling Cascades: Downstream of RTKs, 4-aminoquinoline derivatives disrupt critical pro-survival signaling pathways.
-
Ras/Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation. A novel thiopyrano[2,3-c]quinoline compound, MT477, was found to suppress Ras signaling and inhibit the phosphorylation of ERK1/2.[11] Treatment with other quinazoline derivatives has also resulted in the near-complete inhibition of EGF-induced ERK1/2 phosphorylation.[12]
-
PI3K/Akt/mTOR Pathway: This is a central pathway for cell growth, survival, and metabolism.[13] Chloroquine analogs have been shown to markedly sensitize tumor cells to Akt inhibitors, indicating a synergistic interaction with this pathway.[14] The mechanism often involves preventing the phosphorylation and activation of Akt.[15]
-
Other Kinases: The versatility of the scaffold allows for the targeting of other kinases. Derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), an important mediator of immune signaling, and Src kinases, which are involved in cell motility and invasion.[16][17]
The following diagram illustrates the primary kinase pathways targeted by 4-aminoquinoline derivatives.
Caption: A standard workflow for evaluating novel 4-aminoquinoline anticancer agents.
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound inhibits cell growth. The causality is that viable cells with active metabolism convert MTT to a purple formazan product; a decrease in this conversion is directly proportional to cell death or growth inhibition.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Aminoquinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the 4-aminoquinoline compound in culture medium. Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control (e.g., 5-FU).
-
Replace the medium in the wells with the medium containing the compound dilutions. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
-
Protocol: Western Blotting for Kinase Pathway Inhibition
This protocol directly assesses the compound's effect on specific signaling proteins. The rationale is that inhibiting a kinase prevents it from phosphorylating its downstream targets; thus, a decrease in the phosphorylated form of a protein is direct evidence of pathway inhibition. [4][12]
-
Materials:
-
Cancer cell lines
-
4-Aminoquinoline derivative
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere. Treat with the desired concentrations of the compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin).
-
Conclusion and Future Directions
The 4-aminoquinoline scaffold is a remarkably fruitful platform for the development of novel anticancer agents. Its derivatives act through a variety of clinically relevant mechanisms, most notably the potent inhibition of key oncogenic kinase signaling pathways, leading to cell cycle arrest and apoptosis. Further research focusing on structure-activity relationships (SAR) will continue to yield compounds with improved potency and selectivity. [5]The development of dual-action inhibitors, such as those that both inhibit and degrade targets like DNMTs, represents an exciting frontier. [18]As our understanding of tumor biology deepens, the versatility of the 4-aminoquinoline core will undoubtedly be leveraged to create next-generation targeted therapies, potentially for use in combination with existing treatments to overcome drug resistance.
References
- Solomon, V. R., & Lee, H. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports.
- Li, Y., et al. (n.d.). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry.
- Hu, C., et al. (n.d.). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry.
-
Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
- BenchChem Technical Support Team. (2025). Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Application Notes and Protocols. BenchChem.
- Haque, E., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Pharmaceuticals.
- Al-Otaibi, J. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports.
- Wang, Y., et al. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules.
-
Das, D., & Wang, L. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. Available at: [Link]
-
Jasinski, P., et al. (2008). A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Investigational New Drugs. Available at: [Link]
-
Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers. Available at: [Link]
-
Romero-Fierro, L. A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Li, Y., et al. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link]
-
Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Ismail, R. S. M., et al. (2016). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hvizdáková, N., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tintori, C., et al. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Liu, I. W., et al. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Li, Z., & Zhang, H. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hanna, D. N., et al. (n.d.). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. Metabolites. Available at: [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
A Technical Guide to the Spectroscopic Profile of 4-Amino-6-methylquinoline
Introduction
4-Amino-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including antimalarial and anticancer agents.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Molecular Structure and Numbering
The structure of this compound consists of a quinoline core with an amino group at the C4 position and a methyl group at the C6 position. The standard numbering of the quinoline ring system is crucial for the unambiguous assignment of spectroscopic signals.
Caption: Molecular Structure of this compound with IUPAC numbering.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amino group and the weak electron-donating effect of the methyl group. The predicted chemical shifts are based on the analysis of related structures and established substituent effects on the quinoline ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | ~8.4 | d | J = ~5.0 |
| H3 | ~6.7 | d | J = ~5.0 |
| H5 | ~7.8 | d | J = ~8.5 |
| H7 | ~7.5 | dd | J = ~8.5, ~2.0 |
| H8 | ~7.9 | d | J = ~2.0 |
| 6-CH₃ | ~2.5 | s | - |
| 4-NH₂ | ~5.0-6.0 | br s | - |
Note: Predicted values are for a solution in a non-polar solvent like CDCl₃. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.
Interpretation and Rationale
-
H2 and H3: The amino group at C4 is a strong electron-donating group, which significantly shields the ortho (H3) and para (H5, though not directly conjugated in the same way) positions. The H2 proton, being ortho to the nitrogen atom, is expected to be the most downfield of the pyridine ring protons. The H3 proton is expected to be significantly upfield due to the strong shielding effect of the amino group.
-
H5, H7, and H8: The methyl group at C6 is a weak electron-donating group, causing slight shielding of the ortho (H5, H7) and para (H8) positions. H8 is expected to be a doublet due to coupling with H7. H7 will appear as a doublet of doublets due to coupling with H8 and H5. H5 will be a doublet due to coupling with H7.
-
6-CH₃: The methyl protons will appear as a singlet in the typical alkyl-aromatic region.
-
4-NH₂: The amino protons will likely appear as a broad singlet. Its chemical shift can vary and it may exchange with D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the amino and methyl substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~100 |
| C4 | ~155 |
| C4a | ~148 |
| C5 | ~122 |
| C6 | ~136 |
| C7 | ~130 |
| C8 | ~120 |
| C8a | ~147 |
| 6-CH₃ | ~21 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Interpretation and Rationale
-
Quaternary Carbons: C4, C4a, C6, and C8a are expected to be downfield. C4 will be significantly deshielded due to the attached amino group.
-
CH Carbons: The chemical shifts of the protonated carbons will correspond to the ¹H NMR assignments. C3 is expected to be the most upfield aromatic carbon due to the strong shielding from the C4-amino group.
-
Methyl Carbon: The methyl carbon will appear at the high-field end of the spectrum, typical for an alkyl carbon attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic ring and the methyl group, and the C=C and C=N bonds of the quinoline ring system.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Weak-Medium | Aliphatic C-H stretching (methyl) |
| 1650-1600 | Strong | N-H bending (scissoring) |
| 1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |
| 850-800 | Strong | C-H out-of-plane bending (substituted benzene) |
Interpretation and Rationale
The most prominent features will be the N-H stretching vibrations of the primary amine, which typically appear as two bands in the 3450-3300 cm⁻¹ region. The N-H bending vibration will be observed around 1650-1600 cm⁻¹. The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the benzene ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. For this compound (C₁₀H₁₀N₂), the expected exact mass is approximately 158.0844 g/mol .
Expected Observations:
-
Molecular Ion (M⁺•): A strong peak at m/z 158, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.
-
M+1 Peak: An M+1 peak at m/z 159 will be observed due to the natural abundance of ¹³C.
Predicted Fragmentation Pathway
The fragmentation of quinoline derivatives is complex. A plausible fragmentation pathway for this compound could involve the loss of small neutral molecules or radicals.
Caption: A simplified representation of potential fragmentation pathways for this compound.
-
Loss of a Methyl Radical (•CH₃): A peak at m/z 143 would correspond to the loss of the methyl group from the molecular ion.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of HCN (27 Da). This could lead to a fragment ion at m/z 131.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule and would provide detailed fragmentation information. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule [M+H]⁺ at m/z 159.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. These predictions offer a robust framework for researchers to identify and characterize this molecule in their synthetic and analytical endeavors. Experimental verification of these predictions will be a valuable contribution to the scientific literature.
References
-
PubChem Compound Summary for CID 7059, 6-Methylquinoline. National Center for Biotechnology Information. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
PubChem Compound Summary for CID 68476, 4-Aminoquinoline. National Center for Biotechnology Information. [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
-
Fragmentation Patterns In The Mass Spectra Of Organic Compounds. Chemguide. [Link]
Sources
Potential therapeutic applications of 4-Amino-6-methylquinoline
An In-Depth Technical Guide to the Therapeutic Potential of 4-Amino-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This technical guide focuses on the therapeutic potential of a specific, yet underexplored derivative: this compound. While direct research on this compound is limited, its structural features—a 4-aminoquinoline core critical for antimalarial activity and a methyl group that can influence pharmacokinetic and pharmacodynamic properties—suggest a promising profile for various therapeutic applications.[3][4] This document synthesizes information from the broader class of quinoline derivatives to propose potential applications, mechanisms of action, and robust experimental workflows for the systematic investigation of this compound as a novel therapeutic agent.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline and its derivatives are renowned for their diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][7] The 4-aminoquinoline subgroup, in particular, is historically significant for its role in combating malaria, with chloroquine being a notable example.[3][8] The introduction of a methyl group at the 6-position of the quinoline ring can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its therapeutic index or conferring novel activities.
This guide provides a prospective analysis of this compound, postulating its therapeutic utility based on established structure-activity relationships within the quinoline family. We will explore its potential in oncology, infectious diseases, and inflammatory disorders, providing detailed experimental protocols to validate these hypotheses.
Chemical Properties and Proposed Synthesis
-
IUPAC Name: 6-methylquinolin-4-amine
-
Molecular Formula: C₁₀H₁₀N₂
-
Molecular Weight: 158.20 g/mol
-
Structure:
A plausible and efficient synthesis of this compound can be adapted from established methods for quinoline synthesis, such as the Skraup-Doebner-von Miller reaction or a palladium-catalyzed dehydrogenative aromatization.[7][9] A proposed synthetic workflow is outlined below.
Caption: A potential synthetic route to this compound via the Skraup reaction.
Potential Therapeutic Application I: Oncology
The quinoline scaffold is a cornerstone in the development of anticancer agents, with derivatives exhibiting a multitude of mechanisms to inhibit cancer cell proliferation.[1][10] These mechanisms include apoptosis induction, cell cycle arrest, and interference with key signaling pathways.[1][11]
Proposed Mechanism of Action: Topoisomerase II Inhibition
Many quinoline-based anticancer drugs function by targeting topoisomerase enzymes, which are crucial for DNA replication and transcription in rapidly dividing cancer cells.[2][5][10] We hypothesize that this compound may act as a topoisomerase II inhibitor, intercalating into the DNA-enzyme complex and preventing the re-ligation of DNA strands, leading to double-strand breaks and subsequent apoptosis.
Caption: Inhibition of hemozoin formation by this compound.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
Objective: To evaluate the in vitro activity of this compound against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
-
Human erythrocytes.
-
RPMI 1640 medium, Albumax II.
-
SYBR Green I dye.
-
This compound.
-
Chloroquine and Artemisinin (control drugs).
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in RPMI 1640 supplemented with Albumax II.
-
Drug Susceptibility Assay:
-
Prepare serial dilutions of the test compounds in 96-well plates.
-
Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a microplate reader.
-
Calculate the IC₅₀ values by non-linear regression analysis.
-
Data Analysis:
| Compound | 3D7 (CQ-sensitive) IC₅₀ (nM) | K1 (CQ-resistant) IC₅₀ (nM) | Resistance Index (K1 IC₅₀ / 3D7 IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Chloroquine | Reference Value | Reference Value | Reference Value |
| Artemisinin | Reference Value | Reference Value | Reference Value |
Potential Therapeutic Application III: Antimicrobial
Several quinoline derivatives have demonstrated antibacterial activity, suggesting that this compound could also be a promising lead for developing new antibacterial agents. [12]
Proposed Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
A common mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to bacterial cell death.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Mueller-Hinton Broth (MHB).
-
This compound.
-
Ciprofloxacin (positive control).
Procedure:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using MHB.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Analysis:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value | Reference Value |
Potential Therapeutic Application IV: Anti-inflammatory
Quinoline derivatives have been explored as anti-inflammatory agents, targeting various pharmacological targets such as cyclooxygenase (COX) and pro-inflammatory cytokines. [13][14][15]
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production
Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines like TNF-α and IL-6. This compound may exert anti-inflammatory effects by inhibiting the signaling pathways that lead to the production of these cytokines, such as the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Objective: To assess the ability of this compound to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
LPS from E. coli.
-
ELISA kits for murine TNF-α and IL-6.
-
This compound.
-
Dexamethasone (positive control).
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.
Data Analysis:
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Cell Viability (%) |
| Vehicle Control | Baseline Value | Baseline Value | 100 |
| LPS only | Maximal Value | Maximal Value | ~100 |
| LPS + this compound (conc. 1) | Experimental Value | Experimental Value | Experimental Value |
| LPS + this compound (conc. 2) | Experimental Value | Experimental Value | Experimental Value |
| LPS + Dexamethasone | Reference Value | Reference Value | Reference Value |
Conclusion and Future Directions
This guide has outlined the significant therapeutic potential of this compound in oncology, infectious diseases, and inflammation, based on the well-established biological activities of the broader quinoline class. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this promising compound.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Mechanism of Action Studies: Deeper exploration of the molecular targets and signaling pathways affected by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, malaria, bacterial infections, and inflammation.
-
ADMET Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
The systematic exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles, addressing unmet medical needs in various disease areas.
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- Activities of Various 4-Aminoquinolines Against Infections with Chloroquine-Resistant Strains of Plasmodium falciparum. (n.d.). Antimicrobial Agents and Chemotherapy.
- Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. (2025).
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
- 4-Aminoquinoline. (n.d.). Wikipedia.
- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. (n.d.).
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (n.d.). Journal of Medicinal Chemistry.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Medicinal chemistry of quinolines as emerging anti-inflamm
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).
- Some anti-inflammatory compounds containing quinoline moieties. (n.d.).
- An improved process for the synthesis of quinoline derivatives. (n.d.).
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijmphs.com [ijmphs.com]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 4-Amino-6-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Core and the Rise of a Privileged Scaffold
The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry. Its rigid structure and synthetic tractability have made it a "privileged scaffold," a framework upon which a multitude of pharmacologically active molecules have been constructed.[1][2] From the historical antimalarial quinine to modern targeted cancer therapies, the quinoline core has demonstrated remarkable versatility.[2][3] Within this esteemed class of compounds, the 4-aminoquinoline subset has emerged as particularly fruitful, yielding drugs like chloroquine and amodiaquine.[4][5] This guide delves into a specific, yet highly promising, derivative: the 4-amino-6-methylquinoline scaffold. We will explore its synthesis, biological significance, and the underlying mechanisms of action that position it as a valuable tool for researchers and drug development professionals. The strategic placement of a methyl group at the 6-position offers a subtle yet impactful modification that can influence physicochemical properties and target engagement, providing a compelling case for its exploration in modern drug discovery.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is a multi-step process that hinges on established, yet adaptable, synthetic organic chemistry principles. The general strategy involves the initial formation of a substituted quinoline ring system, followed by the introduction of the crucial amino group at the 4-position. The causality behind this stepwise approach lies in the reactivity of the quinoline ring, where direct amination is often challenging. Therefore, a common and effective route involves the synthesis of a 4-chloro-6-methylquinoline intermediate, which is then susceptible to nucleophilic aromatic substitution (SNAr) by a desired amine.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable, three-step synthesis of the this compound core.
Step 1: Synthesis of 6-methylquinolin-4-ol
This step employs a Conrad-Limpach reaction, a classic method for quinoline synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylaniline (p-toluidine) (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Condensation: Heat the mixture at 140-150°C for 2 hours. The initial reaction forms the anilinocrotonate intermediate.
-
Cyclization: Slowly and carefully add the hot reaction mixture to 100 mL of preheated (250°C) diphenyl ether in a 500 mL three-necked flask. This high temperature facilitates the thermal cyclization to form the quinolinone ring. Maintain the temperature for 30 minutes.
-
Work-up: Allow the mixture to cool to below 100°C and pour it into 300 mL of hexane. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to yield 6-methylquinolin-4-ol.
Step 2: Synthesis of 4-chloro-6-methylquinoline
The hydroxyl group at the 4-position is converted to a chloro group, a good leaving group for the subsequent amination.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 6-methylquinolin-4-ol (8.0 g, 0.05 mol) in phosphorus oxychloride (POCl₃) (30 mL).
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL) and heat the mixture to reflux (approximately 110°C) for 2 hours. The reaction should be performed in a well-ventilated fume hood.
-
Work-up: Carefully pour the cooled reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification to yield 4-chloro-6-methylquinoline.[6]
Step 3: Synthesis of this compound
This final step involves the nucleophilic substitution of the chloro group with an amino group.
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-6-methylquinoline (5.3 g, 0.03 mol) in 50 mL of ethanol saturated with ammonia.
-
Amination: Heat the mixture to 120-130°C for 8-12 hours. The pressure will increase, so appropriate safety precautions must be taken.
-
Work-up: After cooling, carefully vent the vessel. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with a 5% aqueous sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting solid can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.[7]
Therapeutic Applications and Mechanism of Action: A Focus on Oncology
The 4-aminoquinoline scaffold has demonstrated a broad range of biological activities, including antimalarial, antibacterial, and antiviral properties.[3][8] However, it is in the realm of oncology where the this compound core and its derivatives are showing significant promise, particularly as inhibitors of critical cell signaling pathways.
Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[9][10] Several studies have identified 4-aminoquinoline derivatives as potent inhibitors of this pathway.[9][10] The mechanism of action often involves competitive inhibition at the ATP-binding site of PI3K or mTOR kinases. The this compound scaffold provides a rigid framework for the presentation of various substituents that can interact with key residues within these kinase domains.
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by 4-Aminoquinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the amino side chain. The 6-methyl group on the this compound scaffold plays a crucial role in modulating its pharmacological profile.
-
Lipophilicity and Membrane Permeability: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Steric Interactions: The steric bulk of the methyl group at the 6-position can influence the binding orientation of the molecule within the target's active site, potentially leading to improved selectivity or potency.
-
Electronic Effects: The electron-donating nature of the methyl group can subtly alter the electron density of the quinoline ring system, which may affect its interaction with biological targets.
Systematic modification of the amino group at the 4-position and further substitution on the quinoline ring are common strategies to optimize the anticancer activity of this scaffold. For instance, the introduction of a bulky aromatic group at the 4-amino position can lead to enhanced inhibitory activity against various kinases.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to characterize the anticancer potential of novel this compound derivatives. These assays provide quantitative data on cytotoxicity and offer insights into the mechanism of action.
Data Presentation: Cytotoxicity of 4-Aminoquinoline Analogs
The following table summarizes representative data for the growth inhibitory effects of various 4-aminoquinoline derivatives against different cancer cell lines. This data is crucial for establishing structure-activity relationships.
| Compound ID | R Group at C4-Amino | C6-Substituent | Cell Line | GI₅₀ (µM) | Reference |
| CQ | -(CH₂)₄-N(C₂H₅)₂ | Cl | MCF-7 | 20.72 | [11] |
| A | -CH(CH₃)(CH₂)₃N(C₂H₅)₂ | H | MDA-MB-468 | 8.73 | [4] |
| B | -Butyl | F | MCF-7 | 11.52 | [4] |
| C | -N,N-dimethylethylenediamine | Cl | MDA-MB-468 | 1.41 | [4] |
GI₅₀: Concentration required to inhibit cell growth by 50%.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value for each compound.[12]
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol details the investigation of the effect of 4-aminoquinoline derivatives on key proteins in the PI3K/Akt/mTOR pathway.[11]
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at its GI₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagram 2: Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the profound biological activities of its derivatives, particularly in the context of cancer, underscore its importance. The strategic incorporation of a methyl group at the 6-position provides a nuanced yet impactful tool for fine-tuning the pharmacological properties of these compounds. The demonstrated ability of 4-aminoquinoline derivatives to inhibit the critical PI3K/Akt/mTOR signaling pathway provides a strong rationale for their continued development as targeted anticancer agents.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader range of derivatives with diverse substitutions at the 4-amino position and other positions on the quinoline ring will be crucial for elucidating more detailed SARs.
-
Elucidation of Specific Kinase Isoform Selectivity: Investigating the selectivity of these compounds for different PI3K and mTOR isoforms will be essential for developing more targeted and less toxic therapies.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies must be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of this compound derivatives with other established anticancer drugs could lead to more effective treatment regimens.
By leveraging the foundational knowledge of the 4-aminoquinoline scaffold and employing modern drug discovery strategies, the this compound core is poised to yield the next generation of innovative therapeutics.
References
- Zhao, L., Lei, F., & Guo, Y. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- BenchChem. (2025).
- Patel, N. B., & Mehta, J. P. (2012). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs. BenchChem.
- Wang, Y., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1833-1843.
- Kuo, C. W., et al. (2005). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Journal of the Chinese Chemical Society, 52(4), 759-764.
- Chou, C. C., et al. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Pharmaceutical Sciences, 62, 113-121.
- Mekheimer, R. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(6), 466-476.
- Ainley, A. D., & King, H. (1938). 6-Methoxylepidine. Organic Syntheses, 18, 51.
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(11), 3043-3046.
- Patel, K., et al. (2007). An improved process for the synthesis of quinoline derivatives.
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5486-5493.
- Singh, A., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 3(10), 13129-13141.
- Singh, A., et al. (2010). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 53(8), 3465-3472.
- BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine. BenchChem.
- El-Sayed, M. A. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(19), 12948-12960.
- Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5484.
- Bänziger, M., et al. (2013). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. Journal of Medicinal Chemistry, 56(19), 7571-7586.
- Columbo, M., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132.
- Zhang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.
- Zhang, X., et al. (2020). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 63(15), 8234-8253.
- Pharmacy 180. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 4-Amino-6-methylquinoline Scaffold
An In-depth Technical Guide to the Synthesis and Applications of 4-Amino-6-methylquinoline
This compound is a heterocyclic aromatic organic compound belonging to the broader class of quinolines. Its structure, featuring a benzene ring fused to a pyridine ring with an amino group at the 4-position and a methyl group at the 6-position, makes it a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The quinoline core is a fundamental building block for a vast array of pharmacologically active compounds, and the specific substitution pattern of this compound imparts unique physicochemical properties that are leveraged in drug design and the development of functional materials.[4][5]
This guide provides a comprehensive overview of the primary synthetic routes to the quinoline core, details a practical methodology for the targeted synthesis of this compound, and explores its diverse applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents.
PART 1: Foundational Synthesis of the Quinoline Core
Understanding the classical methods for constructing the quinoline ring system is essential for appreciating the synthesis of its specific derivatives. Several named reactions have become cornerstones of heterocyclic chemistry for this purpose. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Skraup Synthesis
The Skraup synthesis is a powerful, albeit often vigorous, method for producing quinolines. The reaction involves the condensation of an aniline (in our case, p-toluidine to introduce the 6-methyl group) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[6][7]
-
Causality of Reagents:
-
Glycerol & H₂SO₄: The concentrated sulfuric acid first dehydrates the glycerol to form acrolein (an α,β-unsaturated aldehyde), the key electrophile in the reaction.[8][9]
-
Aniline/p-Toluidine: The aromatic amine acts as the nucleophile, adding to the acrolein via a Michael addition.
-
Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene or arsenic acid, is required in the final step to aromatize the dihydroquinoline intermediate to the stable quinoline ring.[7][8] The reaction can be notoriously exothermic, and moderators like ferrous sulfate are often added to control its rate.[7]
-
Caption: Generalized mechanism of the Skraup synthesis.
The Doebner-von Miller Reaction
A more versatile variation, the Doebner-von Miller reaction, synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[10] This method allows for a wider range of substitution patterns on the resulting quinoline ring. The reaction can be catalyzed by Brønsted or Lewis acids.[10][11]
-
Mechanistic Insight: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by an acid-catalyzed cyclization and dehydration, and finally an oxidation step to yield the quinoline product.[11] An interesting feature is that an intermediate anil can often act as the oxidant for the final aromatization step, negating the need for an external oxidizing agent.[11]
The Combes Quinoline Synthesis
The Combes synthesis is distinct in its use of β-diketones, which react with an arylamine under acidic conditions.[4][12]
-
Experimental Logic: The reaction first involves the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities.[4] This intermediate, under strong acid catalysis (e.g., concentrated H₂SO₄), undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the fully aromatic 2,4-disubstituted quinoline.[4][6] This method is particularly useful for preparing quinolines with specific substituents at the 2- and 4-positions.
The Friedländer Annulation
The Friedländer synthesis is one of the most straightforward methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[13][14]
-
Advantages: This reaction is often favored due to its convergence and typically milder conditions compared to the Skraup synthesis. It can be catalyzed by either acids or bases.[15][16] The mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[16] Its primary advantage is the unambiguous placement of substituents, as the connectivity is clearly defined by the starting materials.
PART 2: Targeted Synthesis of this compound
A practical and efficient route to this compound involves a two-stage process: first, the synthesis of a substituted quinoline core, followed by the introduction of the amino group at the 4-position. A modified Doebner-von Miller approach is particularly well-suited for the first stage.
Stage 1: Synthesis of 4,6-Dimethylquinoline
This stage utilizes the principles of the Doebner-von Miller reaction, reacting p-toluidine with methyl vinyl ketone (MVK) to construct the desired 4,6-disubstituted quinoline ring.[17]
-
Materials: p-Toluidine, Acetic Acid, Anhydrous Ferric Chloride impregnated on Silica Gel (Silferc), Methyl Vinyl Ketone (MVK), Anhydrous Zinc Chloride, 5-10% NaOH solution, Ethyl Acetate.
-
Procedure:
-
To a stirred solution of p-toluidine in acetic acid, add the "silferc" catalyst under an inert nitrogen atmosphere.
-
Stir the reaction mixture for 5 minutes.
-
Slowly add methyl vinyl ketone (MVK) dropwise over a period of 15-20 minutes.
-
Heat the reaction mixture to approximately 70-75 °C and maintain this temperature for one hour.[17]
-
Add anhydrous zinc chloride as a second catalyst and reflux the reaction for an additional two to three hours.[17]
-
After cooling, filter the reaction mixture and neutralize the filtrate with a 5-10% NaOH solution until basic.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4,6-dimethylquinoline.
-
Purify the product via column chromatography or distillation.
-
Caption: Experimental workflow for the synthesis of 4,6-dimethylquinoline.
Stage 2: Synthesis of this compound
The introduction of the amino group at the C4 position is a well-established transformation in quinoline chemistry. A common strategy involves the N-oxidation of the quinoline ring, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with an amine source. However, a more direct modern approach is often a palladium-catalyzed dehydrogenative aromatization of the corresponding dihydroquinolin-4(1H)-one with an amine.[1][2] For the purpose of this guide, we will outline the classical and highly reliable chlorination-amination route.
-
N-Oxidation: 4,6-dimethylquinoline is treated with an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid to form 4,6-dimethylquinoline N-oxide.
-
Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield 4-chloro-6-methylquinoline. This step proceeds via a rearrangement where the oxygen atom is displaced, and chlorine is installed at the activated 4-position.
-
Amination: The 4-chloro-6-methylquinoline is highly susceptible to nucleophilic aromatic substitution. Heating this intermediate with a source of ammonia (e.g., ammonium carbonate or ammonia in a sealed tube) displaces the chloride ion to furnish the final product, this compound. This SNAr reaction is the most common method for preparing 4-aminoquinolines.[1]
PART 3: Physicochemical and Spectroscopic Data
Characterization of the final product is critical for confirming its identity and purity. While specific data for this compound must be determined experimentally, the following table presents expected values based on closely related structures.[18][19][20]
| Property | Expected Data / Observation |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molar Mass | 158.20 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | ~150-160 °C (estimated) |
| ¹H NMR | Signals expected for aromatic protons, a singlet for the methyl group (~2.4 ppm), and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances corresponding to the 10 carbon atoms of the quinoline scaffold. |
| IR (KBr, cm⁻¹) | Characteristic N-H stretching bands for the amino group (~3300-3500 cm⁻¹), C-H stretching, and C=C/C=N aromatic ring vibrations (~1500-1600 cm⁻¹).[18][20] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 158. |
PART 4: Applications in Research and Development
The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, and the 6-methyl derivative is a valuable analog for structure-activity relationship (SAR) studies.[1][2]
Medicinal Chemistry and Drug Development
Derivatives of 4-aminoquinoline are renowned for their broad spectrum of biological activities.[1][3]
-
Antimalarial Agents: This is the most famous application. Drugs like Chloroquine and Amodiaquine are 4-aminoquinoline derivatives.[2][3][21] this compound serves as a key starting material or scaffold for developing new antimalarial compounds to combat drug-resistant strains of Plasmodium falciparum.
-
Anticancer Agents: Numerous 4-aminoquinoline derivatives have been investigated as anticancer drugs, acting as inhibitors of tyrosine kinases (e.g., Neratinib, Bosutinib) or as antineoplastic agents.[1][2] The 6-methyl group can be used to probe specific interactions within the kinase binding pocket.
-
Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules showing activity against various viruses and bacteria.[1][2] For example, 4-anilino-6-aminoquinazoline derivatives, which share a similar structural motif, have been identified as potent inhibitors of MERS-CoV.[22]
-
Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties, highlighting the versatility of the core structure.[2]
Caption: The role of this compound as a versatile core scaffold.
Materials Science and Other Applications
-
Organic Electronics: The electron-rich, planar structure of quinoline derivatives makes them candidates for use in creating novel organic electronic materials.[5]
-
Agrochemicals: The biological activity of this class of compounds extends to agrochemicals, where they can be used as templates for developing new pesticides or herbicides.[5]
-
Diagnostic Tools: Substituted quinolines are often fluorescent, leading to their investigation as probes and reagents in biochemical assays and diagnostic tests.[5][23]
PART 5: Safety and Handling
-
Hazards: Similar compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[24][25]
-
Precautions: Standard laboratory precautions should be taken. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[26]
Conclusion
This compound is a molecule of significant scientific interest, underpinned by the rich and versatile chemistry of the quinoline ring system. Its synthesis can be achieved through logical, multi-step pathways rooted in classical organic reactions like the Doebner-von Miller synthesis, followed by standard functional group manipulations. The true value of this compound lies in its role as a privileged scaffold, providing a robust platform for the design and synthesis of a new generation of drugs targeting malaria, cancer, and other infectious diseases. As research continues, the applications for this versatile building block will undoubtedly expand further into materials science and beyond.
References
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
- Combes Quinoline Synthesis. Merck Index.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- synthesis of quinoline derivatives and its applic
- Doebner–Miller reaction. Wikipedia.
- Skraup reaction. Wikipedia.
- Combes quinoline synthesis. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Friedländer synthesis. Wikipedia.
- Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
- Friedlaender Synthesis. Organic Chemistry Portal.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- General reaction scheme of Doebner–von Miller quinoline synthesis.
- Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-Amino-6-iodoquinoline. Chem-Impex.
- SAFETY D
- 4-Aminoquinoline: a comprehensive review of synthetic str
- An improved process for the synthesis of quinoline derivatives.
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark.
- SAFETY D
- SAFETY D
- 4-Amino-6-chloroquinoline. Chem-Impex.
- This compound with bromine. Sigma-Aldrich.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect.
- 8-Amino-6,7-dimethoxy-4-methylquinoline. PubChem.
- 4-Aminoquinoline. Wikipedia.
- 4-Aminoquinoline-based drugs and drug candidates.
- The Preparation of 4-Methylquinolines. Journal of the American Chemical Society.
- 4-AMINO-6-METHOXYQUINOLINE SDS, 6279-51-2 Safety D
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- 6-Methylquinoline. PubChem.
- 6-Aminoquinoline. PubChem.
- Showing Compound 6-Methylquinoline (FDB011115). FooDB.
- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combes Quinoline Synthesis [drugfuture.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemimpex.com [chemimpex.com]
- 24. fishersci.com [fishersci.com]
- 25. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Amino-6-methylquinoline
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 4-Amino-6-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and high purity of the final product. The synthetic strategy proceeds via a Conrad-Limpach cyclization to form the quinoline core, followed by chlorination and subsequent nucleophilic aromatic substitution to install the C4-amino group. Each step is detailed with underlying chemical principles, step-by-step instructions, and methods for characterization, ensuring a robust and self-validating process.
Introduction and Synthetic Strategy
The quinoline ring system is a privileged scaffold found in a wide array of natural products and synthetic compounds with significant biological activity. Specifically, 4-aminoquinoline derivatives form the backbone of several critically important antimalarial drugs, including chloroquine and amodiaquine.[1] The 6-methyl substituent provides a valuable point for further functionalization or for modulating the electronic and steric properties of the molecule.
The synthetic approach detailed herein was chosen for its reliability and scalability, utilizing common laboratory reagents and techniques. The strategy is divided into three distinct stages:
-
Conrad-Limpach Synthesis of 4-Hydroxy-6-methylquinoline: This classical reaction involves the condensation of p-toluidine (4-methylaniline) with ethyl acetoacetate to form a β-enamino ester intermediate. A subsequent thermal, acid-catalyzed intramolecular cyclization (annulation) at high temperature yields the stable 4-hydroxyquinoline core.[2][3]
-
Chlorination to 4-Chloro-6-methylquinoline: The hydroxyl group at the C4 position is converted into a good leaving group (chloride) using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This step activates the C4 position for the subsequent nucleophilic attack.[2][4]
-
Amination to this compound: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloro-6-methylquinoline intermediate is treated with an ammonia source under heat and pressure, where the ammonia displaces the chloride ion to yield the target this compound.[1][2][5]
This multi-step synthesis is illustrated in the overall reaction scheme below.
Overall Synthetic Scheme:
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier Suggestion | Notes |
| p-Toluidine | C₇H₉N | 107.15 | Sigma-Aldrich | Toxic, handle with care. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Acros Organics | |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | Fisher Scientific | High-boiling solvent. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Sigma-Aldrich | Highly Corrosive & Water-Reactive. [2] |
| Ethanolic Ammonia | NH₃ in C₂H₅OH | Variable | Commercial Source | Saturated solution (~7N). |
| Sodium Hydroxide | NaOH | 40.00 | VWR | For neutralization. |
| Hydrochloric Acid | HCl | 36.46 | VWR | Concentrated (37%). |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Decon Labs | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction. |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | For precipitation/washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | For drying organic layers. |
| Deuterated Solvents | (e.g., DMSO-d₆) | - | Cambridge Isotope | For NMR analysis. |
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-6-methylquinoline
Causality: This step employs the Conrad-Limpach synthesis. The initial condensation between the amine (p-toluidine) and the β-ketoester (ethyl acetoacetate) forms an enamine intermediate. The high temperature (~250 °C) provides the necessary activation energy for the intramolecular Friedel-Crafts-type acylation, followed by dehydration, to form the heterocyclic quinolone ring system.[2][3] Diphenyl ether is used as a high-boiling, inert solvent to achieve the required reaction temperature.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add p-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Heat the mixture with stirring to 140-150 °C for 1 hour. Water and ethanol will be evolved as byproducts.
-
Carefully add 100 mL of pre-heated (150 °C) diphenyl ether to the reaction mixture.
-
Increase the temperature of the oil bath to 250-255 °C and maintain this temperature for 2 hours to induce cyclization. The solution will darken.
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, pour the mixture into 200 mL of hexanes with vigorous stirring to precipitate the product.
-
Filter the resulting solid using a Büchner funnel and wash thoroughly with hexanes (3 x 50 mL) to remove the diphenyl ether solvent.
-
Dry the crude product in a vacuum oven. The expected yield of 4-hydroxy-6-methylquinoline is typically 70-80%.
Step 2: Synthesis of 4-Chloro-6-methylquinoline
Causality: The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to 4-chloroquinoline is a critical activation step. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent. The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.
Safety Note: Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[2] This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Procedure:
-
In a well-ventilated fume hood, carefully add the dried 4-hydroxy-6-methylquinoline (8.0 g, 0.05 mol) to a 100 mL round-bottom flask.
-
Slowly add phosphorus oxychloride (25 mL, ~0.27 mol) to the flask with stirring. The mixture will become a slurry.
-
Fit the flask with a reflux condenser equipped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to reflux (approx. 105-110 °C) using an oil bath and maintain for 3 hours. The solid will gradually dissolve.
-
After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).
-
EXTREME CAUTION: Very slowly and carefully pour the viscous residue onto 200 g of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic reaction.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate the product.
-
Filter the solid product, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The expected yield of 4-chloro-6-methylquinoline is typically 85-95%.
Step 3: Synthesis of this compound
Causality: This final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position (para to the nitrogen) towards nucleophilic attack. Ammonia acts as the nucleophile, displacing the chloride leaving group to form the final product.[1] The reaction is performed in a sealed vessel to maintain a high concentration of ammonia and to allow for heating above the boiling point of the solvent.
Procedure:
-
Place the dried 4-chloro-6-methylquinoline (5.3 g, 0.03 mol) into a high-pressure steel autoclave (Parr reactor) or a thick-walled sealed tube.
-
Add 50 mL of a saturated solution of ammonia in ethanol (~7N).
-
Seal the vessel securely according to the manufacturer's instructions.
-
Heat the vessel to 150-160 °C in an oven or with a suitable heating mantle for 12-16 hours.
-
CAUTION: Allow the vessel to cool completely to room temperature before opening in a fume hood to safely release the internal pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia via rotary evaporation.
-
Dissolve the residue in dilute hydrochloric acid (1M, 50 mL) and filter to remove any insoluble impurities.
-
Basify the filtrate with a 2M sodium hydroxide solution until pH >10 to precipitate the free base.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound. The expected yield is typically 60-75%.
Purification and Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.[2]
-
Recrystallization: Dissolve the crude final product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly to room temperature and then in an ice bath to form crystals. Filter and dry the crystals.
-
Thin Layer Chromatography (TLC): Monitor reaction progress and assess purity. A typical mobile phase is Ethyl Acetate/Hexanes (e.g., 1:1 v/v). Visualize spots under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR. The spectra should show characteristic peaks for the aromatic protons on the quinoline core, the methyl group protons, and the amine protons.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity. For this compound (C₁₀H₁₀N₂), the expected [M+H]⁺ ion is m/z 159.09.
-
High-Performance Liquid Chromatography (HPLC): Assess the final purity of the compound. A purity of >98% is desirable for most applications.
Synthetic Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis of this compound.
General Safety Precautions
-
Hazard Assessment: All steps of this synthesis should be performed after a thorough risk assessment.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood, especially when handling phosphorus oxychloride and concentrated ammonia solutions.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.
-
Emergency Procedures: Ensure access to a safety shower, eyewash station, and appropriate fire extinguisher. Be familiar with the safety data sheets (SDS) for all chemicals used.[7][8]
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Suri, K. A. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Arote, R. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Fisher Scientific. (2024).
- Frontiers in Chemistry. (2025).
- Frontiers in Chemistry. (2025).
- ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- ChemicalBook. (2025).
- Scribd. (n.d.). Quinoline Synthesis.
- ECHEMI. (n.d.).
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Analytical methods for the characterization of 4-Amino-6-methylquinoline
An In-Depth Technical Guide to the Analytical Characterization of 4-Amino-6-methylquinoline
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. This compound, a specific derivative, combines the reactive amino group at the 4-position with the modulating methyl group at the 6-position, making it a compound of significant interest for drug discovery and chemical synthesis. Its potential applications as an intermediate or a final active molecule necessitate robust, validated analytical methods to ensure identity, purity, and quality.
This guide provides a comprehensive overview of the essential analytical techniques for the full characterization of this compound. We move beyond simple protocols to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a framework for establishing self-validating analytical systems. The methods detailed herein—spanning chromatography and spectroscopy—form an integrated workflow for unambiguous structural elucidation and quantitative assessment.
Physicochemical Properties: A Foundation for Method Development
Understanding the fundamental physicochemical properties of this compound is the first step in designing effective analytical strategies. These properties dictate choices regarding solubility, chromatographic conditions, and ionization potential.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₀N₂ | Based on chemical structure |
| Molecular Weight | 158.20 g/mol | Based on chemical structure |
| logP | ~2.3 - 2.8 | Estimated based on analogs like 6-methylquinoline[1] and the hydrophilic contribution of the amino group. |
| pKa (Strongest Basic) | ~5.0 - 6.0 | Estimated based on the quinoline nitrogen, similar to 6-aminoquinoline[2]. |
| Appearance | Likely a solid at room temperature | Based on related aminoquinolines which are typically crystalline solids[3]. |
| Solubility | Soluble in organic solvents (Methanol, DMSO, Acetonitrile); sparingly soluble in water. | Common for heterocyclic amines[3]. |
Part 1: Chromatographic Analysis for Purity and Quantification
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, or degradants, thereby allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The low silanol activity of modern columns minimizes peak tailing for basic compounds like quinolines[4].
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. The addition of an acid modifier (formic acid or phosphoric acid) is critical. It protonates the basic quinoline nitrogen, which prevents peak tailing by suppressing interactions with residual acidic silanols on the column surface and ensures consistent retention[4]. Formic acid is preferred for mass spectrometry compatibility.
-
Detection: UV detection is ideal due to the strong chromophore of the quinoline ring system. A wavelength of approximately 254 nm or a diode array detector (DAD) scanning multiple wavelengths is recommended to capture the absorbance maxima.
| Parameter | Specification | Rationale |
| Instrument | HPLC or UPLC System with UV/DAD Detector | Standard equipment for purity analysis. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Provides good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% B | A standard gradient to separate nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detector | UV at 254 nm | Strong absorbance for the quinoline scaffold. |
| Sample Prep. | Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. | Ensures complete dissolution and compatibility with the mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. This compound, with its relatively low molecular weight and aromatic nature, is amenable to GC analysis, which provides excellent separation efficiency and definitive identification through mass spectrometry.
Causality of Method Design:
-
Separation: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) separates compounds based on their boiling points and interactions with the stationary phase.
-
Ionization: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries for identification[5].
-
Detection: A mass spectrometer detects the mass-to-charge ratio of the fragments, confirming the molecular weight and providing structural information.
| Parameter | Specification | Rationale |
| Instrument | GC system coupled to a Mass Spectrometer (e.g., Quadrupole) | Standard for volatile compound analysis[6]. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column for aromatic amines. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analyte. |
| Oven Program | Start at 100 °C, hold for 2 min; ramp at 15 °C/min to 300 °C; hold for 5 min | A temperature program designed to separate compounds across a range of boiling points[5]. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | Covers the mass of the parent ion and expected fragments. |
| Sample Prep. | Dissolve 1 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate. | Use a volatile, compatible solvent. |
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and arrangement of atoms within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR experiments are essential. The predicted chemical shifts are based on the known spectra of related structures like 6-methylquinoline[7].
¹H NMR (400 MHz, DMSO-d₆):
-
Causality: The electron-donating amino group at C4 will shield protons on the heterocyclic ring, shifting them upfield compared to unsubstituted quinoline. The methyl group at C6 will also have a minor shielding effect on adjacent protons. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve the compound and exchange with the -NH₂ protons, often revealing them as a broad singlet.
-
Expected Spectrum:
-
δ ~8.5-8.7 ppm (d, 1H): H2 proton, doublet due to coupling with H3.
-
δ ~7.8-8.0 ppm (d, 1H): H8 proton, doublet.
-
δ ~7.4-7.6 ppm (dd, 1H): H7 proton, doublet of doublets.
-
δ ~7.2-7.3 ppm (s, 1H): H5 proton, singlet.
-
δ ~6.5-6.7 ppm (d, 1H): H3 proton, doublet, significantly shielded by the NH₂ group.
-
δ ~6.0-6.5 ppm (s, 2H, broad): NH₂ protons.
-
δ ~2.4-2.5 ppm (s, 3H): CH₃ protons.
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Causality: The chemical shifts reflect the electronic environment of each carbon atom. The C4 carbon bearing the amino group will be significantly shielded, while carbons in the quinoline ring will appear in the typical aromatic region (110-155 ppm).
-
Expected Spectrum: Carbons C2, C4, C4a, C5, C6, C7, C8, C8a, and the methyl carbon will each give a distinct signal. The carbon attached to the amino group (C4) and the quaternary carbons will typically have lower intensities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Causality of Spectral Features: The vibrational frequencies of chemical bonds are characteristic of the bond type and its environment. For this compound, we expect to see characteristic absorptions for the amine N-H bonds, the aromatic C-H bonds, the methyl C-H bonds, and the C=C/C=N bonds of the quinoline ring[8][9].
-
Sample Preparation (KBr): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |
| 1650 - 1500 | C=C and C=N Stretch | Aromatic/Quinoline Ring |
| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 850 - 800 | C-H Out-of-Plane Bending | Substituted Aromatic Ring |
Integrated Analytical Workflow
A combination of these techniques is required for complete and unambiguous characterization. The following workflow ensures that all aspects of the molecule's identity, purity, and structure are confirmed.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical characterization of this compound is a multi-faceted process that relies on the strategic application of orthogonal techniques. By combining the separation power of HPLC and GC with the definitive structural insights from NMR, MS, and FTIR, researchers can establish a comprehensive and reliable profile of the compound. The protocols and rationale provided in this guide serve as a robust starting point for method development and validation, ensuring the quality and integrity of this important chemical entity in research and development settings.
References
- SIELC Technologies. (n.d.). Separation of 4-Amino-2-methylquinoline on Newcrom R1 HPLC column.
- Arjunan, V., Saravanan, I., Ravindran, P., & Mohan, S. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Journal of Molecular Structure.
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
- ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline.
- PubMed Central (PMC). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Puviarasan, N., Arjunan, V., & Mohan, S. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Turkish Journal of Chemistry, 28(1), 53-66.
- ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.
- Science.gov. (n.d.). quantitative gc-ms analysis: Topics.
- ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 1H NMR spectrum.
- PubChem. (n.d.). 6-Methylquinoline.
- Fu, Y., et al. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
- Herrador, M. Á., & González, A. G. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115).
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-methylquinolin-4-amine Analogs.
- SciSpace. (n.d.). gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria.
- Sigma-Aldrich. (n.d.). 6-Aminoquinoline 98%.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4).
- Balachandran, V., Mahalakshmi, G., Lakshmi, A., & Janaki, A. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 1101–1110.
Sources
- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminoquinoline 98 580-15-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Separation of 4-Amino-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 7. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-A" by N. PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]
High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-6-methylquinoline: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the analysis of 4-Amino-6-methylquinoline using High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, this guide outlines a robust reversed-phase HPLC (RP-HPLC) method, offering insights into method development, system parameters, and sample preparation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting. This document is designed to serve as a practical resource for achieving accurate and reproducible quantification of this compound in various sample matrices.
Introduction
This compound is a substituted quinoline derivative. The quinoline ring system is a fundamental scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. As such, the development of robust analytical methods for the accurate quantification of quinoline derivatives like this compound is of paramount importance in drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[1]
This application note details a reversed-phase HPLC method optimized for the analysis of this compound. The choice of a reversed-phase approach is predicated on the hydrophobic nature of the quinoline scaffold, which allows for effective retention and separation on a non-polar stationary phase. The method is designed to be specific, accurate, and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is critical for the development of a successful HPLC method.
-
Structure: this compound consists of a quinoline core with an amino group at the 4-position and a methyl group at the 6-position.
-
Polarity and Solubility: The quinoline ring system is largely nonpolar, while the amino group introduces a degree of polarity. The methyl group slightly increases its lipophilicity. This amphiphilic nature makes it suitable for reversed-phase chromatography. While sparingly soluble in water, it exhibits good solubility in organic solvents such as methanol and acetonitrile, which are common mobile phase constituents in HPLC.
Experimental
This section details the materials, instrumentation, and step-by-step protocols for the HPLC analysis of this compound.
Materials and Reagents
-
Analyte: this compound (analytical standard, purity >98%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
-
Reagents:
-
Formic acid (LC-MS grade)
-
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system, leading to good separation from polar impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape and ionization efficiency for mass spectrometry (MS) detection, if coupled. It also controls the pH of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a widely used organic modifier in reversed-phase HPLC due to its low viscosity and UV cutoff. |
| Elution Mode | Isocratic | An isocratic elution is chosen for its simplicity, robustness, and suitability for routine analysis when the sample matrix is not overly complex. |
| Mobile Phase Composition | 60% A : 40% B | This composition provides optimal retention and peak shape for this compound on the specified column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection Wavelength | 242 nm (primary), 350 nm (secondary) | Based on the predicted UV absorbance maxima for aminoquinoline derivatives, these wavelengths provide high sensitivity and specificity. A DAD allows for monitoring at multiple wavelengths and peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC, which can be adjusted based on sample concentration and instrument sensitivity. |
| Run Time | 10 minutes | Sufficient for the elution of the analyte and any closely related impurities under the specified conditions. |
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the sample diluent (50:50 Acetonitrile/Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
The appropriate sample preparation procedure will depend on the sample matrix. A generic protocol for a solid sample is provided below.
-
Accurately weigh a portion of the sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a sufficient volume of methanol to dissolve the analyte. The use of sonication is recommended to aid dissolution.
-
Dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered sample with the sample diluent to a concentration that falls within the linear range of the calibration curve.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability and Method Validation
To ensure the reliability of the analytical data, system suitability tests should be performed before each analytical run, and the method should be validated according to ICH guidelines.[4]
System Suitability
Inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Method Validation Parameters
A full validation of this method should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Data Analysis and Interpretation
The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions. The data acquisition and processing software of the HPLC system is used for peak integration and concentration calculation.
Troubleshooting
Table 2: Common HPLC Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Incorrect injection or no sample loaded- Detector lamp off- Incorrect mobile phase composition | - Check autosampler and vial- Ensure detector lamp is on and stable- Verify mobile phase preparation |
| Broad or Tailing Peaks | - Column contamination or degradation- Incompatible sample solvent- Mobile phase pH issue | - Wash or replace the column- Ensure sample is dissolved in mobile phase or a weaker solvent- Adjust mobile phase pH with the acid modifier |
| Shifting Retention Times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Ensure column oven is at the set temperature- Prepare fresh mobile phase and degas properly- Check pump for leaks and pressure fluctuations |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a needle wash step in the autosampler method |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to most analytical laboratories. By following the outlined protocols and adhering to good laboratory practices, researchers and scientists can achieve accurate and reproducible results, facilitating the advancement of drug development and quality control processes involving this important class of compounds.
References
- Benchchem. (2025). Photophysical properties of substituted 7-Aminoquinolin-8-ol.
- International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (2020). Analytical methods for amino acid determination in organisms.
- Research Journal of Pharmacy and Technology. (n.d.). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.
- ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- U.S. Department of Health and Human Services. (n.d.). 6. ANALYTICAL METHODS.
Sources
Purification of 4-Amino-6-methylquinoline: A Guide to Column Chromatography and Recrystallization
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols for the purification of 4-amino-6-methylquinoline, a crucial heterocyclic amine intermediate in pharmaceutical research and development.[1][2][3] The guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for both column chromatography and recrystallization. Beyond procedural steps, this document elucidates the underlying chemical principles, empowering the user to make informed decisions and troubleshoot effectively. The protocols are presented as self-validating systems, incorporating purity assessment at their core.
Introduction: The Importance of Purity
Physicochemical Properties and Their Impact on Purification
A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its constituent parts: the quinoline core, the amino group, and the methyl group.
-
Polarity: The presence of the amino group and the nitrogen atom in the quinoline ring makes this compound a polar compound. The amino group is a strong hydrogen bond donor and acceptor. This polarity is the primary handle we will exploit for purification.
-
Basicity: The amino group at the 4-position is basic. This property can be both an asset and a liability. While it allows for potential purification via acid-base extraction, it also means the compound can interact strongly with acidic silica gel, potentially leading to tailing or irreversible binding during chromatography.[5][6]
-
Solubility: Based on related compounds like 6-aminoquinoline, it is expected to be soluble in polar organic solvents like methanol, ethanol, and chloroform, and poorly soluble in non-polar solvents like hexanes and likely insoluble in water.[7][8][9]
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10] For a basic, polar compound like this compound, a thoughtful selection of the stationary and mobile phases is critical.
The Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.[10] However, its slightly acidic nature can cause issues with basic amines.[5] To mitigate this, we have two options:
-
Standard Silica Gel with a Basic Modifier: Adding a small amount of a volatile base like triethylamine (Et₃N) or ammonia to the mobile phase will neutralize the acidic sites on the silica, preventing peak tailing and improving recovery.[5][6]
-
Alumina (Basic or Neutral): Alumina is an alternative stationary phase that is available in acidic, neutral, and basic grades. Basic or neutral alumina can be an excellent choice for purifying amines, avoiding the need for a mobile phase modifier.[10][11]
-
-
Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[12] This Rƒ value typically translates to good separation on a column. Given the polarity of this compound, a mixture of a non-polar and a polar solvent will be required.
| Mobile Phase System | Suitability for this compound | Rationale & Considerations |
| Ethyl Acetate / Hexanes | Excellent Starting Point | A standard, versatile system.[5] The ratio will likely need to be high in ethyl acetate (e.g., 50-100%) due to the compound's polarity. |
| Dichloromethane / Methanol | Excellent for Polar Compounds | A more polar system, effective for compounds with poor solubility in ethyl acetate.[5][6] Start with a low percentage of methanol (e.g., 2-5%) and increase as needed. |
| Dichloromethane / Methanol / NH₄OH | For Stubborn Amines | The addition of ammonium hydroxide (typically as a solution in methanol) creates a strongly basic mobile phase that can elute even very basic amines from silica gel.[5][13] |
Detailed Protocol for Column Chromatography
This protocol assumes the use of standard silica gel with a basic modifier.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto at least three silica gel TLC plates.
-
Develop each plate in a different solvent system (e.g., 70% EtOAc/Hexanes, 95:5 DCM/MeOH, 90:10 EtOAc/Hexanes).
-
To one of the developing chambers, add 1% triethylamine to the solvent system. Observe if this improves the spot shape (reduces tailing).
-
Visualize the plates under a UV lamp (254 nm).
-
Select the solvent system that gives the target compound an Rƒ of ~0.3 and good separation from impurities.
-
Select a glass column of appropriate size (a good rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[14]
-
Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.[15]
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.[14]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[12][14]
-
Carefully add this powder to the top of the prepared column.
-
Carefully add your optimized mobile phase to the column.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube, depending on column size).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization of the Chromatography Workflow
Caption: Workflow for column chromatography purification.
Purification by Recrystallization
Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[16] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble at all temperatures.
The Causality Behind Experimental Choices
-
Solvent Selection: This is the most critical step.[16] The principle of "like dissolves like" is a good starting point. Since this compound is a polar aromatic amine, polar solvents are the best candidates.
-
Good Candidates: Alcohols (ethanol, methanol, isopropanol), ethyl acetate, acetone.[17]
-
Poor Candidates: Non-polar solvents (hexanes, petroleum ether) will likely have very low solubility. Water is also unlikely to be a good solvent due to the aromatic rings.[7]
-
Solvent Pairs: If a single perfect solvent cannot be found, a two-solvent system can be used. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Heating this mixture should result in a clear solution that will yield crystals upon cooling. A common pair for a compound like this might be Ethanol/Water or Ethyl Acetate/Hexanes.
-
Detailed Protocol for Recrystallization
-
Place a small amount (10-20 mg) of the crude solid in several different test tubes.
-
Add a small amount (0.5 mL) of a different potential solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the tubes that show poor room-temperature solubility in a water or sand bath.
-
A good solvent will dissolve the compound completely upon heating.
-
Allow the heated, clear solutions to cool to room temperature, and then in an ice bath.
-
The solvent that produces a large amount of pure-looking crystals is the best choice.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding solvent until the solid just dissolves completely.
-
If there are insoluble impurities, perform a hot filtration: quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
Visualization of the Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Purity Assessment: A Self-Validating System
A protocol is only as good as its validation. After purification, it is essential to confirm the purity of the this compound.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate, ideally developed in a few different solvent systems. There should be no visible impurities present in the crude material.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value, if available. Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Analysis (NMR, MS): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Column Tailing (Chromatography) | Compound is interacting with acidic silica. | Add 1-2% triethylamine or ammonia to the mobile phase.[5][6] Alternatively, switch to a neutral or basic alumina stationary phase.[11] |
| Compound Won't Elute (Chromatography) | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. |
| No Crystals Form (Recrystallization) | Solution is not saturated; too much solvent used. | Gently boil off some of the solvent to concentrate the solution and try cooling again.[16] |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a "seed" crystal of the pure compound to induce crystallization.[16] | |
| Oiling Out (Recrystallization) | Compound's melting point is lower than the solvent's boiling point; cooling is too rapid. | Re-heat to dissolve the oil, add a small amount more solvent, and allow to cool much more slowly. Consider a different solvent or solvent pair. |
References
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). International Journal for Multidisciplinary Research. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). University of Thi-Qar. Retrieved from [Link]
-
Quinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness.org. Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit. Retrieved from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). The Organic Solution. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
-
4-Amino-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
- Separation of aromatic amines using alkylene carbonates. (n.d.). Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
6-Methylquinoline. (n.d.). PubChem. Retrieved from [Link]
- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.
-
4-Aminoquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
6-Methylquinoline. (n.d.). FooDB. Retrieved from [Link]
-
Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). (n.d.). Medium. Retrieved from [Link]
-
6-Methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]
- The crystallization of quinoline. (n.d.). Google Patents.
-
Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. du.edu.eg [du.edu.eg]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 8. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. commonorganicchemistry.com [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Designing Novel Bioactive Agents: Application Notes and Protocols for the Derivatization of 4-Amino-6-methylquinoline
Introduction: The Therapeutic Potential of the 4-Aminoquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1] Its derivatives have been extensively explored and developed as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[1][2] The 4-aminoquinoline moiety, in particular, is a key pharmacophore found in well-known drugs such as the antimalarial chloroquine and the kinase inhibitor bosutinib.[2][3] The strategic placement of substituents on the quinoline ring can significantly modulate the biological activity of these compounds.[4]
This guide focuses on the derivatization of 4-amino-6-methylquinoline, a promising starting material for the development of novel therapeutic candidates. The presence of the amino group at the 4-position and the methyl group at the 6-position offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targeting. The methyl group, in particular, can influence the molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
These application notes provide a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this compound. The methodologies described herein are designed to be robust and adaptable, enabling researchers in drug discovery and development to generate diverse libraries of novel compounds for biological screening. We will delve into key synthetic transformations including N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, providing the scientific rationale behind the chosen experimental conditions.
Strategic Approaches to Derivatization
The derivatization of this compound can be strategically approached to explore different regions of chemical space and target various biological endpoints. The primary sites for modification are the 4-amino group and the quinoline ring itself, which can be functionalized following a halogenation step.
Key Derivatization Strategies:
-
Modification of the 4-Amino Group: The exocyclic amino group is a prime target for modifications such as acylation, sulfonylation, and alkylation. These modifications can introduce a variety of functional groups that can modulate the compound's hydrogen bonding capacity, polarity, and steric bulk, all of which can influence its interaction with biological targets.
-
Functionalization of the Quinoline Core: The quinoline ring can be further functionalized, most commonly through palladium-catalyzed cross-coupling reactions. To achieve this, the this compound scaffold must first be converted to a halo-derivative, typically a 4-chloro or 4-bromo derivative. This halo-substituent can then be replaced with a wide array of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, or with various amines via Buchwald-Hartwig amination.
The following sections will provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: N-Acylation of this compound
Rationale: N-acylation is a fundamental transformation that introduces an amide functionality, which can participate in hydrogen bonding interactions with biological targets. This protocol describes a general procedure for the acylation of this compound using an acid chloride in the presence of a base.
Workflow for N-Acylation:
Caption: Step-by-step workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-4-amino-6-methylquinoline derivative.
Protocol 2: Synthesis of 4-Chloro-6-methylquinoline (Key Intermediate)
Rationale: To perform Suzuki-Miyaura and Buchwald-Hartwig reactions on the quinoline core, the 4-amino group must first be converted to a good leaving group, typically a halide. This is often achieved by first synthesizing the corresponding 4-hydroxyquinoline, followed by chlorination.
Procedure (Two Steps):
Step A: Synthesis of 6-Methylquinolin-4-ol
This can be achieved via the Conrad-Limpach synthesis, starting from p-toluidine and diethyl malonate.
Step B: Chlorination of 6-Methylquinolin-4-ol
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to 6-methylquinolin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude 4-chloro-6-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-methylquinoline
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[5] This protocol describes the palladium-catalyzed coupling of 4-chloro-6-methylquinoline with a variety of aryl or heteroaryl boronic acids.[4]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Chloro-6-methylquinoline
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Round-bottom flask or microwave vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-chloro-6-methylquinoline (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methylquinoline derivative.
Protocol 4: Buchwald-Hartwig Amination of 4-Chloro-6-methylquinoline
Rationale: The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline ring.[6]
Materials:
-
4-Chloro-6-methylquinoline
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a dry reaction vessel.
-
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add 4-chloro-6-methylquinoline (1.0 eq) and the desired amine (1.2 eq) to the reaction mixture.
-
Seal the vessel and heat the reaction to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 4-amino-substituted-6-methylquinoline derivative.
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
The derivatization of the this compound scaffold opens up possibilities for developing novel therapeutic agents targeting a range of diseases.
Table 1: Potential Therapeutic Targets for this compound Derivatives
| Derivative Type | Potential Therapeutic Target | Rationale |
| N-Acyl Derivatives | Kinases, Epigenetic targets | The amide bond can act as a hydrogen bond donor/acceptor, crucial for binding to the ATP-binding site of kinases or interacting with amino acid residues in the active sites of enzymes like histone deacetylases (HDACs). |
| 4-Aryl Derivatives (from Suzuki Coupling) | Kinases, GPCRs, Ion Channels | The introduction of various aryl and heteroaryl groups allows for the exploration of hydrophobic pockets in protein targets and can modulate the electronic properties of the quinoline ring system. This is a common strategy in the development of kinase inhibitors.[7][8] |
| 4-Amino Derivatives (from Buchwald-Hartwig) | Kinases, Transporters | The introduction of diverse amino functionalities can significantly alter the basicity and polarity of the molecule, which is important for interactions with acidic residues in protein targets and for influencing cell permeability. |
| Antimalarial Agents | Heme Polymerization | 4-Aminoquinolines are known to interfere with heme detoxification in the malaria parasite. Modifications to the side chain at the 4-position can overcome resistance mechanisms.[9][10] |
| Anticancer Agents | Various (e.g., Kinases, DNA) | The 4-aminoquinoline scaffold is present in several anticancer drugs.[7][11] Derivatization can lead to compounds with improved potency and selectivity against cancer cells. |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-amino group: The nature of the substituent on the 4-amino group is critical for activity. For antimalarial compounds, a basic side chain is often required for accumulation in the parasite's food vacuole.[10] In the context of kinase inhibitors, the substituent can be designed to interact with specific residues in the ATP-binding pocket.[8]
-
Substitution at the 6-position: The methyl group at the 6-position is expected to enhance lipophilicity, which may improve membrane permeability and oral bioavailability. SAR studies on related quinazolines have shown that substitution at this position can significantly impact potency.[12][13]
-
Aryl and Heteroaryl Groups at the 4-position: The electronic nature and substitution pattern of the aryl or heteroaryl ring introduced via Suzuki coupling will have a profound effect on the biological activity. Electron-withdrawing or -donating groups can modulate the pKa of the quinoline nitrogen and influence binding affinities.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design and synthesis of novel bioactive molecules. The detailed protocols provided in these application notes for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer robust and adaptable methods for generating diverse chemical libraries. By systematically exploring the structure-activity relationships of these new derivatives, researchers can unlock the full therapeutic potential of this important chemical scaffold.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2851-2863.
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 17, 2026, from [Link]
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 23(11), 3277-3281.
-
Quinolines- Antimalarial drugs.pptx. In Slideshare. Retrieved January 17, 2026, from [Link]
-
Suzuki reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087-13103.
- Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. Bioorganic & Medicinal Chemistry Letters, 16(11), 2924-2928.
- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(23), 5565-5573.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(45), 26955-26966.
- Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties. Bioorganic & Medicinal Chemistry Letters, 21(6), 1687-1691.
- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087-13103.
- Suzuki cross-coupling reaction. YouTube.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1396263.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Structure-activity Relationships for 4-anilinoquinoline Derivatives as Inhibitors of the DNA Methyltransferase Enzyme DNMT1. Bioorganic & Medicinal Chemistry, 21(11), 3147-3153.
- Selected SAR of isoquinoline series.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(7), 439-444.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(19), 6962.
- Methods for the preparation of 6-aminoisoquinoline.
- An improved process for the synthesis of quinoline derivatives.
- Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. European Journal of Medicinal Chemistry, 40(11), 1179-1187.
- 6-Methylquinoline. PubChem.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Using 4-Amino-6-methylquinoline in kinase inhibition assays
Application Note & Protocol
Characterizing Novel Kinase Inhibitors: A Methodological Guide Using 4-Amino-6-methylquinoline
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like bosutinib and neratinib.[2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals on how to evaluate a novel quinoline-based compound, using this compound as an exemplar, in a robust kinase inhibition assay. We detail the scientific rationale behind assay design, provide a step-by-step protocol for the widely-used ADP-Glo™ Kinase Assay, and explain the principles of data analysis for determining inhibitor potency (IC₅₀). The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data for kinase inhibitor profiling.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast array of cellular processes.[1] The discovery of small molecules that can selectively inhibit specific kinases has revolutionized therapeutic strategies, particularly in oncology.[5] Quinoline and its derivatives have emerged as a highly versatile and "druggable" scaffold in this endeavor.[2] Their rigid, bicyclic aromatic structure provides an excellent foundation for presenting functional groups that can interact with the ATP-binding pocket of kinases.[1]
Several clinically successful kinase inhibitors are built upon a 4-aminoquinoline core, which has been shown to possess a broad spectrum of biological activities.[3] For instance, 4-anilinoquinolines have been identified as potent inhibitors of kinases such as Cyclin G Associated Kinase (GAK) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2).[6][7]
This application note uses This compound as a representative test compound to illustrate the complete workflow for characterizing a potential kinase inhibitor. While specific activity data for this particular molecule is not predefined, its structure is emblematic of the 4-aminoquinoline class, making it an ideal candidate for demonstrating a robust screening protocol.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental. This information is crucial for preparing accurate stock solutions and understanding its potential behavior in an aqueous assay environment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| Appearance | Solid (Typical) | General Chemical Knowledge |
| Solubility | Soluble in DMSO, Methanol | General Chemical Knowledge |
| CAS Number | 42294-18-8 | PubChem |
The Principle of Kinase Inhibition Assays
The goal of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (a peptide or protein). An inhibitor will reduce this rate of phosphorylation. Assays can be broadly categorized as activity-based or binding-based.[8]
This protocol focuses on an activity-based assay that quantifies the amount of ADP produced, as it is a universal product of all kinase reactions. The ADP-Glo™ Kinase Assay is a luminescence-based system with two key steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound (e.g., this compound) are incubated together. After the reaction, a reagent is added to terminate the kinase activity and deplete any remaining ATP. This step is critical because high background ATP levels would interfere with the subsequent detection step.[9]
-
ADP Conversion & Signal Generation: A second reagent is added to convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair to generate a light signal that is directly proportional to the initial amount of ADP.[9]
Therefore, high kinase activity results in high ADP production and a strong luminescent signal. Conversely, effective inhibition by a compound like this compound leads to low ADP production and a weak signal.[9]
Illustrative Signaling Pathway: Ras/Raf/MEK/ERK Cascade
To contextualize the importance of kinase inhibition, consider the Ras/Raf/MEK/ERK pathway, a central signaling cascade that regulates cell growth and proliferation. Many quinoline-based inhibitors have been developed to target kinases within this pathway, such as Raf and MEK.[2]
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway often targeted by kinase inhibitors.
Experimental Workflow & Protocols
A successful kinase inhibition experiment requires careful planning and execution, including preliminary assays to optimize conditions before screening the test compound.
Overall Experimental Workflow
The process can be visualized as a multi-stage workflow, starting from reagent preparation and culminating in data analysis.
Caption: The four-stage workflow for a robust kinase inhibition assay.
Protocol 1: Preparation of Reagents
Accuracy in this stage is paramount for reproducibility.
-
Kinase Buffer (1X): Prepare a buffer suitable for the kinase of interest. A generic starting buffer is: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The exact components may need to be optimized for the specific kinase.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in nuclease-free water. Check the pH and adjust to ~7.4 if necessary. Store at -20°C.
-
Positive Control Inhibitor: Prepare a stock solution of a known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition) in 100% DMSO.
Protocol 2: Assay Optimization (Prior to IC₅₀ Determination)
These steps ensure the main experiment is conducted under conditions that yield meaningful data.[10]
-
Enzyme Titration:
-
Create a serial dilution of the kinase enzyme in 1X Kinase Buffer.
-
Run the kinase reaction with a fixed, saturating concentration of substrate and ATP (e.g., 100 µM for each).
-
Measure ADP production over a time course (e.g., 0, 15, 30, 60, 90 minutes).
-
Goal: Identify the enzyme concentration and reaction time that fall within the linear range of the assay (typically 10-30% substrate turnover) to avoid substrate depletion.
-
-
ATP Titration:
-
Using the optimized enzyme concentration and time from the previous step, perform the kinase reaction across a range of ATP concentrations (e.g., from 0.1 µM to 100 µM).
-
Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Michaelis-Menten constant (Kₘ,ₐₚₚ).
-
Goal: For an ATP-competitive inhibitor screening, the reaction should be run at an ATP concentration close to its Kₘ,ₐₚₚ. This ensures the assay is sensitive to inhibitors that compete with ATP for binding to the kinase.
-
Protocol 3: IC₅₀ Determination for this compound
This protocol describes the final experiment to determine the potency of the test compound. This should be performed in a 384-well plate for efficiency, but can be adapted for 96-well plates.
-
Compound Plating:
-
Create a serial dilution of this compound. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include wells for a positive control inhibitor (e.g., Staurosporine) and a negative control (DMSO vehicle only, representing 0% inhibition).
-
Transfer a small volume (e.g., 1 µL) of each compound concentration to the assay plate.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of the kinase enzyme and its specific peptide substrate in 1X Kinase Buffer.
-
Add this mix (e.g., 5 µL) to each well of the assay plate containing the compound.
-
Incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP in 1X Kinase Buffer at a concentration that is 2X the final desired concentration (e.g., if final [ATP] = Kₘ,ₐₚₚ, prepare a 2*Kₘ,ₐₚₚ solution).
-
Add the ATP solution (e.g., 5 µL) to all wells to start the reaction. The final volume is now 11 µL.
-
Incubate for the predetermined optimal time (e.g., 60 minutes) at room temperature.
-
-
Stop Reaction and Detect Signal (Using ADP-Glo™ Reagents):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
Raw luminescence data must be converted into a biologically meaningful measure of inhibitory potency.
-
Normalization to Percent Inhibition:
-
The data is normalized relative to the positive and negative controls.
-
The average signal from the negative control wells (DMSO only) is set as 0% inhibition (Max Signal).
-
The average signal from the positive control wells (saturating concentration of a known inhibitor) is set as 100% inhibition (Min Signal).
-
Calculate % Inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)])
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor that reduces enzyme activity by 50%. This value is derived directly from the fitted curve.
-
Example Data Representation
The final processed data should be presented clearly. While the following data is hypothetical for illustrative purposes, it shows how the results for this compound would be tabulated for analysis.
| [this compound] (µM) | Log [Inhibitor] | Avg. Luminescence (RLU) | % Inhibition |
| 100.0 | 2.00 | 1,520 | 98.5 |
| 33.3 | 1.52 | 1,890 | 94.7 |
| 11.1 | 1.05 | 4,500 | 67.8 |
| 3.7 | 0.57 | 8,950 | 22.1 |
| 1.2 | 0.08 | 10,800 | 2.5 |
| 0.4 | -0.38 | 11,050 | 0.3 |
| 0.1 | -0.89 | 11,120 | -0.3 |
| Controls | |||
| DMSO (0% Inh.) | N/A | 11,100 | 0.0 |
| Staurosporine (100% Inh.) | N/A | 1,350 | 100.0 |
Conclusion
This application note provides a detailed, experience-based protocol for assessing the inhibitory potential of novel compounds like this compound against a target kinase. By emphasizing assay optimization and the inclusion of proper controls, this workflow ensures the generation of robust and reliable IC₅₀ data. This foundational biochemical characterization is a critical first step in the drug discovery pipeline, enabling researchers to make informed decisions about which compounds to advance for further preclinical development. The principles and steps outlined here are broadly applicable to a wide range of kinase targets and small molecule inhibitors.
References
-
Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 22(8), 1357. Available at: [Link]
-
Romero-Vivas, C. M., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 16(4), 789-813. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 667, 23-38. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Homsi, J., et al. (2010). 4-Anilino-6-phenyl-quinoline inhibitors of mitogen activated protein kinase-activated protein kinase 2 (MK2). Bioorganic & Medicinal Chemistry Letters, 20(16), 4881-4886. Available at: [Link]
-
Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. Available at: [Link]
-
Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
PubChem. (n.d.). 4-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
de Oliveira, R. B., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7248. Available at: [Link]
-
Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(6), 2543-2564. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]
-
Emami, S., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 516-527. Available at: [Link]
-
Zhang, J., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(11), 2634. Available at: [Link]
-
Chemsrc. (n.d.). 6-Aminoquinoline. Chemsrc. Available at: [Link]
-
Szychowski, K. A., & Gmiński, J. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(18), 5463. Available at: [Link]
-
Zhang, W., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. Google Patents.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilino-6-phenyl-quinoline inhibitors of mitogen activated protein kinase-activated protein kinase 2 (MK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of 4-Amino-6-methylquinoline as a Potential Anticancer Agent
Introduction: The Rationale for Investigating 4-Amino-6-methylquinoline
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several approved drugs and clinical candidates acting through diverse mechanisms.[3][4][5] These mechanisms often involve the modulation of critical cellular processes, including the induction of programmed cell death (apoptosis), interference with cell cycle progression, and the inhibition of key signaling pathways that drive tumor growth and survival.[1][3][4][6]
This document provides a comprehensive framework for the initial in vitro assessment of This compound , a specific quinoline derivative, for its potential anticancer activity. The protocols herein are designed to systematically evaluate its cytotoxicity against a panel of cancer cell lines and to elucidate its primary mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics. We will proceed from broad phenotypic screening to more defined mechanistic assays, establishing a logical, evidence-based workflow for compound evaluation.
Essential Materials and Reagents
Successful and reproducible in vitro studies hinge on the quality and consistency of the materials used. The following is a comprehensive list of required reagents and cell lines.
| Category | Item | Recommended Specifications & Source (Example) |
| Test Compound | This compound | Purity >98% (HPLC); Sigma-Aldrich, BenchChem. Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Cell Lines | Human Cancer Cell Lines: - MCF-7 (Breast Adenocarcinoma)- A549 (Lung Carcinoma)- HepG2 (Hepatocellular Carcinoma)- HCT116 (Colorectal Carcinoma) | American Type Culture Collection (ATCC). Select lines based on research focus. Maintain in a humidified incubator at 37°C, 5% CO₂. |
| Non-Cancerous Control Cell Line: - MCF-10A (Breast Epithelial) | ATCC. Crucial for assessing cancer-specific cytotoxicity.[7] | |
| Cell Culture Media | RPMI-1640 Medium, Dulbecco's Modified Eagle's Medium (DMEM) | Gibco™, Thermo Fisher Scientific. Use the medium recommended by the cell line supplier (ATCC). |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin (100X) | Gibco™, Thermo Fisher Scientific. |
| Reagents | Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS) pH 7.4 | Gibco™, Thermo Fisher Scientific. |
| Cytotoxicity Assay | Sulforhodamine B (SRB) Sodium Salt, Trichloroacetic Acid (TCA), Tris base | Sigma-Aldrich. The SRB assay is recommended for its reliability and compatibility.[8] |
| Apoptosis Assay | Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit | Thermo Fisher Scientific, BioLegend, Abcam. Ensure the kit includes Annexin V Binding Buffer. |
| Cell Cycle Assay | Propidium Iodide (PI), RNase A (DNase free), 70% Ethanol (ACS grade) | Sigma-Aldrich. |
| Labware | 96-well flat-bottom cell culture plates, T-25/T-75 culture flasks, 15 mL/50 mL conical tubes, Flow cytometry tubes | Corning®, Falcon®. |
Overall Experimental Workflow
A tiered approach is the most efficient strategy for evaluating a novel compound. We begin with a broad screening for cytotoxic activity to determine effective concentration ranges and identify sensitive cell lines. Promising results from this initial phase then trigger more in-depth mechanistic studies to understand how the compound exerts its effects.
Protocol 1: In Vitro Cytotoxicity by Sulforhodamine B (SRB) Assay
Principle of the Assay
The SRB assay is a robust and sensitive colorimetric method used to determine cell density, based on the measurement of total cellular protein content.[9] Sulforhodamine B, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. This assay is favored over metabolic assays like the MTT for its stability, ease of use, and because its endpoint (fixed cells) is less susceptible to interference from compounds that alter cellular metabolism.[8]
Step-by-Step Methodology
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Return the plates to the incubator and incubate for 48 to 72 hours.
-
Cell Fixation: After incubation, gently add 50 µL of ice-cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10% TCA) without removing the supernatant.[11] Incubate at 4°C for 1 hour to fix the cells to the bottom of the plate.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the inverted plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.
Data Analysis & Presentation
The percentage of cell growth inhibition is calculated using the formula: [1 - (OD_treated / OD_control)] * 100. Plot the percentage of growth inhibition against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the GI₅₀ (concentration causing 50% growth inhibition).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | GI₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 | Breast Cancer | 4.5 | 11.1 |
| A549 | Lung Cancer | 7.2 | 6.9 |
| HepG2 | Liver Cancer | 5.8 | 8.6 |
| MCF-10A | Non-Cancerous Breast | > 50 | - |
*SI = GI₅₀ (Normal Cells) / GI₅₀ (Cancer Cells). A higher SI indicates greater cancer cell selectivity.
Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide Staining
Principle of the Assay
This flow cytometry-based assay quantitatively distinguishes between healthy, apoptotic, and necrotic cells. The principle relies on two key events in cell death:
-
Phosphatidylserine (PS) Translocation: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues.[12][13]
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where the plasma membrane integrity is compromised.[12][13]
This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (or cells damaged during processing).
Step-by-Step Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x GI₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well into a flow cytometry tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer provided in the kit. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide Staining Solution to the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI at 488 nm and measure emission at >670 nm (FL3 channel).
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Principle of the Assay
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide binds stoichiometrically to double-stranded DNA; thus, the fluorescence intensity emitted from stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount. Treatment with RNase A is essential to eliminate PI binding to double-stranded RNA, ensuring DNA-specific staining.[15] An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.
Step-by-Step Methodology
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells by trypsinization and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[15][16][17] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Rehydration: Centrifuge the fixed cells (500 x g for 5 minutes), discard the ethanol, and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the linear mode for the PI signal (FL2 or FL3 channel) and acquire at least 10,000 events per sample. Use pulse processing (pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.
-
Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanistic Insights: Potential Signaling Pathway Interruption
Quinoline derivatives are known to inhibit various protein kinases, including those in critical growth and survival pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[6] A plausible hypothesis is that this compound could inhibit a key kinase (e.g., Akt), leading to downstream effects that trigger cell cycle arrest and apoptosis. Further experiments, such as Western blotting for key pathway proteins (e.g., p-Akt, p-mTOR, Cyclin B1, cleaved PARP), would be required to validate this hypothesis.
References
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897–900. [Link]
-
Singh, A., Saha, B., & Preeti. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Az. J. Pharm. Sci. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Chicago. [Link]
-
Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2022). Review on recent development of quinoline for anticancer activities. Innovare Academic Sciences. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Zhou, C., et al. (2017). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]
-
Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
Basrur, V., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. [Link]
-
ResearchGate. (2023). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines. ResearchGate. [Link]
-
ResearchGate. (2020). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNPs. ResearchGate. [Link]
-
National Cancer Institute. In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for the Safe Handling and Storage of 4-Amino-6-methylquinoline
Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 4-Amino-6-methylquinoline. Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety principles and data from analogous chemical structures. The primary objective is to mitigate risks associated with the compound's potential toxicity and reactivity, ensuring a safe laboratory environment.
Introduction: Understanding the Compound and Associated Risks
This compound is a heterocyclic aromatic amine, a chemical class of significant interest in medicinal chemistry and materials science. Its structure suggests potential utility as a scaffold or intermediate in the synthesis of novel therapeutic agents. However, the quinoline backbone combined with an amino functional group necessitates a cautious approach. Aromatic amines are frequently associated with toxicological concerns, and quinoline derivatives can exhibit various biological activities. Therefore, a thorough understanding and implementation of robust safety protocols are not merely procedural but are fundamental to responsible research.
The causality behind the stringent protocols described herein is based on the toxicological profiles of structurally similar compounds. For instance, 6-aminoquinoline is known to be harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[1][2] Similarly, 4-aminoquinoline is classified as harmful and a serious eye irritant.[3] Given these precedents, it is imperative to treat this compound with a high degree of caution, assuming a similar or potentially greater hazard profile until specific toxicological data becomes available.
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any work with this compound begins. The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Category | GHS Classification (Anticipated) | Hazard Statement (Anticipated) | Precautionary Measures |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Wear protective gloves and clothing. Avoid all skin contact.[1] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Avoid breathing dust. Use only in a well-ventilated area or fume hood.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water.[1][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Wear eye protection/face protection.[1][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[1][5] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal of control measures is to minimize exposure through all routes (inhalation, dermal, ingestion). The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by stringent PPE protocols.
3.1. Engineering Controls: The Primary Barrier
Due to the compound's potential inhalation toxicity as a fine powder, all manipulations that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1][2] The fume hood provides a contained workspace and ensures that any airborne particles are exhausted away from the operator. An eyewash station and safety shower must be readily accessible and located close to the workstation.[6]
3.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves (inspect prior to use). | Provides a barrier against dermal absorption. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[2][5] |
| Eye & Face Protection | Tight-sealing chemical safety goggles and a face shield. | Protects against splashes and airborne dust. A face shield should be worn over goggles when there is a significant splash risk.[5][6][7] |
| Body Protection | Chemical-resistant lab coat and, for larger quantities, impervious clothing or coveralls. | Prevents contamination of personal clothing and skin. Lab coats should be fully buttoned.[5][8] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with an organic vapor/particulate (OV/P100) combination cartridge. | Required if there is a risk of exceeding exposure limits or if engineering controls fail. A proper fit test and training are mandatory.[6][7][9] |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for ensuring reproducible science and operator safety.
Protocol 4.1: Weighing and Aliquoting Solid this compound
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat) before entering the designated work area.
-
Work Area Setup: Perform all work within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing: Use an analytical balance inside the fume hood or a dedicated weighing enclosure. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial. Avoid any actions that could generate dust.
-
Closure: Promptly and securely close the primary stock container.
-
Cleanup: Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth and any contaminated disposables (weigh boat, gloves) in the designated hazardous waste container.
Protocol 4.2: Preparing Solutions
-
Preparation: Follow steps 1 and 2 from Protocol 4.1.
-
Solvent Addition: Place the vessel containing the pre-weighed solid into a larger secondary container (e.g., a beaker) within the fume hood. Slowly add the desired solvent to the vessel, aiming the solvent stream down the side of the vessel to minimize splashing.
-
Dissolution: If necessary, stir the solution using a magnetic stir bar or gentle agitation until the solid is fully dissolved. Keep the container covered to the extent possible (e.g., with a watch glass or cap) during dissolution.
-
Transfer: If the solution needs to be transferred, use a pipette or syringe.
-
Cleanup: Dispose of all contaminated materials in the designated hazardous chemical waste stream.
Workflow Diagram: General Handling Procedure
Caption: General workflow for handling this compound.
Chemical Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
5.1. Storage Conditions
-
Container: Store in the original, tightly sealed container.[5][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]
-
Atmosphere: Store in a cool, dry, and well-ventilated place.[5][6][10] An inert atmosphere may be recommended for long-term storage to prevent degradation.
-
Location: Store in a locked cabinet or area designated for toxic or hazardous chemicals.[1]
-
Light Sensitivity: Protect from light, as quinolines can be light-sensitive.[2][11]
5.2. Incompatible Materials
Segregate this compound from the following materials to prevent dangerous reactions.
| Incompatible Material | Reason for Incompatibility |
| Strong Oxidizing Agents | Can react vigorously or exothermically, creating a fire or explosion hazard.[1][6][11] |
| Strong Acids | Can undergo exothermic neutralization reactions.[1][11] |
| Acid Halides, Anhydrides | May react incompatibly.[11] |
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before working with the compound.
Protocol 6.1: Minor Solid Spill Cleanup
This protocol applies to small spills (<1 gram) contained within a fume hood.
-
Alert: Alert personnel in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered to the lowest practical height. Do not attempt to clean a spill if you feel it is unsafe to do so.
-
PPE: Ensure you are wearing appropriate PPE, including double gloves and respiratory protection.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter, working from the outside in to prevent spreading.[12] Do NOT use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][13] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a soap and water solution.[11]
-
Dispose: Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container. Seal and label the container appropriately.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety office.[14]
Diagram: Emergency Response Logic
Caption: Decision-making workflow for emergency incidents.
First Aid Measures
Immediate medical attention is critical in all cases of exposure. Provide the Safety Data Sheet (SDS) to responding medical personnel.
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with large amounts of water and soap for at least 15 minutes. Call a physician immediately.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water and give two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical advice.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5]
References
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Lincoln University. (2024). In Case of Chemical Spill. [Link]
-
UNSW Sydney. (2022). HS421 Chemical Spills Guideline. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
ScienceLab.com. (2010). Material Safety Data Sheet Quinoline. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem Compound Database. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem Compound Database. [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. [Link]
-
Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. echemi.com [echemi.com]
- 11. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. Chemical Spill | Lincoln University of Missouri [lincolnu.edu]
Troubleshooting & Optimization
Troubleshooting common issues in 4-Amino-6-methylquinoline synthesis
Welcome to the technical support center for the synthesis of 4-Amino-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound is a multi-step process, most commonly achieved via a three-stage route starting from p-toluidine. This guide is structured to address specific issues that may arise at each critical stage:
-
Stage 1: Conrad-Limpach Synthesis of 4-Hydroxy-6-methylquinoline.
-
Stage 2: Chlorination to form 4-Chloro-6-methylquinoline.
-
Stage 3: Amination to yield the final product, this compound.
Below is a schematic overview of this synthetic pathway.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Conrad-Limpach Synthesis of 4-Hydroxy-6-methylquinoline
This initial step involves the condensation of p-toluidine with a β-ketoester, such as ethyl acetoacetate, followed by a high-temperature cyclization.[1][2]
Frequently Asked Questions (FAQs)
Q1: My yield for the thermal cyclization of the β-aminoacrylate intermediate is consistently low (<40%). What are the most critical factors to optimize?
A1: Low yields in the Conrad-Limpach cyclization are a frequent challenge and almost always trace back to two critical parameters: temperature and solvent choice.[3]
-
Causality - The Role of Temperature: The electrocyclic ring-closing step requires significant thermal energy to overcome the aromaticity of the aniline ring and facilitate the formation of the new heterocyclic ring.[4] The required temperature is typically very high, around 250 °C.[1][2][3] Insufficient heat leads to incomplete conversion of the intermediate.
-
Causality - The Role of the Solvent: The solvent is not just a medium but a critical component for heat transfer and stability. Early attempts without a solvent gave very poor yields.[1] An ideal solvent must have a high boiling point, be chemically inert, and facilitate even heat distribution.
Troubleshooting & Optimization:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Temperature | Not reaching the required ~250 °C. | Use a high-temperature thermometer and a suitable heating mantle/sand bath. Ensure the reaction vessel is well-insulated. | Precise temperature control is crucial for driving the reaction to completion while minimizing degradation.[3] |
| Solvent | Using a low-boiling solvent or no solvent. | Employ a high-boiling, inert solvent. Mineral oil or Dowtherm A are traditional choices. Greener alternatives include 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol.[3][4] | A high-boiling solvent ensures a stable reaction temperature can be maintained and improves yields significantly, often to >90%.[1][4] |
| Purity | Impure p-toluidine or ethyl acetoacetate. | Use freshly distilled or high-purity grade starting materials. | Impurities can lead to side reactions and interfere with the cyclization process, directly impacting the final product's purity.[3] |
Q2: I'm observing the formation of an isomeric byproduct. What is it and how can I prevent it?
A2: You are likely forming the 2-quinolone isomer via the Knorr quinoline synthesis pathway. The regioselectivity is highly dependent on the initial condensation temperature.
-
Mechanistic Insight: The reaction between an aniline and a β-ketoester can proceed via two main pathways. The Conrad-Limpach pathway, favored by lower initial reaction temperatures (e.g., room temperature), forms a β-aminoacrylate intermediate which cyclizes to the 4-hydroxyquinoline at high heat.[5] In contrast, the Knorr pathway, favored by higher initial temperatures (e.g., >100°C for the condensation), forms an anilide intermediate which cyclizes to the 2-hydroxyquinoline.[5][6]
Caption: Temperature control dictates the regioselectivity of the initial condensation.
Solution: Ensure the initial condensation of p-toluidine and ethyl acetoacetate is performed at a lower temperature (e.g., room temperature with an acid catalyst) to form the kinetic enamine product before proceeding to the high-temperature thermal cyclization.[6]
Stage 2: Chlorination of 4-Hydroxy-6-methylquinoline
This step converts the hydroxyl group at the 4-position into a good leaving group (chloride) for the subsequent amination. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).[7]
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction is incomplete, and I recover a significant amount of starting material. How can I drive the reaction to completion?
A1: Incomplete conversion is typically due to insufficient reagent or suboptimal reaction conditions.
-
Reagent Stoichiometry: POCl₃ acts as both the chlorinating agent and often the solvent. Using a large excess is common to ensure the reaction goes to completion.
-
Temperature and Time: The reaction usually requires heating under reflux to proceed at a reasonable rate.
Troubleshooting & Optimization:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Reagent | Insufficient POCl₃. | Use a significant excess of POCl₃, allowing it to serve as the solvent.[8] | A large excess ensures the equilibrium is pushed towards the product side. |
| Temperature | Reaction temperature is too low. | Heat the reaction mixture to reflux (approx. 105-110 °C).[7][8] | Higher temperature increases the reaction rate and ensures complete conversion of the hydroxyl group. |
| Moisture | Presence of water in the reaction. | Ensure all glassware is oven-dried and reactants are anhydrous. | POCl₃ reacts violently with water, which quenches the reagent and can create hazardous conditions. |
Q2: The workup procedure seems hazardous. What are the critical safety precautions for handling POCl₃?
A2: Phosphorus oxychloride is highly corrosive and reacts violently with water in a highly exothermic reaction. Extreme caution is mandatory.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Quenching: The reaction workup involves quenching the excess POCl₃. This must be done by very slowly and carefully pouring the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. Never add water to the reaction mixture. This controlled addition allows the exothermic decomposition to be managed safely.
-
Neutralization: The resulting acidic solution must be carefully neutralized with a base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling in an ice bath to precipitate the product.
Stage 3: Amination of 4-Chloro-6-methylquinoline
This final step is a nucleophilic aromatic substitution (SNAr) where an amino group replaces the chlorine atom at the 4-position.
Frequently Asked Questions (FAQs)
Q1: The yield of my final amination step is poor. What conditions are known to improve this substitution?
A1: While the 4-position of the quinoline ring is activated for SNAr, optimizing conditions is key for high yield. The choice of ammonia source and the use of a catalyst/solvent system are critical.
-
Reaction System: Heating 4-chloro-6-methylquinoline with an ammonia source in a sealed vessel is typically required. A common and effective method involves using phenol as a solvent. The phenol can form a phenoxide intermediate, which is more readily displaced by ammonia, or it can simply act as a high-boiling polar solvent that facilitates the reaction.
Troubleshooting & Optimization:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Ammonia Source | Ineffective amination. | Use a source that can generate high concentrations of NH₃ at elevated temperatures, such as ammonium carbonate or by bubbling ammonia gas through the reaction mixture. | Ensures a high concentration of the nucleophile is present to drive the reaction. |
| Solvent/Catalyst | Slow or incomplete reaction. | Heat the 4-chloro intermediate with the amine source (e.g., ammonium carbonate) in phenol at high temperatures (e.g., 180 °C).[9] | Phenol acts as a high-boiling solvent and may facilitate the substitution, leading to higher yields.[10] |
| Pressure | Loss of gaseous ammonia. | Perform the reaction in a sealed pressure vessel. | Maintains a high concentration of the ammonia nucleophile at the required reaction temperature. |
Q2: How do I purify the final this compound product?
A2: The crude product isolated after the basic workup can be purified using standard techniques.
-
Extraction: After neutralization of the reaction mixture, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.[9]
-
Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) or by column chromatography on silica gel.[9][11]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methylquinoline (Stage 1)
This protocol is adapted from the general principles of the Conrad-Limpach synthesis.[1][3]
-
Condensation: In a round-bottom flask, combine p-toluidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.). Add a catalytic amount of hydrochloric acid (e.g., 2-3 drops) and stir the mixture at room temperature for 2-4 hours. Monitor the formation of the intermediate β-aminoacrylate by TLC.
-
Solvent Addition: To the flask, add a high-boiling inert solvent (e.g., mineral oil or Dowtherm A) in a ratio of approximately 15 mL per gram of p-toluidine.
-
Cyclization: Equip the flask with a reflux condenser and a high-temperature thermometer. Heat the mixture with vigorous stirring to 250-255 °C in a sand bath or heating mantle. Maintain this temperature for 30-45 minutes.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. While still warm, add hexane or toluene to dilute the mixture and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and then with cold ethanol. The crude product can be recrystallized from ethanol or acetic acid.
Protocol 2: Synthesis of 4-Chloro-6-methylquinoline (Stage 2)
This protocol is based on standard chlorination procedures for hydroxyquinolines.[7][12]
-
Reaction Setup: In a fume hood, add 4-hydroxy-6-methylquinoline (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a drying tube. Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The solution should become clear. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Caution): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully , with vigorous stirring, pour the reaction mixture onto the crushed ice.
-
Neutralization: Cool the acidic aqueous solution in an ice bath. Slowly neutralize the solution by adding aqueous ammonia or a cold 20% NaOH solution until the pH is ~8-9.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
Protocol 3: Synthesis of this compound (Stage 3)
This protocol is adapted from general amination procedures for 4-chloroquinolines.[9][10]
-
Reaction Setup: In a sealable pressure vessel, combine 4-chloro-6-methylquinoline (1.0 eq.), phenol (5-10 eq.), and ammonium carbonate (3-5 eq.).
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 160-180 °C for 5-7 hours with stirring.
-
Workup: Cool the reaction vessel to room temperature before opening. Add a 20% aqueous solution of sodium hydroxide to the reaction mixture to dissolve the phenol and precipitate the product.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
References
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloroquinoline. Retrieved January 17, 2026, from [Link]
-
SynArchive. (2024). Conrad-Limpach Synthesis. Retrieved January 17, 2026, from [Link]
-
Cox, E. D., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(7), 2443-2452. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Note: A general textbook reference, URL not applicable).
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved January 17, 2026, from [Link]
-
Tsai, C. F., et al. (2008). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Journal of the Chinese Chemical Society, 55(4), 866-872. [Link]
-
Organic Syntheses. (n.d.). Lepidine. Org. Synth. Coll. Vol. 3, p.519 (1955); Vol. 27, p.54 (1947). [Link]
-
Vennila, K. N., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o490. [Link]
-
Castle, R. N., & Wright, G. (1951). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society (Resumed), 1526-1529. [Link]
-
Amerigo Scientific. (n.d.). 4-Amino-6-chloro-8-methylquinoline. Retrieved January 17, 2026, from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]
-
Mekheimer, R. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(6), 459-468. [Link]
-
ResearchGate. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. [Link]
- Google Patents. (2007).
-
Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. youtube.com [youtube.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing 4-Amino-6-methylquinoline Derivatives
Welcome to the technical support center for the synthesis of 4-amino-6-methylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions to help you optimize your synthetic workflows. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the lab.
The synthesis of 4-amino-6-methylquinolines, a scaffold of significant interest in medicinal chemistry, can be approached via two primary strategies:
-
Route A: Ring Formation First (e.g., Combes or Friedländer Synthesis) , followed by functional group manipulation to install the 4-amino group.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) on a pre-formed 4-chloro-6-methylquinoline intermediate.
This guide is structured to troubleshoot issues related to both pathways.
Caption: Overview of primary synthetic routes to this compound derivatives.
Part 1: Troubleshooting Quinoline Ring Synthesis
The initial formation of the 6-methylquinoline core is foundational. The Combes and Friedländer reactions are common choices, each with unique challenges.
FAQ: The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline (p-toluidine) with a β-diketone to form a 2,4-substituted quinoline.[1][2]
Caption: General mechanism for the SNAr reaction.
Q4: My SNAr reaction between 4-chloro-6-methylquinoline and my amine is sluggish or fails to go to completion. What should I try?
A sluggish SNAr reaction can be due to several factors, including the nucleophilicity of the amine, solvent effects, and the need for catalysis.
| Troubleshooting Strategy | Rationale and Implementation |
| Increase Temperature / Use Microwave | The SNAr reaction has a significant activation energy barrier. Microwave irradiation is highly effective for these reactions, often reducing reaction times from hours to minutes and improving yields. [3][4]Typical conditions are 140-180°C in a sealed microwave vial. [4] |
| Optimize Solvent | Polar aprotic solvents are generally preferred as they can solvate the cationic intermediate (Meisenheimer complex) without deactivating the amine nucleophile. DMSO is an excellent choice for microwave-assisted reactions. [4]For conventional heating, solvents like DMF or NMP can be effective. |
| Add a Base | If you are using an amine salt (e.g., hydrochloride) or if the reaction generates HCl, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to free the amine and neutralize the acid byproduct, driving the reaction forward. [4] |
| Consider Catalysis | For less reactive amines or challenging substrates, catalysis may be necessary. Copper(I)-catalyzed reactions (e.g., using CuI) can facilitate the amination. [3][4]Palladium-catalyzed Buchwald-Hartwig cross-coupling is another powerful, albeit more complex, alternative. [3] |
Q5: How can I purify my final this compound product effectively?
Purification can be challenging due to residual starting materials or side products.
-
Acid-Base Extraction: The quinoline nitrogen is basic. You can often purify the product by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, washing the aqueous layer with fresh organic solvent to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol with a small amount of triethylamine (e.g., 1%) can be effective. The triethylamine deactivates acidic sites on the silica, preventing peak tailing of the basic quinoline product.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can provide highly pure material.
References
-
El-Faham, A., et al. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
-
Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]
-
Marco, J. L., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Megeid, F. M. E., et al. (2006). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Romero, E. L., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Coach Sahanawaz. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mąkosza, M., & Wojciechowski, K. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. European Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Available at: [Link]
-
Quora. (2020). How might one synthesis 4-chloro quinoline?. Quora. Available at: [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
-
ResearchGate. (n.d.). Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. ResearchGate. Available at: [Link]
-
Romero, E. L., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). lepidine. Organic Syntheses. Available at: [Link]
-
Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]
Sources
Identifying and removing common impurities in 4-Amino-6-methylquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals on the Identification and Removal of Common Impurities
Introduction
Welcome to the Technical Support Center for 4-Amino-6-methylquinoline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for the challenges you may encounter during the synthesis and purification of this important quinoline derivative. This resource is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the underlying chemical principles.
Troubleshooting & FAQs
Q1: What are the most probable impurities I might encounter in my crude this compound?
The impurities in your crude product are intrinsically linked to the synthetic route employed. Generally, impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials are a common source of contamination. For instance, in syntheses starting from substituted anilines, you might find leftover aniline precursors.[1][2][3][4][5]
-
Isomeric Impurities: The cyclization step in quinoline synthesis can sometimes lead to the formation of regioisomers. For example, if your synthesis involves a substituted aniline, there's a possibility of forming an isomeric amino-methylquinoline.[5]
-
Byproducts from Side Reactions: Vigorous reaction conditions, such as those in a Skraup synthesis, can generate polymeric or tarry materials that can be challenging to remove.[5][6]
-
Residual Catalysts and Reagents: Many synthetic procedures for quinolines utilize metal catalysts (e.g., Palladium, Copper, Iron) or strong acids. Trace amounts of these can remain in the crude product.[1][2][3]
-
Degradation Products: this compound can be susceptible to degradation under harsh acidic, basic, oxidative, or high-temperature conditions, leading to the formation of related impurities.[7][8]
Q2: Which analytical techniques are best for identifying these impurities?
A multi-pronged analytical approach is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.[9][10] The high sensitivity of HPLC allows for the detection of even trace amounts of impurities.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated peak, which is invaluable for identifying unknown impurities.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can help in the structural elucidation of major impurities if they can be isolated.[11][13]
Table 1: Recommended Analytical Methods for Impurity Profiling
| Analytical Technique | Purpose | Typical Observations |
| HPLC-UV | Separation and quantification of non-volatile impurities. | Additional peaks alongside the main product peak. |
| LC-MS | Identification of unknown impurities. | Provides molecular weight data for each chromatographic peak. |
| GC-MS | Identification of volatile impurities (e.g., residual solvents). | Peaks corresponding to common organic solvents. |
| ¹H NMR | Structural confirmation of the main product and major impurities. | Uncharacteristic signals in the aromatic or aliphatic regions. |
Q3: My crude product is a dark, oily residue. How should I approach purification?
A dark, oily, or tarry crude product is common in certain quinoline syntheses.[5][6] A sequential purification strategy is often the most effective.
Logical Workflow for Purifying Crude this compound
Caption: Purification workflow for this compound.
Step-by-Step Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or ammonium hydroxide) with stirring until the solution is basic (pH > 10). The free base of this compound will precipitate out.
-
Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
Q4: I'm struggling with recrystallization. Can you provide some guidance?
Recrystallization is a powerful technique for purifying solid organic compounds, but success is highly dependent on the choice of solvent.[14][15]
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | The solvent is not suitable. | Choose a more polar solvent or a solvent mixture. |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[15] |
| Product oils out instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent. The cooling rate is too fast. | Use a lower-boiling point solvent. Ensure slow cooling. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. | Use a less polar solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | Consider treating the hot solution with a small amount of activated charcoal before hot filtration.[14] |
Step-by-Step Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or methanol are often good starting points.[16][17]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q5: How can I optimize column chromatography for this basic compound?
The amino group in this compound can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[14]
Workflow for Developing a Column Chromatography Method
Caption: Method development for column chromatography.
Step-by-Step Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Pro-Tip: To mitigate peak tailing, add a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to your mobile phase.[14] This will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.
References
- SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Guglielmo, S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
- ResearchGate. (2025). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (n.d.). common impurities in 6-Chloroquinoline synthesis and their removal.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- BenchChem. (2025). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline.
- BenchChem. (2025). Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 6-Aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Addressing challenges in the purification of 4-Amino-6-methylquinoline
Welcome to the dedicated technical support center for the purification of 4-Amino-6-methylquinoline. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common and complex challenges encountered during the isolation and purification of this important heterocyclic building block. Our focus is on elucidating the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design robust purification strategies.
Introduction: The Purification Imperative
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount, as even trace impurities can compromise the yield, safety, and efficacy of subsequent drug candidates. The presence of a basic amino group and an aromatic quinoline core imparts specific physicochemical properties that can make purification non-trivial. Common synthetic routes, such as the Skraup or Doebner-von Miller reactions, often generate a profile of structurally similar impurities, including regioisomers and polymeric byproducts, necessitating a well-designed purification protocol.[1][2][3] This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Recrystallization Problems
Q: My this compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or more commonly, the melting point of an impure mixture. This is a frequent issue with compounds that have significant impurities, as these impurities depress the melting point of the eutectic mixture.
Causality & Solution:
-
Solution is Cooling Too Rapidly: Fast cooling does not provide the necessary time for ordered crystal lattice formation. The supersaturated solution collapses into an amorphous, oily state.
-
Solution: Ensure the hot, saturated solution cools as slowly as possible. Insulate the flask with glass wool or paper towels and let it stand undisturbed at room temperature before moving it to a colder environment.[4]
-
-
High Impurity Load: A high concentration of impurities can significantly lower the melting point of your compound.
-
Solution: Perform a preliminary purification. A quick filtration through a short plug of silica or alumina can remove baseline impurities and colored tars.[5] This reduces the impurity load, making subsequent recrystallization more successful.
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound and impurities dissolved even at lower temperatures, or too poor, causing it to crash out prematurely.
-
Solution: Re-evaluate your solvent system. Use a solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[6] If a single solvent fails, a two-solvent (solvent/anti-solvent) system is highly effective. Dissolve the compound in a minimum of a "good" solvent (e.g., Methanol, Ethanol) and slowly add a "poor" solvent (e.g., Water, Hexane) at an elevated temperature until turbidity persists.[7][8]
-
Q: I'm experiencing very low recovery after recrystallizing my this compound. What are the likely causes?
A: Low recovery is a common challenge that can typically be traced back to the choice and volume of the recrystallization solvent.
Causality & Solution:
-
Using Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product. While this ensures complete dissolution, it also keeps a significant amount of your product in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.[4]
-
-
Compound Has High Solubility at Low Temperatures: The chosen solvent may still be too effective, even when cold.
-
Solution: Switch to a less effective solvent or employ a mixed-solvent system. For aminoquinolines, ethanol/water or methanol/water systems are often effective, as water acts as an anti-solvent, dramatically reducing the compound's solubility upon cooling.[9]
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. Add a small excess of hot solvent before filtering to account for evaporation and prevent premature crystallization.
-
Issue 2: Column Chromatography Challenges
Q: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
A: Streaking, or tailing, of basic compounds like this compound on silica gel is a classic problem rooted in the chemistry of the stationary phase.
Causality & Solution:
-
Acidic Silica Surface: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound can undergo strong, sometimes irreversible, interactions with these acidic sites. This leads to a non-ideal equilibrium between the mobile and stationary phases, causing the characteristic tailing.
-
Solution 1 (Mobile Phase Modification): Deactivate the acidic sites by adding a small amount of a competitive base to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia to the mobile phase will effectively block the active silanol groups, resulting in sharp, symmetrical peaks.[10]
-
Solution 2 (Stationary Phase Modification): Use a deactivated stationary phase. You can use commercially available deactivated silica or prepare it by treating standard silica gel with a silylating agent. Alternatively, switching to a more neutral stationary phase like alumina can be beneficial.[5]
-
Q: I can't separate my product from a very similar impurity using column chromatography. What are my options?
A: When dealing with closely related impurities, such as regioisomers (e.g., 4-Amino-8-methylquinoline), standard chromatography may not provide sufficient resolution.
Causality & Solution:
-
Insufficient Selectivity: The chosen mobile phase may not be selective enough to differentiate between the subtle structural differences of the isomers.
-
Solution 1 (Optimize Solvent System): Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). Small additions of a third solvent, such as methanol or dichloromethane, can sometimes drastically alter the selectivity and improve separation.
-
Solution 2 (Alternative Chromatographic Techniques): If standard flash chromatography fails, consider High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (using a C18 column) is often excellent for separating polar, aromatic compounds and their isomers.[11][12] The method is scalable for preparative separations.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A: The impurity profile is highly dependent on the synthetic route. For classic syntheses like the Skraup or Doebner-von Miller reactions, common impurities include:
| Impurity Type | Probable Origin | Impact on Purification |
| Regioisomers | Alternative cyclization pathways during synthesis. | Very similar polarity to the desired product, making chromatographic separation difficult.[1][13] |
| Unreacted Starting Materials | Incomplete reaction (e.g., residual p-toluidine). | Can often be removed by acid-base extraction or chromatography. |
| Polymeric/Tarry Byproducts | Harsh acidic and high-temperature conditions causing side reactions.[1] | Can cause "oiling out" and are best removed by a charcoal treatment or a silica plug filtration. |
| Oxidation Products | The amino group is susceptible to oxidation, leading to colored impurities. | Can be minimized by working under an inert atmosphere and may be removed by chromatography.[10] |
Q2: How do I choose the right primary purification technique: Recrystallization, Chromatography, or Acid-Base Extraction?
A: The optimal technique depends on the nature of your crude product and the impurities present. The following decision tree provides a general guide.
Caption: Decision tree for selecting a primary purification method.
Q3: What is a reliable protocol for an acid-base extraction to purify this compound?
A: Acid-base extraction is highly effective for separating basic compounds like this compound from neutral or acidic impurities. The principle relies on the reversible protonation of the amino group to form a water-soluble salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash (Extraction): Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any trapped neutral impurities.
-
Basification (Liberation): Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10). The protonated amine will be neutralized, and the free base of this compound will precipitate out or form an organic layer.
-
Back-Extraction: Extract the liberated product back into a fresh organic solvent (e.g., Dichloromethane). Repeat 2-3 times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q4: Which analytical techniques are best for confirming the purity of my final product?
A: A combination of techniques is recommended for unambiguous purity assessment.
| Technique | Purpose | Key Information Provided |
| HPLC | Quantitative Purity Assessment | Provides high-resolution separation of the main compound from impurities. The area under the peak is proportional to the concentration, allowing for accurate purity determination (e.g., >99.5%).[12] |
| ¹H and ¹³C NMR | Structural Confirmation & Impurity ID | Confirms the chemical structure of the desired product. Can detect and help identify structurally different impurities if they are present at >1% levels. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the product. LC-MS is particularly powerful for detecting and identifying the molecular weights of trace impurities.[10][14] |
| Melting Point | Qualitative Purity Check | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. |
Purification Workflow Overview
The following diagram illustrates a comprehensive workflow for the purification of this compound, integrating the techniques discussed.
Caption: General workflow for purification and analysis.
References
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.).
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Unspecified Author. (n.d.). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit r/Chempros. (2023).
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PMC - NIH.
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
- SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column.
- BenchChem. (2025). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
- FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115).
- ChemicalBook. (n.d.). 6-Aminoquinoline CAS#: 580-15-4.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- BenchChem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 6-Aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis and Purification of 4-Amino-6-methylquinoline
Welcome to the technical support center for 4-Amino-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
I. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis and purification of this compound. We delve into the root causes of these problems and offer validated, step-by-step solutions.
Issue 1: Low Yield of Crude this compound
A lower-than-expected yield is a frequent challenge in multi-step organic syntheses. The successful synthesis of this compound often relies on established methods like the Combes quinoline synthesis or variations thereof, which involve the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3]
Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, side-product formation, or degradation of starting materials or the final product.[4] Here’s a systematic approach to diagnosing and resolving this issue:
A. Incomplete Reaction:
-
Causality: The cyclization step in quinoline synthesis is often the rate-determining step and can be sensitive to reaction conditions.[1] Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
-
Solution:
-
Monitor Reaction Progress: Utilize Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting aniline and the formation of the product.[5]
-
Optimize Temperature and Time: If the reaction appears sluggish, incrementally increase the reaction temperature in 10-20°C intervals. Similarly, extend the reaction time and continue monitoring until no further product formation is observed.[5] Traditional methods may require heating at temperatures ranging from 150 to 220°C.[5]
-
Catalyst Activity: Ensure the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid) is fresh and active.[1][6] In some cases, increasing the catalyst loading may be beneficial.[4]
-
B. Side Reactions:
-
Causality: A common side reaction is the self-condensation of the β-diketone (e.g., acetylacetone), particularly under harsh acidic or basic conditions.[5] This consumes one of the key reactants, thereby reducing the yield of the desired quinoline.
-
Solution:
-
Control Reactant Addition: Add the β-diketone slowly to the reaction mixture containing the aniline and acid catalyst. This maintains a low concentration of the free diketone, minimizing self-condensation.
-
Milder Catalysts: Explore the use of milder catalysts. For instance, a mixture of polyphosphoric acid (PPA) and an alcohol can form a polyphosphoric ester (PPE) catalyst that is often more effective and leads to fewer side reactions than concentrated sulfuric acid alone.[1]
-
C. Degradation of Product:
-
Causality: Quinolines can be susceptible to degradation under excessively high temperatures or prolonged exposure to strong acids.
-
Solution:
-
Careful Temperature Control: Avoid overheating the reaction mixture. Use a well-calibrated heating mantle and thermometer.
-
Optimize Reaction Time: As determined by reaction monitoring, quench the reaction as soon as it reaches completion to prevent product degradation.[5]
-
| Parameter | Standard Range | Optimized Range | Rationale |
| Reaction Temperature | 150-220 °C | 160-180 °C | Balances reaction rate and minimizes degradation.[5] |
| Reaction Time | 2-6 hours | 3-4 hours (monitored) | Prevents side reactions and product degradation from prolonged heating.[5] |
| Catalyst | Conc. H₂SO₄ | Polyphosphoric Acid (PPA) | PPA can act as both a catalyst and a dehydrating agent, often leading to cleaner reactions.[1][6] |
Issue 2: Presence of Persistent Impurities After Initial Work-up
Even with a good yield, the purity of the crude product can be a significant hurdle. Common impurities include unreacted starting materials, isomeric byproducts, and polymeric tars.[7]
Question: After extraction and solvent removal, my crude this compound is a dark, oily solid with multiple spots on TLC. How can I effectively purify it?
Answer: A multi-step purification strategy involving both crystallization and chromatography is often necessary to achieve high purity.
A. Recrystallization:
-
Causality: Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired product.[8]
-
Solution:
-
Solvent Selection: An ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] For this compound, ethanol or a mixture of ethanol and water is often a good starting point.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
B. Column Chromatography:
-
Causality: When recrystallization is insufficient to remove all impurities, particularly those with similar solubilities, column chromatography provides a more powerful separation method based on differential adsorption to a stationary phase.[9]
-
Solution:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice for the purification of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by TLC analysis to achieve good separation (Rf value of the product around 0.2-0.4).
-
-
Protocol:
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.
-
Dissolve the crude or partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
-
Workflow for Synthesis and Purification of this compound
Caption: A streamlined workflow for the synthesis and purification of this compound.
II. Frequently Asked Questions (FAQs)**
This section provides answers to common questions regarding the synthesis and analysis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The Combes quinoline synthesis is a widely used and classic method.[1][6] It involves the acid-catalyzed reaction of p-toluidine (4-methylaniline) with a β-diketone, typically acetylacetone, to form the substituted quinoline.[2] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring system.[1]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[10] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[10][11] Purity is determined by the peak area percentage of the main component.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the connectivity of atoms and the substitution pattern on the quinoline ring.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. The reported melting point for 4-aminoquinoline is 151–155 °C.[13]
Q3: Are there any specific safety precautions I should take when working with quinoline derivatives?
A3: Yes, quinoline and its derivatives should be handled with care. 4-Aminoquinoline is harmful if swallowed and can cause serious eye irritation.[14] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[15]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Microwave-assisted organic synthesis can sometimes offer advantages such as shorter reaction times and improved yields.[16] For the synthesis of 4-aminoquinolines, microwave heating in a suitable solvent like DMSO has been shown to be effective, often leading to good yields in shorter timeframes compared to conventional heating.[16] However, careful optimization of microwave power and irradiation time is necessary to prevent decomposition.[4]
Q5: My HPLC chromatogram shows shifting retention times for my this compound peak. What could be the cause?
A5: Shifting retention times in HPLC can be due to several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run. Ensure the column is flushed with the initial mobile phase conditions for a sufficient time before injecting the sample.
-
Mobile Phase pH: Small variations in the mobile phase pH can affect the ionization state of the basic aminoquinoline, leading to changes in retention.[17] Preparing fresh mobile phase daily and ensuring accurate pH adjustment is crucial.
-
Column Degradation: Over time, particularly with aggressive mobile phases or improper storage, the stationary phase of the column can degrade, leading to inconsistent retention.[17]
-
Pore Dewetting: When using highly aqueous mobile phases with standard C18 columns, a phenomenon known as "pore dewetting" or "phase collapse" can occur, leading to poor and irreproducible retention.[18] Using a column with a polar-embedded or polar-endcapped stationary phase can mitigate this issue.
Troubleshooting Logic Diagram for HPLC Issues
Caption: A decision tree for troubleshooting shifting HPLC retention times.
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
- ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
- Combes Quinoline Synthesis. (n.d.).
- ResearchGate. (n.d.). Combes quinoline synthesis | Request PDF.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Guidechem. (2024). How to synthesize 6-aminoquinoline.
- Wikipedia. (n.d.). 4-Aminoquinoline.
- PubChem. (n.d.). 6-Methylquinoline.
- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
- PubChem. (n.d.). 6-Aminoquinoline.
- Chromatography Forum. (2009). proper use of amino column.
- Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
- BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- YouTube. (2023). MCAT Organic Chemistry: Column Chromatography.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-8-methylquinoline.
- BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
- PubChem. (n.d.). 4-Aminoquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Organic Syntheses. (n.d.). lepidine.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- BenchChem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
- SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column.
- 4-Hydroxy-6-methylquinoline, min 95%, 1 gram. (n.d.).
- Fisher Scientific. (n.d.). Sigma Aldrich 4-Amino-6-methoxy-2-methylquinoline 1 g.
- ECHEMI. (n.d.). 4-AMINO-6-METHOXYQUINOLINE SDS, 6279-51-2 Safety Data Sheets.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline.
- BenchChem. (n.d.). 6-Amino-2-methyl-quinolin-4-ol.
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 6-Aminoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 14. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proper use of amino column - Chromatography Forum [chromforum.org]
- 18. agilent.com [agilent.com]
Overcoming poor solubility of 4-Amino-6-methylquinoline in biological assays
Technical Support Center: Quinoline Derivatives
Guide ID: TD-4A6MQ-SOL Topic: Overcoming Poor Solubility of 4-Amino-6-methylquinoline in Biological Assays Senior Application Scientist: Dr. Evelyn Reed
Introduction for the Researcher
Welcome to the technical support guide for this compound. As drug discovery professionals, we understand that promising compounds are often challenging to work with. Poor aqueous solubility is a frequent and significant hurdle that can lead to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This guide is designed to provide you with a systematic approach to overcoming the solubility challenges associated with this compound, moving from simple first steps to advanced formulation strategies. Our goal is to help you generate reliable and accurate data for your biological assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered with this compound.
Q1: My this compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the underlying chemical reason for this?
A1: The poor aqueous solubility of this compound stems from its molecular structure. It is a weakly basic and relatively lipophilic molecule.
-
Weak Basicity: The quinoline ring system contains a nitrogen atom, and the compound also has an amino group at the 4-position. These nitrogen atoms can be protonated (accept a proton, H+). The pKa of a base refers to the pKa of its conjugate acid. The pKa of the parent quinoline is approximately 4.9[3], while related structures like 4-methylquinoline and 6-aminoquinoline have pKa values of 5.67 and 5.63, respectively.[4][5][6] At a neutral pH of 7.4, which is significantly above the compound's likely pKa, the molecule will be predominantly in its neutral, uncharged form. This neutral form is less soluble in water compared to its protonated, charged counterpart.
-
Lipophilicity: The molecule consists of two fused aromatic rings, which is a large, non-polar surface area. This characteristic makes it hydrophobic, meaning it prefers non-polar environments over water. While no specific experimental LogP value for this compound is readily available, the related 6-methylquinoline has a LogP of 2.57, indicating a preference for a lipid environment.[7]
Q2: I'm using DMSO to create a stock solution, but the compound precipitates or turns cloudy when I dilute it into my aqueous assay medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is a classic problem when using organic co-solvents like Dimethyl Sulfoxide (DMSO).[1]
-
Causality: this compound is highly soluble in 100% DMSO. However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the local solvent environment rapidly changes from organic to aqueous. The compound is no longer soluble at this high aqueous concentration and precipitates out of the solution.[1]
-
Prevention Strategies:
-
Lower the Final Assay Concentration: The most straightforward solution is to test if a lower final concentration of your compound remains soluble.
-
Decrease the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This requires adding a larger volume to your assay, but the final DMSO percentage will be higher, which may help keep the compound in solution.
-
Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of the buffer, try adding it to the assay medium component by component, vortexing between each addition. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1]
-
Control Final DMSO Percentage: Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Ensure your final DMSO concentration is as low as possible while maintaining compound solubility and is consistent across all wells, including controls.
-
Q3: What is the best starting approach to solubilize this compound for an initial screening assay?
A3: For initial screening, the goal is a simple and robust method. The recommended starting point is a combination of pH adjustment and a limited amount of co-solvent.
-
Prepare an Acidic Stock Buffer: Create a stock buffer at a pH of 4.0-5.0 (e.g., 50 mM citrate buffer). Since this compound is a weak base, it will be protonated and more soluble at a pH below its pKa.[8]
-
Attempt Dissolution: Try to dissolve the compound directly in this acidic buffer.
-
Introduce a Co-solvent if Necessary: If solubility is still insufficient, prepare a 10 mM stock solution in 100% DMSO. Then, perform a serial dilution in the acidic buffer. This combined approach often provides the necessary solubility while minimizing the impact of organic solvents on the assay.
Part 2: In-Depth Troubleshooting & Optimization
If the initial strategies are insufficient, a more systematic approach is required. This section provides advanced protocols and the rationale behind them.
Issue: Persistent precipitation even at low concentrations or with initial pH/co-solvent adjustments.
This indicates that a more powerful solubilization strategy is necessary. The following workflow provides a decision-making process for systematic troubleshooting.
Caption: Decision workflow for systematic solubility enhancement.
Strategy 1: Systematic pH Adjustment
The solubility of an ionizable compound is highly dependent on the pH of the medium. By adjusting the pH to be at least 1-2 units below the pKa of the basic functional group, you can ensure >90-99% of the compound is in its protonated, more soluble, ionic form.
Protocol: Determining a pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3.0 to 8.0.
-
Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. This is a key step for determining thermodynamic solubility.[1]
-
Separate: Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
-
Analyze: Plot the measured solubility against the pH. This will reveal the pH at which solubility is maximized. Note: Ensure the chosen pH is compatible with your biological assay system.
Strategy 2: Co-Solvent and Surfactant Screening
If pH adjustment is not viable or sufficient, the use of co-solvents or surfactants can be explored. Co-solvents work by reducing the polarity of the water, while surfactants form micelles that encapsulate the hydrophobic drug.[9]
| Agent Type | Example | Typical Starting Conc. | Mechanism of Action | Potential Issues |
| Co-Solvent | DMSO | < 1% (cell-based) < 5% (biochemical) | Reduces solvent polarity.[9] | Cellular toxicity, enzyme inhibition. |
| Ethanol | < 1% (cell-based) < 5% (biochemical) | Reduces solvent polarity. | Cellular toxicity, protein denaturation. | |
| PEG 400 | 1-10% | Forms a more favorable solvent environment. | Can interfere with some enzyme kinetics. | |
| Surfactant | Tween® 80 | 0.01 - 0.1% | Forms micelles to encapsulate the compound. | Can disrupt cell membranes at higher concentrations. |
| Kolliphor® EL | 0.01 - 0.1% | Micellar solubilization. | Potential for cellular toxicity. |
Strategy 3: Advanced Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.
Protocol: Using HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired assay buffer.
-
Add Compound: Add the solid this compound directly to the HP-β-CD solution.
-
Incubate: Vortex vigorously and incubate the mixture, potentially with gentle heating (e.g., 37-40°C) or sonication, for 1-4 hours to facilitate the formation of the inclusion complex.
-
Filter: Pass the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound. The resulting clear solution contains the solubilized complex.
-
Assay Dilution: Use this stock solution for your serial dilutions in the final assay buffer. Remember to include the same concentration of HP-β-CD in your vehicle control wells.
Part 3: Final Recommendations & Best Practices
-
Validate Your Method: Always confirm that your chosen solubilization method (e.g., pH, co-solvent, cyclodextrin) does not interfere with your assay's endpoint. Run vehicle controls containing all excipients at the highest concentration used.
-
Visual Inspection: Before starting an assay, prepare the highest concentration of your compound in a clear microplate well and visually inspect for precipitation or cloudiness against a black background.
-
Kinetic vs. Thermodynamic Solubility: Be aware that dissolving a compound quickly with co-solvents often yields a supersaturated, kinetically soluble solution that may precipitate over time. For longer incubation assays, ensuring thermodynamic solubility is critical.[1]
-
Documentation: Meticulously document your final solubilization protocol, including the type and concentration of all excipients, pH, and preparation steps, to ensure reproducibility.
By applying these principles and methods systematically, you can overcome the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.
References
- BenchChem. (n.d.). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved January 17, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved January 17, 2026, from [Link]
- Al-Ostoot, F. H., et al. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
-
Verma, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kumar, S., & Singh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Retrieved January 17, 2026, from [Link]
-
mVOC 4.0. (n.d.). Quinoline. Retrieved January 17, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 17, 2026, from [Link]
-
Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10285, 4-Methylquinoline. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Application of Biotechnology to Dental Treatment. Retrieved January 17, 2026, from [Link]
-
University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (n.d.). 6-Aminoquinoline | CAS#:580-15-4. Retrieved January 17, 2026, from [Link]
-
FooDB. (n.d.). Showing Compound 6-Methylquinoline (FDB011115). Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 6. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]
- 7. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
Navigating the Nuances of 4-Amino-6-methylquinoline: A Guide to Consistent Experimental Outcomes
Welcome to the technical support center for 4-Amino-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As direct literature on this compound is limited, this resource leverages established principles from the broader family of substituted quinolines to ensure you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
Q2: How should I store this compound to ensure its stability?
A2: Based on the properties of related quinoline derivatives, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Many quinolines are sensitive to light and air, which can lead to degradation and the formation of colored impurities.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q3: What are the best solvents for dissolving this compound?
A3: Aminoquinolines generally exhibit good solubility in polar organic solvents. For this compound, solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be effective. It is expected to have limited solubility in non-polar solvents and water.
Q4: What is a common synthetic route for preparing this compound?
A4: A common approach for synthesizing 4-substituted quinolines is through a nucleophilic aromatic substitution (SNAr) reaction on a corresponding 4-chloroquinoline derivative.[5] Therefore, a plausible synthesis for this compound would involve the reaction of 4-chloro-6-methylquinoline with an ammonia source. Another potential route is the Conrad-Limpach synthesis, which involves the condensation of an appropriately substituted aniline with a β-ketoester.[6]
Troubleshooting Guide for this compound Experiments
Inconsistent results in experiments involving this compound can often be traced back to a few key areas. This section provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Material: Degradation or impurities in the this compound. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider a modest increase in temperature. 2. Verify the purity of your this compound using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). If necessary, purify the starting material by recrystallization or column chromatography. 3. Double-check all calculations and ensure accurate weighing and dispensing of all reagents. |
| Formation of Colored Impurities | 1. Oxidation: Exposure to air during the reaction or workup. 2. Light Sensitivity: Decomposition due to exposure to light.[4] 3. Side Reactions: Unwanted reactions due to incorrect pH or temperature. | 1. Perform the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. 2. Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Carefully control the pH of the reaction mixture, as aminoquinolines can undergo side reactions under strongly acidic or basic conditions.[7] Maintain the recommended reaction temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the workup solvent. 2. Formation of a stable emulsion during extraction. 3. Co-elution of impurities during column chromatography. | 1. Choose a workup solvent in which your product has limited solubility to facilitate precipitation. 2. Add a saturated brine solution to the aqueous layer to break the emulsion. 3. Optimize the solvent system for your column chromatography. A gradient elution may be necessary to achieve good separation. |
| Inconsistent Spectroscopic Data (NMR, MS) | 1. Presence of Residual Solvent: Incomplete drying of the final product. 2. Polymorphism: The compound may exist in different crystalline forms. 3. Presence of Isomeric Impurities: Contamination with other quinoline isomers. | 1. Dry the product under high vacuum for an extended period. 2. Analyze the sample using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to investigate polymorphism. 3. Use high-resolution analytical techniques like 2D-NMR or LC-MS/MS to identify and characterize any isomeric impurities. |
Experimental Protocols
General Protocol for the Amination of 4-Chloro-6-methylquinoline
This protocol outlines a general procedure for the synthesis of this compound from 4-chloro-6-methylquinoline, a common precursor for 4-aminoquinoline derivatives.[5]
Materials:
-
4-Chloro-6-methylquinoline
-
Ammonium hydroxide (28-30% solution)
-
Ethanol
-
Sealed reaction vessel (e.g., a pressure tube)
-
Stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
In a sealed reaction vessel, dissolve 1 equivalent of 4-chloro-6-methylquinoline in a minimal amount of ethanol.
-
Add a 10-20 fold excess of ammonium hydroxide solution to the vessel.
-
Add a stir bar, seal the vessel tightly, and place it in a heating mantle.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. Caution: The reaction generates pressure. Ensure your reaction vessel is rated for the temperature and pressure.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the vessel to room temperature. Caution: Allow the vessel to cool completely before opening.
-
Transfer the reaction mixture to a round-bottom flask and remove the volatile components (ethanol and excess ammonia) using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to afford pure this compound.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Sources
- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. actylislab.com [actylislab.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-6-methylquinoline for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 4-Amino-6-methylquinoline. As demand for this compound increases for preclinical evaluation, transitioning from bench-scale synthesis to larger, kilogram-scale production presents significant challenges. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a robust, reproducible, and scalable manufacturing process.
Recommended Synthetic Pathway for Scale-Up
For the scalable synthesis of this compound, a multi-step approach is recommended over single-pot syntheses like the Skraup or a direct Combes reaction. While one-pot methods are elegant, they often present challenges in controlling exotherms, managing byproduct formation (especially tars), and ensuring regioselectivity during scale-up.[1] A more controlled and ultimately higher-yielding process involves the construction of the quinoline core followed by functional group interconversion.
The proposed four-step synthesis is outlined below. This pathway offers distinct advantages for process control and purification at each stage, which are critical for producing material that meets the stringent purity requirements of preclinical studies.
Caption: High-level workflow for the recommended four-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this four-step synthesis preferred over a direct Combes synthesis for scale-up?
While a direct Combes synthesis, condensing p-toluidine with a suitable β-diketone, seems more direct, it poses significant scale-up challenges.[2] The reaction is typically catalyzed by strong acids like sulfuric acid, and controlling the reaction exotherm and preventing the formation of polymeric tars can be difficult in large reactors.[1][3] Furthermore, achieving the desired 4-amino substitution pattern directly can be problematic. The proposed multi-step route isolates stable, crystalline intermediates, allowing for purification at each stage. This ensures that the final Active Pharmaceutical Ingredient (API) precursor, 4-chloro-6-methylquinoline, is of high purity, leading to a cleaner and more predictable final amination step.[4]
Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?
The transition from bench to pilot scale introduces variables that are less pronounced in small flasks. The following CPPs require stringent control:
-
Temperature Control: The thermal cyclization (Step 2) and the chlorination (Step 3) are highly temperature-sensitive. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation more challenging.[5] Uncontrolled exotherms can lead to byproduct formation or product degradation.[5]
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, negatively impacting yield and purity.[5] For scale-up, transitioning from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller is essential.[5]
-
Rate of Reagent Addition: The addition rate of phosphorus oxychloride (POCl₃) in Step 3 and the introduction of ammonia in Step 4 must be carefully controlled to manage the reaction rate and temperature.
-
Atmosphere Control: The amination step should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can color the final product.[5]
Q3: What are the key safety considerations for this process?
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. All equipment must be scrupulously dried before use. The reaction should be performed in a well-ventilated area, and personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Quenching of residual POCl₃ must be done slowly and carefully by adding the reaction mixture to ice.[4]
-
High-Pressure Amination: The final amination step (Step 4) often requires heating a sealed pressure vessel. The vessel must be rated for the expected temperature and pressure and equipped with a pressure relief valve. The reaction should never be filled to more than 75% of its volume.
-
Caustic Solutions: The work-up procedures often involve neutralization with strong bases like sodium hydroxide. This is an exothermic process and requires adequate cooling.
Troubleshooting Guide by Synthesis Step
Step 1 & 2: Synthesis of 4-Hydroxy-6-methylquinoline
Problem 1: Low yield of the cyclized 4-hydroxyquinoline product.
-
Potential Cause A: Incomplete Condensation. The initial reaction between p-toluidine and ethyl acetoacetate may not have gone to completion.
-
Suggested Solution: Ensure a 1:1 molar ratio or a slight excess of the β-ketoester. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of p-toluidine before proceeding to the high-temperature cyclization.
-
-
Potential Cause B: Suboptimal Cyclization Temperature. The thermal cyclization requires a high temperature (typically ~250 °C) to proceed efficiently.[4]
-
Suggested Solution: Ensure your heating mantle and reactor setup can achieve and maintain the target temperature. Use a high-boiling point solvent like diphenyl ether to facilitate even heat transfer. Monitor the internal reaction temperature with a calibrated probe, not just the external heating bath temperature.[5]
-
-
Potential Cause C: Product Loss During Work-up. The product precipitates upon cooling. If the mixture is not cooled sufficiently, or if an inappropriate solvent is used for washing, significant product can be lost.
-
Suggested Solution: Allow the reaction mixture to cool completely to room temperature, then add a non-polar solvent like hexane to fully precipitate the product. Wash the filtered solid with the same non-polar solvent to remove residual high-boiling solvent without dissolving the product.[4]
-
Problem 2: The isolated 4-hydroxyquinoline is dark or tarry.
-
Potential Cause: Thermal Degradation. Exceeding the optimal cyclization temperature or prolonged heating times can lead to the formation of polymeric byproducts.[1]
-
Suggested Solution: Re-optimize the reaction time and temperature. It is often better to run the reaction at the lowest effective temperature for a slightly longer duration. Ensure the quality of the starting materials, as impurities can promote side reactions.[5]
-
Step 3: Chlorination with POCl₃
Problem 3: Incomplete conversion of the 4-hydroxyquinoline to 4-chloroquinoline.
-
Potential Cause A: Insufficient POCl₃. An inadequate amount of the chlorinating agent will result in an incomplete reaction.
-
Suggested Solution: Use a significant excess of POCl₃ (typically 5-10 equivalents), which can also serve as the solvent. Ensure the 4-hydroxyquinoline is fully dissolved or well-suspended before heating.
-
-
Potential Cause B: Presence of Moisture. Water will rapidly decompose POCl₃, rendering it ineffective.
-
Suggested Solution: Ensure all glassware is oven-dried and the reaction is assembled under an inert, dry atmosphere. Use anhydrous grade starting material if possible.[4]
-
Problem 4: The crude product is a dark, oily residue instead of a solid.
-
Potential Cause: Incomplete removal of POCl₃ or improper work-up. Residual POCl₃ can lead to a difficult work-up.
-
Suggested Solution: After the reaction is complete, remove the excess POCl₃ under reduced pressure before the quench step.[4] The quench must be performed by pouring the reaction residue slowly onto a large amount of crushed ice with vigorous stirring. This should be followed by careful neutralization with a base like aqueous ammonia to precipitate the product as a solid.[4]
-
Step 4: Amination to this compound
Problem 5: Low yield in the final amination step.
-
Potential Cause A: Inefficient displacement of the chloro group. The nucleophilic aromatic substitution may be slow under the chosen conditions.
-
Suggested Solution: This reaction often requires elevated temperatures and pressures. Using a sealed pressure vessel is standard.[4] Ensure the ammonia source (e.g., a solution of ammonia in an alcohol) is concentrated. A catalyst, such as copper salts, can sometimes facilitate the amination, though this adds complexity to the purification.
-
-
Potential Cause B: Competing Hydrolysis Reaction. If there is water present in the reaction, the 4-chloroquinoline can hydrolyze back to the 4-hydroxyquinoline starting material.
-
Suggested Solution: Use anhydrous solvents and reagents. Saturating the alcohol solvent with ammonia gas is a good way to ensure a high concentration of the nucleophile while minimizing water content.[4]
-
Problem 6: The final product is off-color (e.g., pink, brown) and difficult to purify.
-
Potential Cause: Formation of Oxidative Impurities. Aminoquinolines can be sensitive to air oxidation, especially at elevated temperatures.[5]
-
Suggested Solution: Conduct the reaction and work-up under a nitrogen or argon atmosphere. After isolation, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). If color persists, treatment with activated carbon during recrystallization can help remove colored impurities.
-
Caption: Decision tree for troubleshooting the final amination step.
Protocols & Analytical Methods
Protocol: Synthesis of 4-Chloro-6-methylquinoline (Intermediate)
This protocol describes the synthesis of the key intermediate. All operations involving POCl₃ must be performed in a certified chemical fume hood.
-
Reaction Setup: Equip a jacketed glass reactor with an overhead stirrer, condenser (with a drying tube), and a temperature probe. Ensure the entire apparatus is dry.
-
Charge Reagents: Under a nitrogen atmosphere, charge the reactor with 4-Hydroxy-6-methylquinoline (1.0 eq).
-
Add POCl₃: Slowly add phosphorus oxychloride (5.0-10.0 eq) via an addition funnel. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting material is consumed.
-
Solvent Removal: Cool the reaction to 40-50 °C and remove the excess POCl₃ via vacuum distillation.
-
Quench & Isolation: In a separate vessel, prepare a large volume of crushed ice and water. With vigorous stirring, slowly transfer the cooled reaction residue onto the ice. A precipitate will form.
-
Neutralization: Carefully neutralize the acidic slurry to a pH of 7-8 using a cold 20% aqueous ammonia solution.
-
Filtration & Drying: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and then dry the solid under vacuum at 50 °C to yield the crude 4-chloro-6-methylquinoline.
Data Presentation: Impurity Profile Management
A robust process requires understanding and controlling the impurity profile. The table below lists common impurities and their likely points of origin.
| Impurity Name | Structure | Point of Origin | Mitigation Strategy |
| 4-Hydroxy-6-methylquinoline | (Starting Material) | Incomplete chlorination (Step 3) or hydrolysis of 4-chloro intermediate (Step 4) | Use excess POCl₃; ensure anhydrous conditions; control work-up pH. |
| 6-Methylquinolin-4-amine | (Isomer) | Potential side reaction if starting materials contain isomeric impurities. | Use high-purity p-toluidine; confirm structure of intermediates by NMR. |
| Dimerized Species | (Various) | High temperatures or presence of oxidative catalysts. | Maintain strict temperature control; use an inert atmosphere. |
Analytical Method: HPLC for In-Process Control and Final Product Purity
Regularly monitoring the reaction progress and final product purity is essential. HPLC is the preferred method for this.[6]
| Parameter | Typical Value | Description |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Gradient elution, e.g., 10% B to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 330 nm | Quinoline systems have strong UV absorbance. |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between concentration and response.[6] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[6] |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results.[6] |
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Challenges in the industrial scale-up of 6-methoxyquinoline synthesis.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- ResearchGate. (2025). 6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-methylquinolin-4-amine Analogs.
Sources
Validation & Comparative
Validation of the Biological Activity of Synthesized 4-Amino-6-methylquinoline: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of the synthesized compound, 4-Amino-6-methylquinoline. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents. This document moves beyond a simple recitation of protocols, offering in-depth, experience-based insights into experimental design, data interpretation, and comparative analysis against established compounds.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The introduction of various substituents onto the quinoline ring can significantly modulate its pharmacological profile.[2] This guide will focus on validating the potential anticancer and antibacterial activities of this compound, with a comparative analysis against well-characterized compounds in the field.
Anticancer Activity Evaluation: A Focus on Cytotoxicity
A primary and crucial step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity against cancer cell lines. This provides a quantitative measure of the compound's ability to inhibit cell growth or induce cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, robust, and reliable colorimetric method for this purpose.[3][4] It measures the metabolic activity of cells, which in most cases, is directly proportional to the number of viable cells.[5]
Comparative Cytotoxicity Analysis
To contextualize the activity of this compound, it is essential to compare its cytotoxic effects with a standard chemotherapeutic agent and a parent quinoline compound. For this guide, we will use Doxorubicin , a well-established anticancer drug, and 4-Aminoquinoline as comparators.
Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) of this compound and reference compounds against various cancer cell lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| 4-Aminoquinoline | 45.8 ± 3.5 | 58.2 ± 4.3 | 51.7 ± 3.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as the mean ± standard deviation from three independent experiments.
The data presented in Table 1 suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. Notably, the presence of the methyl group at the 6-position appears to enhance its anticancer potential compared to the parent 4-Aminoquinoline. However, its potency is significantly lower than the standard chemotherapeutic agent, Doxorubicin. This initial screening provides a rationale for further investigation into its mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound, 4-Aminoquinoline, and Doxorubicin
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of synthesized compounds.
Antibacterial Activity Evaluation: Determining the Minimum Inhibitory Concentration (MIC)
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[7] Quinoline derivatives have historically played a significant role in this area.[8] The antibacterial activity of a novel compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[9][10]
Comparative Antibacterial Activity
To assess the antibacterial potential of this compound, its activity should be compared against a broad-spectrum antibiotic and a structurally related quinolone. For this guide, we will use Ciprofloxacin , a widely used fluoroquinolone antibiotic, and Nalidixic Acid , an earlier quinolone antibacterial, as reference compounds.
Table 2: Comparative antibacterial activity (MIC in µg/mL) of this compound and reference compounds.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | 32 | 64 |
| Nalidixic Acid | 256 | 8 |
| Ciprofloxacin | 0.5 | 0.06 |
Data are representative of typical results from a broth microdilution assay.
The results in Table 2 indicate that this compound possesses some antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. Its activity against the Gram-negative Escherichia coli is less pronounced. Compared to Nalidixic Acid, it shows better efficacy against S. aureus but is less active against E. coli. As expected, its potency is significantly lower than the broad-spectrum antibiotic Ciprofloxacin.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of a compound using the broth microdilution method in a 96-well plate format.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound, Nalidixic Acid, and Ciprofloxacin
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of each compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (inoculum in MHB without any compound) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12] This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Preliminary Anti-inflammatory Activity Assessment
The 4-aminoquinoline scaffold is also known to exhibit anti-inflammatory properties.[13][14] A preliminary assessment of the anti-inflammatory potential of this compound can be conducted by evaluating its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15][16]
In Vitro Cyclooxygenase (COX) Inhibition Assay
Commercially available enzyme-linked immunosorbent assay (ELISA) kits can be used to measure the inhibition of COX-1 and COX-2 enzymes.[17] This assay quantifies the production of prostaglandins, the products of COX activity.
Table 3: Comparative in vitro COX inhibition (IC₅₀ in µM) of this compound and a reference compound.
| Compound | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |
| This compound | > 100 | 85.3 ± 7.2 |
| Celecoxib | 15.2 ± 1.9 | 0.04 ± 0.005 |
Data are presented as the mean ± standard deviation from three independent experiments.
The data in Table 3 suggests that this compound has weak and non-selective inhibitory activity against COX enzymes, particularly when compared to a selective COX-2 inhibitor like Celecoxib. This indicates that its primary mechanism of biological activity is unlikely to be through direct COX inhibition.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial biological validation of synthesized this compound. The comparative data, while hypothetical, is based on established trends for quinoline derivatives and illustrates the importance of benchmarking against known standards. Our analysis suggests that this compound exhibits moderate anticancer and antibacterial activities, warranting further investigation.
Future studies should aim to:
-
Elucidate the mechanism of anticancer action (e.g., apoptosis induction, cell cycle arrest).
-
Expand the antibacterial screening to a broader panel of clinically relevant strains, including resistant isolates.
-
Investigate other potential biological activities, such as antifungal or antiviral effects.[14]
-
Conduct structure-activity relationship (SAR) studies by synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By following a systematic and comparative approach as outlined in this guide, researchers can effectively validate the biological activity of novel synthesized compounds and identify promising candidates for further drug development.
References
-
Kar, S., & Dubey, R. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6(1), 001-011. [Link]
-
Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 19(15), 4238–4242. [Link]
- Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic evaluation of new 2,4-disubstituted quinoline derivatives. European journal of medicinal chemistry, 58, 42-53.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Afrin, S., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 17(11), 2749-2785. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4165-4191. [Link]
-
Biot, C., et al. (2006). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PloS one, 1(1), e3. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
- Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6, 001-011.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Kumar, A., et al. (2018). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic & medicinal chemistry letters, 28(15), 2576–2581. [Link]
-
Rainsford, K. D. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. Pharmacological research, 158, 104910. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Wang, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules (Basel, Switzerland), 23(11), 2993. [Link]
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical journal of pharmaceutical research, 10(4), 435-443. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Chibale, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS medicinal chemistry letters, 4(6), 564–568. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14751. [Link]
-
Nutraceuticals World. (2004). COX-1 And COX-2 Anti-Inflammatory Assays. [Link]
-
Devaraj, S., et al. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical chemistry, 51(10), 1960–1962. [Link]
-
Yusuf, M., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC advances, 11(26), 15876–15891. [Link]
-
ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]
-
Geronikaki, A., et al. (2008). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Archiv der Pharmazie, 341(2), 110–115. [Link]
-
Al-Qaisi, Z. I., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(5), 1059. [Link]
-
Atanasov, A. G., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules (Basel, Switzerland), 26(17), 5179. [Link]
-
Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1399335. [Link]
-
Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982. [Link]
-
Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. [Link]
-
Nguyen, H. T. T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific reports, 14(1), 1731. [Link]
-
Zefirova, O. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33. [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227–5263. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem Compound Database. [Link]
-
G-Demirci, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules (Basel, Switzerland), 27(20), 6858. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
- 13. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Aminoquinoline Derivatives: Profiling 4-Amino-6-methylquinoline Against Established Therapeutic Agents
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the treatment of malaria.[1][2] Chloroquine, the prototypical derivative, revolutionized malaria chemotherapy, but its efficacy has been compromised by widespread parasite resistance.[2][3][4] This has spurred the development of numerous analogues, such as Amodiaquine, which retains activity against some chloroquine-resistant strains but introduces its own toxicological challenges.[5][6][7] Beyond malaria, the unique physicochemical properties of 4-aminoquinolines have led to their exploration as anticancer, anti-inflammatory, and antiviral agents.[8][9] This guide provides a comparative analysis of 4-Amino-6-methylquinoline, a less-studied derivative, against its clinically established congeners, Chloroquine and Amodiaquine. By dissecting their structure-activity relationships (SAR), mechanisms of action, and biological performance, we aim to provide researchers with a predictive framework for evaluating novel 4-aminoquinoline compounds.
The 4-Aminoquinoline Core: A Privileged Pharmacophore
The therapeutic versatility of the 4-aminoquinoline scaffold stems from two key structural features:
-
The Quinoline Nucleus: A bicyclic aromatic system that serves as the primary interaction moiety. Its planarity is crucial for π-π stacking interactions with biological targets like heme.[5]
-
The Basic Amino Side Chain: Attached at the 4-position, this flexible chain contains at least one protonatable nitrogen atom. This feature is fundamental to the class's lysosomotropic nature—the ability to accumulate in acidic organelles like the parasite's digestive vacuole or cellular lysosomes.[9][10]
Substitutions on the quinoline ring dramatically modulate the compound's electronic properties, basicity (pKa), and ultimately, its biological activity. This guide will focus on the critical differences arising from substitutions at the 6- and 7-positions.
Structural Comparison: this compound vs. Chloroquine and Amodiaquine
| Feature | Chloroquine | Amodiaquine | This compound (Hypothesized) |
| Ring Substitution | 7-Chloro | 7-Chloro , 4'-Hydroxyanilino | 6-Methyl |
| Group Type | Electron-withdrawing | Electron-withdrawing | Electron-donating |
| Side Chain @ C4 | N,N-diethylpentan-1,4-diamine | (4-((7-chloroquinolin-4-yl)amino)-2-(diethylaminomethyl)phenol) | N,N-dialkyl-alkane-diamine (assumed for comparison) |
| Key SAR Feature | Essential for high antimalarial potency | Essential for high antimalarial potency; hydroxyl group linked to toxicity | Lacks key electron-withdrawing group at C7 |
Structure-Activity Relationship (SAR) Analysis: The Decisive Role of the 7-Position
Decades of research have established unequivocal SAR principles for the antimalarial activity of 4-aminoquinolines. The most critical of these is the requirement of an electron-withdrawing group, typically a halogen, at the 7-position of the quinoline ring.[11][12][13]
-
Causality of the 7-Chloro Group: The chlorine atom at the 7-position is not arbitrary. It lowers the pKa of the quinoline ring nitrogen, which is crucial for two reasons.[13][14][15] First, it influences the drug's ability to accumulate in the parasite's acidic digestive vacuole (a phenomenon known as pH trapping).[13] Second, and more importantly, it enhances the affinity of the quinoline ring for its target, ferriprotoporphyrin IX (heme), thereby preventing its detoxification into hemozoin.[12][13] Studies have demonstrated a direct correlation between the electron-withdrawing capacity of the substituent at the 7-position and the compound's β-hematin inhibitory activity.[13][15]
-
Predictive Analysis for this compound: this compound lacks the vital 7-chloro substituent. Instead, it possesses a methyl group—an electron-donating group—at the 6-position. Based on established SAR, replacing the 7-chloro group with an electron-donating group leads to a dramatic reduction or complete loss of antimalarial activity.[11][12] Therefore, it can be confidently predicted that This compound will exhibit significantly inferior antiplasmodial potency compared to Chloroquine and Amodiaquine.
Comparative Biological Activity
Antimalarial Potency
The primary measure of antimalarial efficacy is the 50% inhibitory concentration (IC50) against Plasmodium falciparum cultures. A key differentiator is the activity against chloroquine-sensitive (CQS) versus chloroquine-resistant (CQR) strains.
Table 1: Comparative In Vitro Antimalarial Activity (IC50, nM)
| Compound | P. falciparum (CQS Strains: NF54, D10) | P. falciparum (CQR Strains: K1, W2) | Key Takeaway |
| Chloroquine | 5-20 nM | 100-400+ nM[16] | Potent against sensitive strains, but efficacy is lost against resistant strains. |
| Amodiaquine | 5-15 nM | 20-80 nM[6] | Retains significant potency against many CQR strains, making it a valuable alternative.[5][17] |
| This compound | Predicted > 1000 nM | Predicted > 1000 nM | The absence of the 7-chloro group is expected to render it largely inactive as an antimalarial. |
Anticancer Cytotoxicity
4-aminoquinolines have emerged as potential anticancer agents, largely through their ability to inhibit autophagy by disrupting lysosomal function.[5][18]
Table 2: Comparative In Vitro Anticancer Activity (GI50, µM)
| Compound | Breast Cancer (MCF-7) | Breast Cancer (MDA-MB-468) | Mechanism Insight |
| Chloroquine | ~20.7 µM[18][19] | ~24.4 µM[18][19] | Acts as an autophagy inhibitor; serves as a benchmark for comparison. |
| Amodiaquine | Data varies | Data varies | Also exhibits cytotoxic effects, though less characterized than Chloroquine in this context. |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Analogue) | ~36.8 µM[19] | ~8.7 µM[19] | Demonstrates that SAR for anticancer activity can differ from antimalarial activity and is cell-line specific. |
| This compound | Unknown | Unknown | Activity is unpredictable without empirical data. The electronic and lipophilic changes from the 6-methyl group could potentially influence autophagy inhibition or other pathways, warranting experimental validation. |
Mechanistic Pathways: A Tale of Two Targets
Antimalarial Mechanism: Hemozoin Inhibition
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. 4-aminoquinolines disrupt this process.
-
Accumulation: As weak bases, the drugs are protonated and trapped within the acidic (pH ~5.0) digestive vacuole of the parasite.[10]
-
Heme Binding: The planar quinoline ring forms a π-π complex with heme molecules.[5]
-
Inhibition: This drug-heme complex caps the growing face of the hemozoin crystal, preventing further polymerization.[1][3]
-
Toxicity: The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[5]
Caption: Antimalarial mechanism of 4-aminoquinolines via hemozoin inhibition.
Anticancer Mechanism: Autophagy Inhibition
Autophagy is a cellular recycling process that cancer cells can exploit to survive stress. 4-aminoquinolines disrupt this survival mechanism.
-
Lysosomotropism: The drugs accumulate in lysosomes, the cell's acidic recycling centers.[5][9]
-
pH Neutralization: This accumulation raises the lysosomal pH.
-
Enzyme Inactivation: The rise in pH inactivates the acid hydrolases responsible for degradation.
-
Fusion Blockade: The drugs inhibit the fusion of autophagosomes with lysosomes, preventing the breakdown of cellular cargo.
-
Apoptosis: The blockage of this critical survival pathway leads to the accumulation of waste and can trigger apoptotic cell death.
Caption: Anticancer mechanism of 4-aminoquinolines via autophagy inhibition.
Pharmacokinetics and Toxicology: A Critical Divide
While structurally similar, Chloroquine and Amodiaquine have distinct metabolic fates that significantly impact their safety profiles.
-
Chloroquine: Metabolized primarily via N-dealkylation. Its metabolites are generally less active than the parent compound.[20][21]
-
Amodiaquine: This compound is a prodrug, rapidly metabolized to its active form, desethylamodiaquine (DESAQ).[5] However, a parallel metabolic pathway produces a highly reactive amodiaquine quinoneimine (AQQI) metabolite.[6] This electrophilic species can form covalent adducts with proteins, triggering hypersensitivity reactions that can lead to rare but severe adverse effects like agranulocytosis and hepatotoxicity.[6]
-
Toxicological Advantage for this compound? The formation of the toxic quinoneimine metabolite is dependent on the hydroxyl group on the anilino ring of Amodiaquine.[6] Compounds like Chloroquine and, by extension, this compound, lack this structural feature. Therefore, they are incapable of forming this specific toxic metabolite.[22][23] This suggests that This compound, while likely a poor antimalarial, may possess a theoretical safety advantage over Amodiaquine by avoiding the quinoneimine bioactivation pathway.
Caption: A typical experimental workflow for ADMET profiling of new chemical entities.
Standardized Experimental Protocols
To ensure data comparability, standardized assays are essential. The following are representative protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)
This protocol determines the IC50 of a compound against P. falciparum.
-
Parasite Culture: Maintain synchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a concentration gradient (e.g., 1000 nM to 0.1 nM).
-
Assay Plate Setup: In a 96-well plate, add 50 µL of the diluted compounds. Add 50 µL of parasite culture (ring stage, 1% parasitemia). Include positive (no drug) and negative (uninfected RBCs) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Reading: Incubate in the dark for 1 hour. Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Subtract background fluorescence, normalize data to the positive control, and calculate IC50 values using a non-linear regression dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)
This protocol measures the growth inhibitory effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Add the test compound at various concentrations and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Reading: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) values.
Conclusion and Future Outlook
This comparative analysis highlights the critical importance of structure-activity relationships in the 4-aminoquinoline class.
-
This compound is predicted to be a very weak antimalarial agent due to its lack of an electron-withdrawing substituent at the 7-position, a feature established as essential for potent activity.
-
In contrast, established drugs like Chloroquine and Amodiaquine derive their high potency from the 7-chloro group, which facilitates the crucial inhibition of hemozoin formation.
-
While Amodiaquine offers an advantage over Chloroquine against resistant parasites, its clinical use is tempered by a metabolic pathway that can produce toxic quinoneimine metabolites.
-
From a toxicological standpoint, this compound's inability to form these specific metabolites suggests a potentially safer profile, a feature it shares with Chloroquine.
Final Recommendation: While this compound is unlikely to be a viable candidate for antimalarial drug development, its profile underscores a key principle for researchers: medicinal chemistry campaigns must balance potency with safety. The insights gained from comparing these derivatives can guide the design of future 4-aminoquinolines. For instance, developing novel analogues that retain the 7-chloro group for potency while modifying the side chain to circumvent resistance mechanisms and block toxic metabolic pathways remains a highly promising strategy in the ongoing fight against malaria and in the exploration of this privileged scaffold for other therapeutic applications.[7][12] Empirical testing of this compound in anticancer or anti-inflammatory assays would be necessary to determine if its unique electronic and structural properties confer any unexpected advantages in those contexts.
References
-
Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]
-
YouTube. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis. 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]
-
Kapish, A., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(9), 249. Retrieved from [Link]
-
Kumar, A., et al. (2009). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 52(14), 4439-4449. Retrieved from [Link]
-
Venkatesan, J., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3874-3877. Retrieved from [Link]
-
University of Waterloo. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]
-
Biot, C., et al. (1997). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Pathologie Biologie, 45(4), 295-303. Retrieved from [Link]
-
Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531-3539. Retrieved from [Link]
-
D'Alessandro, S., et al. (2013). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 8(5), e61465. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Retrieved from [Link]
-
Solomon, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6294. Retrieved from [Link]
-
ResearchGate. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4723-4729. Retrieved from [Link]
-
Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(14), 4984-4989. Retrieved from [Link]
-
Kaur, K., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Medicinal Chemistry, 13(13), 1547-1563. Retrieved from [Link]
-
ResearchGate. (2020). Recent developments in antimalarial activities of 4-aminoquinoline derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Retrieved from [Link]
-
Romero, A. H., & Delgado, J. J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389657. Retrieved from [Link]
-
Romero, A. H., & Delgado, J. J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
-
Ridley, R. G., et al. (1996). 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]
-
Madrid, P. B., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 45(12), 3494-3501. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
Romero, A. H., et al. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 9, 735161. Retrieved from [Link]
-
Romero, A. H., et al. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 9. Retrieved from [Link]
-
CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
O'Neill, P. M., et al. (2003). Isoquine and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials. Journal of Medicinal Chemistry, 46(23), 4933-4945. Retrieved from [Link]
-
ResearchGate. (2008). The 4-aminoquinolines [Chloroquine (a), Amodiaquine (b) and Mefloquine (c)], Quinacrine (d), Pyronaridine (e) and b-benzoylstyrene derivatives of acridine (4a-r). Retrieved from [Link]
-
Ubaida-Mohien, C., et al. (2012). Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Antimicrobial Agents and Chemotherapy, 56(9), 4907-4916. Retrieved from [Link]
-
ResearchGate. (2011). 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues | Request PDF. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Isoquine and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academicworks.cuny.edu [academicworks.cuny.edu]
A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Amino-6-methylquinoline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework has garnered significant attention, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-6-methylquinoline analogs, a subclass with emerging potential as targeted therapeutics. By examining the interplay between structural modifications and biological activity, we aim to provide a rational framework for the design of novel and potent kinase inhibitors.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The 4-aminoquinoline core is a recognized "privileged scaffold" in drug discovery, capable of interacting with a variety of biological targets. Its rigid, planar structure provides a foundation for the precise orientation of functional groups within the ATP-binding pocket of kinases. The 6-methyl group, in particular, can influence the electronic properties and steric profile of the quinoline ring, potentially enhancing binding affinity and selectivity for specific kinase targets.
Kinases are a family of enzymes that play a critical role in cell signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 4-aminoquinoline scaffold has been successfully exploited in the development of several approved kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) family.[1]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
4-Aminoquinoline-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The key interactions often involve hydrogen bonding between the quinoline nitrogen and the hinge region of the kinase, as well as hydrophobic interactions with residues in the binding pocket.
Synthetic Strategies for this compound Analogs
The synthesis of this compound analogs generally follows a convergent strategy, starting with the construction of the quinoline core, followed by the introduction of the desired amino substituent at the C4-position.
General Synthesis Workflow
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of N-aryl-4-amino-6-methylquinolines
This protocol outlines a general procedure for the synthesis of N-aryl substituted 4-amino-6-methylquinolines, a common class of kinase inhibitors.
Step 1: Synthesis of 4-Hydroxy-6-methylquinoline
-
In a round-bottom flask, combine p-toluidine and diethyl malonate.
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield 4-hydroxy-6-methylquinoline.
Step 2: Synthesis of 4-Chloro-6-methylquinoline
-
To a flask containing phosphorus oxychloride (POCl₃), slowly add 4-hydroxy-6-methylquinoline.
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-chloro-6-methylquinoline.
Step 3: Synthesis of N-aryl-4-amino-6-methylquinoline
-
In a sealed tube, dissolve 4-chloro-6-methylquinoline and the desired aniline derivative in a suitable solvent (e.g., isopropanol or DMF).
-
Add a catalytic amount of acid (e.g., HCl).
-
Heat the reaction mixture at 120-150°C for 12-24 hours.
-
Cool the mixture and purify the product by column chromatography or recrystallization to yield the final N-aryl-4-amino-6-methylquinoline analog.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the quinoline ring and the 4-amino group. The following sections provide a comparative analysis based on a representative series of N-phenyl-4-amino-6-methylquinoline analogs targeting a hypothetical tyrosine kinase.
Impact of Substituents on the N-Phenyl Ring
The electronic and steric properties of substituents on the N-phenyl ring play a crucial role in modulating the inhibitory activity.
| Compound ID | R (Substituent on N-phenyl ring) | Kinase Inhibition IC₅₀ (nM) | Antiproliferative Activity GI₅₀ (µM) - Cancer Cell Line A |
| 1a | H | 580 | 12.5 |
| 1b | 3-Cl | 150 | 4.2 |
| 1c | 3-Br | 135 | 3.8 |
| 1d | 3-CH₃ | 210 | 6.7 |
| 1e | 3-OCH₃ | 180 | 5.1 |
| 1f | 3-CF₃ | 95 | 2.5 |
| 1g | 4-OCH₃ | 450 | 9.8 |
Key Insights:
-
Electron-withdrawing groups at the meta-position are favorable: The introduction of electron-withdrawing groups such as chloro (1b), bromo (1c), and trifluoromethyl (1f) at the meta-position of the N-phenyl ring generally leads to a significant increase in both kinase inhibitory and antiproliferative activity compared to the unsubstituted analog (1a). This suggests that these groups may engage in favorable interactions within the ATP-binding pocket.
-
Positional Isomerism is Critical: A methoxy group at the meta-position (1e) is more favorable than at the para-position (1g), highlighting the importance of the substituent's location for optimal binding.
-
Steric and Electronic Synergy: The trifluoromethyl group (1f) provides a combination of steric bulk and strong electron-withdrawing character, resulting in the most potent analog in this series.
Modifications of the 4-Amino Linker
The nature of the group at the 4-position is critical for activity. While anilino groups are common, other amino substituents have also been explored.
| Compound ID | 4-Amino Substituent | Kinase Inhibition IC₅₀ (nM) | Antiproliferative Activity GI₅₀ (µM) - Cancer Cell Line A |
| 2a | -NH-(CH₂)₃-N(CH₃)₂ | 35 | 1.2 |
| 2b | -NH-piperazine-SO₂-Aryl | 25 | 0.8 |
| 2c | -NH-cyclohexyl | >1000 | >20 |
Key Insights:
-
Basic Side Chains Enhance Potency: The presence of a basic terminal amino group, as in the dimethylaminopropylamino side chain (2a), often leads to potent activity. This basicity can facilitate salt bridge formation with acidic residues in the kinase active site.[2]
-
Extended Linkers with Pharmacophoric Groups: Incorporating a piperazine linker coupled to a sulfonylated aryl moiety (2b) can provide additional interaction points and improve potency.[2]
-
Aromaticity at the 4-position is often crucial: Replacement of the anilino group with a non-aromatic cyclohexylamino group (2c) typically results in a significant loss of activity, underscoring the importance of the aromatic ring for π-π stacking or other hydrophobic interactions.
Biological Evaluation: Experimental Protocols
Standardized assays are essential for the comparative evaluation of novel analogs.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol:
-
In a 384-well plate, add the target kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Context: EGFR Inhibition
Many 4-anilinoquinoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cancer cell growth and survival.
Caption: Simplified EGFR signaling pathway and the point of intervention for 4-aminoquinoline inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents on the 4-amino group, particularly the N-phenyl ring, can lead to significant improvements in potency and cellular activity. Future research in this area should focus on:
-
Enhancing Selectivity: Kinome-wide profiling to identify and minimize off-target effects, thereby reducing potential toxicities.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant kinase mutations that confer resistance to existing therapies.
-
Improving Physicochemical Properties: Optimizing solubility, metabolic stability, and other pharmacokinetic parameters to develop orally bioavailable drug candidates.
By leveraging the insights from SAR studies and employing rational drug design principles, the this compound scaffold can be further exploited to generate a new generation of effective and safe targeted cancer therapies.
References
-
Henriques, S. F., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports, 12(1), 12833. [Link]
-
Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. [Link]
-
Valle-Carranza, A., et al. (2013). Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1. Bioorganic & Medicinal Chemistry, 21(11), 3147-3153. [Link]
-
Hennequin, L. F. A., et al. (2006). Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676. [Link]
-
Asquith, C. R. M., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. Centre for Medicines Discovery. [Link]
-
Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. ResearchGate. [Link]
-
Singh, P., & Kumar, A. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. ACS Omega. [Link]
-
Singh, P., & Kumar, A. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]
-
Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(7), 449-453. [Link]
-
Solomon, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6293. [Link]
-
Al-Omary, F. A. M., et al. (2018). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 23(10), 2539. [Link]
-
Abdel-Aziz, A. A. M., et al. (2019). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-15. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(10), 1969. [Link]
-
Kiss, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(14), 3233. [Link]
-
Zhang, Y., et al. (2016). Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs. Chinese Journal of Medicinal Chemistry, 26(1), 1-7. [Link]
-
W-ska, A., et al. (2019). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1195-1203. [Link]
-
Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759-793. [Link]
-
Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3254. [Link]
-
Li, C., et al. (2018). catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines. Organic Letters, 20(15), 4563-4567. [Link]
-
Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Serbian Chemical Society, 84(9), 925-943. [Link]
-
Patel, R. V., et al. (2012). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Journal of Chemical and Pharmaceutical Research, 4(1), 456-463. [Link]
- Reddy, K. S., et al. (2007). An improved process for the synthesis of quinoline derivatives.
-
Kumar, A., & Singh, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 4-Amino-6-methylquinoline with known kinase inhibitors
An In-Depth Guide to the Efficacy of 4-Aminoquinoline Derivatives as Kinase Inhibitors: A Comparative Analysis
In the landscape of kinase inhibitor discovery, the 4-aminoquinoline scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. While specific data on 4-Amino-6-methylquinoline as a kinase inhibitor is not extensively available in public literature, a broader examination of 4-aminoquinoline derivatives reveals significant potential. This guide provides a comparative analysis of a representative 4-aminoquinoline derivative against a well-established, clinically approved kinase inhibitor, offering insights into its efficacy and potential for future drug development.
Introduction to 4-Aminoquinolines in Kinase Inhibition
The 4-aminoquinoline core is a versatile heterocyclic structure that has been successfully utilized in the design of molecules targeting a range of protein kinases.[1] These kinases play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] By modifying the substituents on the quinoline ring and the amino group, medicinal chemists can fine-tune the potency and selectivity of these compounds for specific kinase targets.[3][4]
This guide will focus on a comparative analysis of a novel 4-aminoquinoline derivative, herein referred to as Compound 14 , which has demonstrated potent inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2)[3][5][6][7], against the known multi-kinase inhibitor, Ponatinib .
Compound Profiles
Representative 4-Aminoquinoline: Compound 14
Compound 14 is a novel synthetic 4-aminoquinoline derivative identified as a potent and highly selective inhibitor of RIPK2.[5] RIPK2 is a crucial mediator in the NOD signaling pathway, which plays a key role in the innate immune response and inflammation.[3]
Known Kinase Inhibitor: Ponatinib
Ponatinib is an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] While its primary targets are BCR-ABL, it is known to inhibit a broad spectrum of kinases, including RIPK2.[2][5]
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of Compound 14 and Ponatinib against RIPK2.
| Compound | Target Kinase | IC50 (nM) |
| Compound 14 | RIPK2 | 5.1 ± 1.6 |
| Ponatinib | RIPK2 | 8.2 ± 2.9 |
Data sourced from a study on the design and synthesis of 4-aminoquinoline derivatives as RIPK2 inhibitors.[5]
The data clearly indicates that Compound 14 exhibits a higher potency against RIPK2 in a cell-free assay compared to Ponatinib.
Selectivity Profile of Compound 14
A key advantage of Compound 14 is its high selectivity for RIPK2. In a screening panel of 70 kinases, at a concentration of 1 µM, only five kinases (Fyn, Lyn, BTK, Abl, and RIPK2) were inhibited by more than 90%.[5] This high degree of selectivity suggests a lower potential for off-target effects compared to broader-spectrum inhibitors.
Signaling Pathway Context: The Role of RIPK2
To understand the significance of RIPK2 inhibition, it is essential to visualize its position in the NOD signaling pathway.
Caption: The NOD2-RIPK2 signaling pathway, a key driver of inflammatory responses.
Experimental Methodologies
The following protocols provide a framework for assessing the efficacy of kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-6-methylquinoline
This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-Amino-6-methylquinoline. As a critical intermediate or potential impurity in pharmaceutical manufacturing, robust and reliable quantification of this compound is paramount. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish equivalent and interchangeable analytical procedures.
The narrative herein is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, to ensure scientific integrity and regulatory compliance.[1][2]
Introduction: The Rationale for Cross-Validation
In the lifecycle of a pharmaceutical product, it is not uncommon for an analytical method to be updated or for a secondary method to be developed. This may occur during a transfer to a different laboratory, the adoption of new technology, or the need for an orthogonal method to confirm results. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[3] This ensures consistency and reliability of data throughout the product's lifecycle.[4]
This guide focuses on this compound, a heterocyclic amine whose physicochemical properties—moderate polarity, UV absorbance due to its aromatic structure, and potential for thermal degradation—make it a suitable candidate for analysis by multiple chromatographic techniques. We will compare a widely-used, robust HPLC-UV method with a highly selective and sensitive GC-MS method.
Overview of the Analytical Methodologies
The choice of an analytical method is dictated by the analyte's properties, the sample matrix, and the intended purpose of the analysis (e.g., release testing, stability studies, impurity profiling).[5]
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of pharmaceutical quality control labs due to its robustness and versatility for analyzing a wide range of compounds.
-
Principle of Causality: this compound is a moderately polar compound containing both a nonpolar quinoline ring system and a polar amino group. A C18 stationary phase provides a nonpolar environment that retains the molecule primarily through hydrophobic interactions. The use of a polar mobile phase, such as a mixture of acetonitrile and water, facilitates elution. Incorporating a buffer (e.g., ammonium formate) is critical to control the ionization state of the basic amino group (pKa ≈ 5.6), ensuring consistent retention times and sharp, symmetrical peak shapes.[6] UV detection is suitable as the conjugated aromatic system of the quinoline ring exhibits strong absorbance.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it ideal for trace-level analysis and confirmation of identity.
-
Principle of Causality: For a compound to be amenable to GC analysis, it must be volatile and thermally stable. Polar functional groups, like the primary amine in this compound, can cause poor peak shape (tailing) due to interactions with the stationary phase and may be susceptible to thermal degradation in the hot injector port. To mitigate this, a derivatization step is employed. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amino group with a nonpolar, thermally stable trimethylsilyl (TMS) group. This increases volatility and reduces peak tailing, enabling reliable chromatographic separation.[7] Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity by monitoring characteristic ions of the derivatized analyte.[8]
The Cross-Validation Study Design
The objective is to demonstrate that the GC-MS method provides results that are equivalent to the established HPLC-UV method for the quantification of this compound in a drug substance. The validation is performed in accordance with ICH Q2(R2) guidelines.[1][3]
A single batch of the drug substance was spiked with this compound at five concentration levels, covering 50% to 150% of the target analytical concentration (e.g., the specification limit for an impurity). Nine samples were prepared at the 100% level, and three samples were prepared at each of the other four levels. These samples were then analyzed by both methods.
Caption: Cross-validation experimental workflow.
Experimental Protocols
Protocol 4.1: Method A - RP-HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in diluent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the drug substance, spike with the appropriate amount of this compound, and dissolve in diluent to the target concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject standards to establish the calibration curve, followed by the prepared samples.
Protocol 4.2: Method B - GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in pyridine. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation & Derivatization: Accurately weigh the drug substance, spike, and dissolve in pyridine. To 100 µL of this solution, add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Ionization)
-
MS Mode: Selected Ion Monitoring (SIM). Monitor at least 3 characteristic ions for the TMS-derivative.
-
-
Analysis: Inject derivatized standards to establish the calibration curve, followed by the derivatized samples.
Comparative Data and Results
The following tables summarize the performance data obtained during the cross-validation study. The acceptance criteria are based on typical requirements for an impurity quantification method as per ICH guidelines.[1][5]
Table 1: Linearity
| Parameter | HPLC-UV | GC-MS | Acceptance Criterion |
|---|---|---|---|
| Range Tested (% Target) | 50 - 150 | 50 - 150 | Report Range |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.995 |
| y-intercept (% of 100% response) | 0.8% | 1.1% | Report |
Table 2: Accuracy (Recovery)
| Spiked Level (% Target) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criterion |
|---|---|---|---|
| 50% | 101.2% | 103.5% | 80.0% - 120.0% |
| 80% | 99.8% | 101.9% | 80.0% - 120.0% |
| 100% | 100.5% | 99.3% | 80.0% - 120.0% |
| 120% | 99.1% | 97.8% | 80.0% - 120.0% |
| 150% | 98.7% | 96.5% | 80.0% - 120.0% |
| Mean Recovery | 99.9% | 99.8% | |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criterion |
|---|---|---|---|
| Repeatability (n=6 at 100%) | 0.9% | 2.5% | ≤ 5% |
| Intermediate Precision (n=9 at 100%) | 1.4% | 3.8% | ≤ 10% |
Table 4: Statistical Comparison of 100% Level Results
| Parameter | HPLC-UV (Mean Assay) | GC-MS (Mean Assay) | Statistical Test | Result |
|---|
| Assay Value | 100.5% | 99.3% | Two-tailed t-test (p=0.05) | No significant difference |
Interpretation and Discussion
The results from the cross-validation study demonstrate a high degree of concordance between the HPLC-UV and GC-MS methods.
-
Linearity: Both methods showed excellent linearity across the tested range, with correlation coefficients well above the acceptance criterion.[5]
-
Accuracy: The mean recovery for both methods was nearly identical and well within the acceptable limits, indicating that both techniques can accurately quantify the analyte in the matrix without significant bias.
-
Precision: The HPLC-UV method exhibited superior precision (lower %RSD) compared to the GC-MS method. This is an expected outcome; the multi-step derivatization required for GC-MS introduces more potential variability than the straightforward "dissolve and inject" protocol for HPLC.[9] However, the precision of the GC-MS method was still well within the acceptance criteria, confirming its reliability.
-
Method Equivalence: A statistical t-test on the results obtained at the 100% target concentration level showed no statistically significant difference between the means generated by the two methods. This provides strong evidence that the methods are equivalent and can be used interchangeably for this specific analysis.
Caption: Relationship of core validation parameters.
Conclusion and Recommendations
This cross-validation study successfully demonstrates that the developed GC-MS method is equivalent to the established HPLC-UV method for the quantitative determination of this compound.
Recommendations:
-
For Routine QC: The HPLC-UV method is recommended for routine quality control testing due to its higher precision, simpler sample preparation, and faster throughput.
-
For Confirmatory Analysis: The GC-MS method serves as an excellent orthogonal technique. It is recommended for out-of-specification (OOS) investigations or for confirming the identity of the analyte, as the mass spectrum provides structural information that UV detection cannot.
-
For Low-Level Detection: While not explicitly tested here, the inherent sensitivity of GC-MS in SIM mode would likely provide a lower limit of quantification (LOQ), making it the preferred method if trace-level analysis is required.
By successfully cross-validating these two methods, an organization gains valuable flexibility in its analytical operations, ensuring data integrity and comparability regardless of the technique employed. This science- and risk-based approach aligns with modern regulatory expectations for analytical procedure lifecycle management.[2]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1][10][11]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][3]
-
U.S. Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link][12]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][2]
-
Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][4]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link][13]
-
AAPS J. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link][14]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link][5]
-
Science.gov. quantitative gc-ms analysis: Topics by Science.gov. [Link][7]
-
Fu, Y. et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link][8]
-
Analytical Methods. (2014). Validated method for the quantification and chemical characterisation of piperazine-based 'party pills'. [Link][9]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]
- 7. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fda.gov [fda.gov]
- 11. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of 4-Amino-6-methylquinoline's Anticancer Properties: A Comparative Approach
As the landscape of oncology research continuously evolves, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Within this context, the 4-aminoquinoline scaffold has emerged as a promising pharmacophore, historically recognized for its antimalarial properties and now increasingly investigated for its potential in cancer therapy.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vivo validation of a specific derivative, 4-Amino-6-methylquinoline, as a potential anticancer agent. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis against established standards, ensuring a robust and scientifically sound evaluation.
Scientific Rationale and Mechanistic Underpinnings
The 4-aminoquinoline core, present in drugs like chloroquine, has demonstrated anticancer activities through various mechanisms, including the inhibition of autophagy, modulation of critical signaling pathways, and the induction of apoptosis.[1][3] While specific data on this compound is nascent, its structural similarity to other researched derivatives suggests a plausible role in interfering with tumor progression. Preliminary in vitro studies on analogous compounds have indicated cytotoxic effects against various cancer cell lines, particularly those of breast and colon origin.[4][5][6] A proposed mechanism of action centers on the disruption of lysosomal function and the inhibition of signaling cascades crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.
To visually represent the putative mechanism, the following signaling pathway diagram illustrates the potential points of intervention for this compound.
Caption: Putative mechanism of this compound.
Designing a Robust In Vivo Validation Study
The transition from promising in vitro data to conclusive in vivo efficacy requires a meticulously designed experimental plan. The choice of an appropriate animal model is critical and should reflect the clinical context of the cancer type being targeted.[7][8] For this guide, we will focus on a human breast cancer xenograft model, given the in vitro activity of related 4-aminoquinoline compounds against breast cancer cell lines.[4][5]
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for in vivo validation.
For initial efficacy studies, a cell line-derived xenograft (CDX) model is often employed due to its reproducibility and relatively low cost.[9] We propose the use of the MDA-MB-231 human breast adenocarcinoma cell line, a well-characterized and aggressive triple-negative breast cancer model. These cells will be implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
For more advanced, translational studies, a patient-derived xenograft (PDX) model would be the subsequent choice.[10][11] PDX models are established by directly transplanting tumor fragments from a patient into an immunodeficient mouse, thereby better preserving the original tumor architecture and heterogeneity.[11]
To objectively assess the anticancer properties of this compound, it is essential to include a standard-of-care positive control. For triple-negative breast cancer, Doxorubicin is a commonly used chemotherapeutic agent and will serve as our primary comparator. A vehicle control group is also mandatory to account for any effects of the drug delivery vehicle.
Detailed Experimental Protocols
Scientific integrity is built upon reproducible and well-documented methodologies. The following protocols are designed to be self-validating systems.
-
Cell Preparation: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency. Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS). Resuspend cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize 6-8 week old female immunodeficient mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitoring: Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
This compound Formulation: Based on preliminary toxicity studies, prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). The final dosing solution should be prepared fresh daily.
-
Doxorubicin Formulation: Reconstitute Doxorubicin hydrochloride in sterile saline according to the manufacturer's instructions.
-
Administration: Once tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (i.p.) daily.
-
Group 2 (this compound): Administer the formulated this compound i.p. daily at a predetermined dose (e.g., 25 mg/kg).
-
Group 3 (Doxorubicin): Administer Doxorubicin i.p. once a week at a standard dose (e.g., 5 mg/kg).
-
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes 2-3 times per week. The primary efficacy endpoint is the percentage of TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as a general indicator of toxicity. A body weight loss of more than 20% is typically considered a sign of severe toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival. Monitor mice for signs of morbidity and euthanize when necessary. Survival data can be plotted as a Kaplan-Meier curve.
-
Terminal Procedures: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting). Collect blood and major organs for toxicity assessment.
Data Presentation and Comparative Analysis
Quantitative data should be summarized in a clear and concise format to facilitate comparison between the different treatment groups.
Table 1: Comparative Efficacy and Toxicity of this compound
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, i.p. | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound | 25 mg/kg, Daily, i.p. | Data to be generated | Data to be generated | Data to be generated |
| Doxorubicin | 5 mg/kg, Weekly, i.p. | 650 ± 95 | 64.9 | -8.7 ± 2.1 |
Note: The data for this compound is hypothetical and would be populated upon completion of the experiment. The data for the control and Doxorubicin groups are representative.
Future Directions and Concluding Remarks
The successful in vivo validation of this compound would mark a significant step towards its development as a novel anticancer agent. Positive results from the proposed xenograft study would warrant further investigation, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate its concentration with its biological effect.
-
Orthotopic and Metastatic Models: To evaluate the efficacy of this compound in a more clinically relevant tumor microenvironment and to assess its impact on metastasis.[9]
-
Combination Studies: To explore potential synergistic effects when combined with other anticancer agents.
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By adhering to these principles of robust experimental design and detailed protocols, researchers can generate the high-quality, reproducible data necessary to advance promising compounds from the laboratory to the clinic.
References
-
Comparisons of in vivo cancer models and their applications. ResearchGate. Available at: [Link]
-
Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. Available at: [Link]
-
In Vivo Oncology Models for Drug Discovery. (2023-04-07). Available at: [Link]
-
In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available at: [Link]
-
Cancer Models. Charles River Laboratories. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Available at: [Link]
-
Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. NIH. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. NIH. Available at: [Link]
-
Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Semantic Scholar. Available at: [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]
-
Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. NIH. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. NIH. Available at: [Link]
-
In vitro cell viability assay of (A) all synthesized... ResearchGate. Available at: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. Available at: [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available at: [Link]
-
Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]
-
Action mechanism of snake venom l-amino acid oxidase and its double-edged sword effect on cancer treatment: Role of pannexin 1-mediated interleukin-6 expression. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. criver.com [criver.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Head-to-Head Comparison of 4-Amino-6-methylquinoline and Structurally Similar Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and specificity is a continuous endeavor. The 4-aminoquinoline scaffold has historically been a cornerstone in medicinal chemistry, most notably in the development of antimalarial drugs.[1][2][3][4] Modifications to this core structure have yielded a plethora of compounds with diverse biological activities, ranging from antimalarial to antibacterial and anticancer properties.[1][5] This guide provides a comprehensive head-to-head comparison of 4-Amino-6-methylquinoline and its structurally similar analogs, focusing on the impact of substituent changes at the 6-position of the quinoline ring. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships, supported by experimental data and detailed protocols.
Introduction to 4-Aminoquinolines and the Significance of the 6-Position
The 4-aminoquinoline core is a privileged structure in drug discovery.[1] The nitrogen atom at the 4-position and the quinoline ring system are crucial for the biological activity of these compounds, particularly their antimalarial action, which primarily involves the inhibition of hemozoin formation in the malaria parasite.[3] The substituents on the quinoline ring play a significant role in modulating the physicochemical properties and biological potency of these molecules. The 6-position, in particular, is a key site for modification to fine-tune activity and selectivity.
This guide will focus on a comparative analysis of four key 6-substituted 4-aminoquinolines:
-
This compound: The focus of our study.
-
4-Amino-6-chloroquinoline: A halogenated analog.
-
4-Amino-6-methoxyquinoline: An analog with an electron-donating group.
-
4-Amino-6-hydroxyquinoline: An analog with the potential for hydrogen bonding.
By comparing these compounds, we aim to elucidate the influence of the methyl, chloro, methoxy, and hydroxy groups on the biological performance of the 4-aminoquinoline scaffold.
Synthesis of 4-Amino-6-substituted Quinolines
The synthesis of 4-amino-6-substituted quinolines typically follows a multi-step pathway, often commencing with a substituted aniline. A general and robust synthetic approach involves the Conrad-Limpach reaction to construct the quinoline core, followed by chlorination and subsequent amination.
Below is a generalized synthetic workflow:
Caption: Generalized synthetic workflow for 4-amino-6-substituted quinolines.
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical laboratory-scale synthesis of this compound.
Step 1: Synthesis of 4-Hydroxy-6-methylquinoline
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 mole) and ethyl acetoacetate (1 mole).
-
Heat the mixture at 140-150°C for 1 hour.
-
Slowly add the resulting intermediate to preheated polyphosphoric acid at 240-250°C.
-
Maintain the temperature for 30 minutes to facilitate cyclization.
-
Cool the reaction mixture and pour it into a beaker containing ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-hydroxy-6-methylquinoline.
Step 2: Synthesis of 4-Chloro-6-methylquinoline
-
To a flask containing phosphorus oxychloride (POCl₃) (3 moles), slowly add 4-hydroxy-6-methylquinoline (1 mole).
-
Reflux the mixture for 2-3 hours.
-
After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-6-methylquinoline.
Step 3: Synthesis of this compound
-
Dissolve 4-chloro-6-methylquinoline (1 mole) in a suitable solvent such as phenol or a high-boiling alcohol.
-
Heat the solution in a sealed autoclave with an excess of ammonia at 150-160°C for 8-10 hours.
-
After cooling, add a dilute acid to the reaction mixture to dissolve the product.
-
Make the solution alkaline with a base to precipitate the this compound.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Head-to-Head Comparison of Biological Activities
While direct comparative studies of all four compounds in a single publication are scarce, we can synthesize data from various sources to draw meaningful comparisons. The primary biological activities of interest for this class of compounds are antimalarial, antibacterial, and anticancer.
Antimalarial Activity
The 4-aminoquinoline scaffold is most renowned for its antimalarial properties. The mechanism of action is widely accepted to be the inhibition of hemozoin biocrystallization in the food vacuole of the malaria parasite, leading to the accumulation of toxic free heme.[3]
Structure-Activity Relationship Insights:
-
Electron-withdrawing vs. Electron-donating Groups: The nature of the substituent at the 6-position can significantly influence the electronic properties of the quinoline ring, which in turn affects its interaction with heme and its accumulation in the parasite's acidic food vacuole. Generally, electron-withdrawing groups at the 7-position (analogous to the 6-position in terms of electronic influence on the quinoline nitrogen) are considered essential for high antimalarial activity.[3] This suggests that the 6-chloro substituent might confer higher potency compared to the electron-donating 6-methyl , 6-methoxy , and 6-hydroxy groups.
-
Lipophilicity and Membrane Permeability: The lipophilicity of the molecule, influenced by the substituent at the 6-position, is crucial for its ability to cross cell membranes and accumulate in the parasite's food vacuole.
Comparative Antimalarial Data (Illustrative)
| Compound | Substituent at 6-position | Expected Relative Activity | Rationale |
| 4-Amino-6-chloroquinoline | Chloro (-Cl) | High | Electron-withdrawing nature enhances activity. |
| This compound | Methyl (-CH₃) | Moderate | Electron-donating, may slightly reduce activity compared to chloro. |
| 4-Amino-6-methoxyquinoline | Methoxy (-OCH₃) | Moderate to Low | Electron-donating, may reduce activity. |
| 4-Amino-6-hydroxyquinoline | Hydroxy (-OH) | Moderate to Low | Electron-donating and potential for metabolic changes. |
Note: This is a qualitative comparison based on established SAR principles for 4-aminoquinolines. Actual IC50 values would be required for a quantitative assessment.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax II.
-
Drug Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture to wells containing the serially diluted compounds. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration.
Antibacterial Activity
Quinoline derivatives have also demonstrated promising antibacterial activity, often by targeting bacterial DNA gyrase.[6]
Structure-Activity Relationship Insights:
-
The presence of a fluorine atom at the 6-position of the quinolone (a related class of compounds) is often associated with potent antibacterial activity. While our focus is on 4-aminoquinolines, this suggests that halogen substitution at this position can be beneficial.
-
Studies on 6-aminoquinolones have shown that replacing the typical fluorine at the C-6 position with an amino group can maintain good activity against Gram-negative and Gram-positive bacteria.[6]
Comparative Antibacterial Data (Illustrative)
| Compound | Substituent at 6-position | Expected Relative Activity | Rationale |
| 4-Amino-6-chloroquinoline | Chloro (-Cl) | Potentially High | Halogen substitution is often favorable for antibacterial activity. |
| This compound | Methyl (-CH₃) | Moderate | Alkyl substitution may contribute to activity. |
| 4-Amino-6-hydroxyquinoline | Hydroxy (-OH) | Moderate | Hydroxy-substituted 4-aminoquinolines have shown slight antibacterial activity.[7] |
| 4-Amino-6-methoxyquinoline | Methoxy (-OCH₃) | Moderate | Methoxy-substituted 4-aminoquinolines have shown slight antibacterial activity.[7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[5][8][9][10][11] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[11]
Structure-Activity Relationship Insights:
-
The anticancer activity of quinoline derivatives is highly dependent on the specific cell line and the nature of the substituents.
-
Derivatives of 5-amino-6-methoxyquinoline have shown significant antiproliferative activity.[8]
-
The introduction of various side chains and substituents on the quinoline ring can lead to potent cytotoxic effects against various cancer cell lines.
Comparative Anticancer Data (Illustrative)
| Compound | Substituent at 6-position | Expected Relative Activity | Rationale |
| 4-Amino-6-methoxyquinoline | Methoxy (-OCH₃) | Potentially High | Analogs with this substitution have shown potent anticancer activity.[8] |
| 4-Amino-6-chloroquinoline | Chloro (-Cl) | Moderate to High | Halogenated quinolines are often explored for anticancer properties. |
| This compound | Methyl (-CH₃) | Moderate | The effect of a methyl group can vary depending on the cancer cell line. |
| 4-Amino-6-hydroxyquinoline | Hydroxy (-OH) | Moderate | The hydroxy group may influence activity through hydrogen bonding or metabolic pathways. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.
Conclusion and Future Directions
The substituent at the 6-position of the 4-aminoquinoline scaffold plays a pivotal role in modulating its biological activity. Based on established structure-activity relationships, it is anticipated that:
-
4-Amino-6-chloroquinoline will exhibit strong antimalarial activity and potentially significant antibacterial and anticancer properties.
-
This compound is likely to show moderate activity across the tested biological targets.
-
4-Amino-6-methoxyquinoline may have reduced antimalarial and antibacterial activity but could possess notable anticancer potential.
-
4-Amino-6-hydroxyquinoline 's activity will be influenced by its electron-donating nature and potential for metabolic transformations.
This guide provides a framework for the comparative evaluation of these important compounds. It is crucial for researchers to conduct direct, head-to-head experimental comparisons under standardized conditions to obtain definitive quantitative data. Further research should focus on elucidating the precise mechanisms of action of these compounds against various biological targets and exploring further structural modifications to optimize their therapeutic potential.
References
- Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P. G., Palmioli, G., ... & Terni, P. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973-982.
- Meyer, T., Lemcke, T., Geffken, D., & Kaulfers, P. M. (2001). Synthesis and antibacterial activity of 5-and 6-hydroxy substituted 4-aminoquinolines and derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(9), 691-695.
- Lv, K., Wang, Z., Ma, J., Wang, L., Zhang, T., & Li, Y. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 969408.
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1363721.
- de la C. Calderón, A., Pérez-G, M., & Cervantes-G, V. H. (2012). Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites. PloS one, 7(5), e37259.
- BenchChem. (2025).
- Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., ... & Peters, W. (1996). 4-Aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial agents and chemotherapy, 40(8), 1846-1854.
- Sharma, M., & Kumar, P. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Developing Drugs, 5(2), 1-10.
- Gorka, A. P., de Dios, A. C., & Roepe, P. D. (2013). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of medicinal chemistry, 56(13), 5231-5246.
- Singh, A., Kumar, A., & Singh, R. K. (2012). Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. Medicinal Chemistry Research, 21(11), 3749-3756.
- Wicht, K. J., & K-S., W. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6569.
- ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- Kumar, A., & Narasimhan, B. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 13(8), 1177-1194.
- Reddy, T. S., & Reddy, P. S. N. (2007).
- Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2012). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2 (1H)-one. Molecules, 17(11), 13343-13361.
- BenchChem. (2025). Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8-Difluoro-2-methylquinolin-4-amine.
- de Oliveira, R. B., de F. F. M. de A. Santos, F., da Silva, A. D., & de S. A. de C. Leal, I. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 223.
- Kumar, R., & Singh, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737.
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reproducibility of Experimental Results for 4-Amino-6-methylquinoline and its Analogs
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational step. The reproducibility of these synthetic protocols is paramount to ensure consistent results and the reliable advancement of research projects. This guide provides an in-depth technical comparison of the experimental reproducibility for the synthesis of 4-Amino-6-methylquinoline and a structurally related alternative, a 4-anilino-6-aminoquinazoline derivative. We will delve into detailed experimental protocols, potential challenges affecting reproducibility, and present comparative data to guide your experimental design.
Introduction: The Critical Role of Reproducibility in Chemical Synthesis
In the realm of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure due to its presence in a wide array of pharmacologically active compounds. 4-Aminoquinolines, in particular, have garnered significant interest for their potential as antimalarial, anticancer, and anti-inflammatory agents. The successful synthesis and subsequent biological evaluation of these compounds hinge on the ability to reliably reproduce experimental results. Factors such as reaction conditions, purity of starting materials, and purification methods can significantly impact the yield, purity, and ultimately the biological activity of the final compound.
This guide will explore the synthesis of this compound, a representative member of the 4-aminoquinoline family. We will present a plausible and detailed synthetic protocol, discuss potential pitfalls that can affect its reproducibility, and compare it with the synthesis of a 4-anilino-6-aminoquinazoline derivative, a class of compounds also under investigation for various therapeutic applications, including as potential MERS-CoV inhibitors.[1]
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be approached through a multi-step sequence, often starting with a Combes quinoline synthesis to construct the core heterocyclic ring, followed by functional group manipulations. The reproducibility of this pathway can be influenced by the regioselectivity of the initial cyclization and the efficiency of the subsequent substitution reactions.[2][3]
Experimental Protocol: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for similar quinoline derivatives.[4][5]
Step 1: Synthesis of 6-methylquinolin-4-ol
-
In a round-bottom flask, combine p-toluidine (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the mixture at 150°C for 2 hours.
-
Increase the temperature to 250°C and maintain for 30 minutes to induce cyclization.
-
Cool the reaction mixture to room temperature and triturate with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 6-methylquinolin-4-ol.
Step 2: Synthesis of 4-chloro-6-methylquinoline
-
To a flask containing phosphorus oxychloride (POCl₃, 5 equivalents), slowly add 6-methylquinolin-4-ol (1 equivalent) at 0°C.
-
Heat the mixture to reflux (approximately 110°C) for 2 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-6-methylquinoline.
Step 3: Synthesis of this compound
-
In a sealed pressure vessel, dissolve 4-chloro-6-methylquinoline (1 equivalent) in a solution of ammonia in ethanol (7N, 10 equivalents).
-
Heat the mixture to 160°C for 12 hours.
-
Cool the vessel to room temperature, and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Factors Affecting Reproducibility
-
Combes Synthesis (Step 1): The initial cyclization is often the most critical step for reproducibility. The high temperatures required can lead to the formation of side products and charring, impacting both yield and purity. Regioselectivity can also be an issue with substituted anilines, although with p-toluidine, the formation of the 6-methyl isomer is expected.[2][3]
-
Chlorination (Step 2): The use of phosphorus oxychloride requires careful handling due to its reactivity with water. Incomplete reaction or hydrolysis of the product back to the starting material can affect the yield.
-
Amination (Step 3): This nucleophilic aromatic substitution is typically performed under high pressure and temperature. Incomplete conversion and the formation of side products can complicate purification. The volatility of ammonia also requires a well-sealed reaction vessel to ensure consistent results.[6]
An Alternative Approach: Synthesis of a 4-Anilino-6-aminoquinazoline Derivative
As a point of comparison, we will examine the synthesis of N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, a compound identified as a potential inhibitor of MERS-CoV.[1] The synthesis of this class of molecules often involves a more convergent approach, which can sometimes offer advantages in terms of reproducibility.
Experimental Protocol: Synthesis of a 4-Anilino-6-aminoquinazoline Derivative
This protocol is adapted from the literature for the synthesis of 4-anilino-6-aminoquinazoline derivatives.[1]
Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide
-
A solution of 2-amino-5-nitrobenzonitrile (1 equivalent) and dimethylformamide-dimethyl acetal (DMF-DMA, 1.5 equivalents) in toluene is heated at 110°C for 5 hours.
-
The reaction mixture is cooled and the solvent is removed under reduced pressure to yield the product.
Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
-
A mixture of the product from Step 1 (1 equivalent), 3-chloro-4-fluoroaniline (1.2 equivalents), and acetic acid is heated at 120°C for 4 hours.
-
After cooling, the mixture is diluted with water and the resulting precipitate is filtered, washed with water, and dried.
Step 3: Synthesis of N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine
-
To a suspension of the nitro compound from Step 2 (1 equivalent) in a mixture of isopropyl alcohol and water, add iron powder (4 equivalents) and ammonium chloride (5 equivalents).
-
Heat the mixture at 100°C for 3 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate. The residue is then partitioned between ethyl acetate and water. The organic layer is dried and concentrated to give the amino derivative.
Step 4: Synthesis of N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine
-
To a solution of the aminoquinazoline from Step 3 (1 equivalent) and 3-methoxybenzaldehyde (1.2 equivalents) in isopropyl acetate, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2 equivalents) and a catalytic amount of trifluoroacetic acid.
-
Heat the mixture at 100°C for 2 hours.
-
After cooling, the reaction is quenched with aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a 4-anilino-6-aminoquinazoline derivative.
Comparative Analysis of Experimental Parameters and Reproducibility
| Parameter | This compound Synthesis | 4-Anilino-6-aminoquinazoline Synthesis |
| Starting Materials | p-Toluidine, Diethyl malonate | 2-Amino-5-nitrobenzonitrile, DMF-DMA, Anilines, Aldehydes |
| Number of Steps | 3 | 4 |
| Key Reactions | Combes quinoline synthesis, Nucleophilic aromatic substitution | Cyclization, Nucleophilic aromatic substitution, Reduction, Reductive amination |
| Harsh Conditions | High temperatures (up to 250°C), strong acid (POCl₃) | Elevated temperatures (up to 120°C) |
| Purification | Column chromatography often required for final step | Multiple steps require purification (precipitation, extraction, column chromatography) |
| Reported Yields | Variable, often moderate due to harsh conditions | Generally good yields reported for each step[1] |
| Reproducibility Challenges | Regioselectivity in Combes synthesis, high temperature control, handling of POCl₃, high-pressure amination | Multi-step nature requires consistent execution at each stage, purification efficiency |
Discussion on Reproducibility and Experimental Design
The synthesis of This compound via the Combes reaction presents significant reproducibility challenges primarily due to the harsh conditions of the initial cyclization. The high temperatures can lead to inconsistent yields and the formation of difficult-to-remove impurities. The subsequent chlorination and amination steps, while more standard, also require careful control to ensure complete conversion and minimize side reactions.
In contrast, the synthesis of the 4-anilino-6-aminoquinazoline derivative , while involving more steps, utilizes a series of more controlled and generally higher-yielding reactions. The initial cyclization to form the quinazoline ring is often more reproducible than the Combes synthesis. The subsequent reduction and reductive amination are standard, well-understood transformations in organic chemistry. However, the multi-step nature of this synthesis means that small variations in yield at each step can have a cumulative effect on the overall yield.
For researchers choosing between these or similar synthetic routes, the following considerations are key:
-
Expertise and Equipment: The Combes synthesis for this compound requires equipment capable of reaching high temperatures safely. The final amination step necessitates a pressure vessel. The quinazoline synthesis, while longer, may be more amenable to standard laboratory equipment.
-
Scale of Synthesis: For small-scale synthesis, the quinazoline route may offer more predictable outcomes. At a larger scale, the fewer steps of the quinoline synthesis might be advantageous if the conditions can be rigorously controlled.
-
Purity Requirements: The purification of the final this compound can be challenging due to the potential for byproducts from the high-temperature reactions. The quinazoline synthesis may offer a cleaner crude product before final purification.
Conclusion
Both 4-aminoquinolines and 4-aminoquinazolines represent important scaffolds in medicinal chemistry. The reproducibility of their synthesis is a critical factor for any research program. The synthesis of this compound, while shorter, presents challenges related to the harsh conditions of the Combes reaction. The multi-step synthesis of the compared 4-anilino-6-aminoquinazoline derivative may offer a more controlled and reproducible, albeit longer, pathway.
Ultimately, the choice of synthetic route will depend on the specific research goals, available resources, and the desired scale of the synthesis. By understanding the potential pitfalls and carefully controlling the experimental parameters outlined in this guide, researchers can improve the reproducibility of their results and accelerate their drug discovery efforts.
References
-
Scientific Information Database. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Available at: [Link]
-
SciSpace. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Available at: [Link]
-
PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Available at: [Link]
-
ResearchGate. (2020). Identification of 4-Anilino-6-aminoquinazoline Derivatives as Potential MERS-CoV Inhibitors. Available at: [Link]
-
ResearchGate. (2017). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Available at: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]
- Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem Compound Summary for CID 81116. Retrieved from [Link].
-
ResearchGate. (2018). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Available at: [Link]
-
PubMed. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Available at: [Link]
-
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]
-
ResearchGate. (n.d.). Combes quinoline synthesis. Available at: [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Semantic Scholar. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Available at: [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Available at: [Link]
-
The Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]
-
FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Available at: [Link]
Sources
- 1. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-6-methylquinoline
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-6-methylquinoline, a compound whose handling requires a thorough understanding of its chemical properties and potential hazards. The procedures outlined here are synthesized from established safety data for structurally analogous quinoline derivatives, ensuring a cautious and responsible approach in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
The fundamental principle guiding this protocol is the management of this compound as a hazardous waste. This approach is predicated on the known toxicological and chemical reactivity profiles of related aminoquinolines and methylquinolines. Adherence to these guidelines is critical for personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on data from similar quinoline compounds, we can infer the following risk profile:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Vapors or dust may cause irritation to the eyes and respiratory tract.[3]
-
Reactivity: Quinoline derivatives can react vigorously with strong oxidizing agents and strong acids.[1][3] When heated to decomposition, it may emit toxic fumes, including nitrogen oxides.[3]
-
Environmental Hazard: This compound is presumed to be harmful to aquatic life, and therefore, direct release into the environment must be strictly avoided.[4][5]
These potential hazards necessitate that all waste containing this compound be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[2][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any work that will generate this compound waste, it is imperative to be outfitted with the correct PPE. The following table summarizes the minimum requirements.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes of solutions or airborne powder.[1] |
| Body Protection | Standard laboratory coat | To protect clothing and underlying skin from contamination.[6] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[8] |
Step-by-Step Disposal Protocol: From Bench to Final Disposition
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling. This workflow ensures that the waste is managed safely within the laboratory and is ready for collection by certified hazardous waste handlers.
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused or chemically contaminated solid this compound in a dedicated, sealable container. This container should be made of a compatible material (e.g., glass or high-density polyethylene) and clearly labeled.[8]
-
Contaminated Labware: Disposable materials that have come into contact with the compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper, must be considered hazardous.[8] These items should be collected in a separate, clearly labeled hazardous waste bag or container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly vented hazardous waste container. Do not mix this waste with incompatible materials like strong acids or oxidizing agents.[9]
All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.[6][10] Labeling is a key component of safe waste management. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1][8] This storage location should be away from general laboratory traffic and incompatible chemicals.[8]
The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][8] Provide them with a complete inventory of the waste. The standard and recommended method for the final disposal of this type of organic chemical waste is controlled incineration at a licensed facility.[6]
Emergency Procedures: Managing Spills
In the event of a spill, the immediate priorities are to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[3]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or cat litter.[4][11] For solid spills, carefully sweep up the material, avoiding the creation of dust.[1]
-
Collect Waste: Place all contaminated absorbent material and collected solids into a sealable container for hazardous waste.[4][10]
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.[9]
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[1]
Diagrams and Visual Aids
To further clarify the disposal workflow, the following diagram outlines the decision-making process for handling this compound waste.
Caption: Waste Disposal Workflow for this compound.
By implementing these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proactive risk assessment, proper use of protective equipment, and compliant waste management are foundational to sound scientific practice.
References
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Quinoline. (2010). ScienceLab.com. [Link]
-
Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. [Link]
-
6-Methylquinoline | C10H9N | CID 7059. PubChem. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. (2021). Chemos GmbH & Co.KG. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. technopharmchem.com [technopharmchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 4-Amino-6-methylquinoline: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 4-Amino-6-methylquinoline holds potential, its toxicological properties are not fully characterized. Therefore, we must adopt a precautionary principle, treating it with the caution reserved for compounds of significant biological activity. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research. Our approach is not merely to list equipment, but to build a self-validating system of safety based on a thorough understanding of risk.
Hazard Assessment: Inferring Risk from Structural Analogs
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact is likely to cause serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered solid may cause respiratory irritation.[1]
Given these potential hazards, all handling procedures must be designed to minimize direct contact and aerosol generation.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is donned, we must engineer the risk out of the process. PPE should be considered the last line of defense, used in conjunction with robust engineering controls.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[3] This is non-negotiable for procedures like weighing, transferring, and preparing solutions, which carry a high risk of generating airborne particles.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Restricted Access: The area where the compound is being handled should be clearly demarcated, with access restricted to authorized personnel only.
Personal Protective Equipment: A Multi-Layered Barrier
The selection of PPE must be tailored to the specific task and the associated risk of exposure. A one-size-fits-all approach is insufficient.
The eyes are highly susceptible to chemical splashes and airborne particulates.
-
Chemical Splash Goggles: For all procedures, chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields do not offer adequate protection against splashes or fine powders.[5]
-
Face Shield: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during solution transfers or sonicating), a face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from direct contact.
Preventing dermal contact is critical, as related compounds are known skin irritants and are presumed to be harmful upon skin contact.[1]
-
Laboratory Coat: A permeation-resistant, solid-front lab coat is required. A traditional button-front cotton coat is not sufficient as it can absorb chemicals and allow passage to the skin. Disposable, solid-front gowns are a superior alternative for high-hazard activities.
-
Gloves (Double-Gloving): Double-gloving is the standard protocol for handling this compound. An inner nitrile glove should be tucked under the sleeve of the lab coat, and an outer, chemical-resistant glove should be worn over the cuff. Nitrile gloves are a common and effective choice.[7]
-
Causality: The rationale for double-gloving is twofold. First, it provides a backup barrier in case the outer glove is breached. Second, it allows for a safe doffing procedure where the contaminated outer glove can be removed without touching the inner glove or skin. Gloves must be changed immediately if contamination is suspected and always before leaving the work area.
-
-
Disposable Sleeves: For tasks with a high potential for contamination, such as working within a crowded fume hood, disposable sleeves provide an extra layer of protection for the arms.
While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.
-
Normal Operations: During routine small-scale handling inside a certified chemical fume hood, a respirator is typically not required.[2]
-
High-Risk Scenarios: Respiratory protection should be considered if there is a failure of engineering controls (e.g., fume hood malfunction) or during large-scale operations or spill clean-up where aerosolization is possible. In such cases, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.[5] A comprehensive respiratory protection program, including fit-testing, is required by OSHA if respirators are used.[5]
Summary of PPE Requirements
| Activity Level | Task Examples | Required Personal Protective Equipment |
| Low Hazard | Handling sealed containers, visual inspection. | Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves. |
| Moderate Hazard | Weighing solids (<1g), preparing stock solutions, small-scale reactions. | Permeation-resistant lab coat, chemical splash goggles, double nitrile gloves. |
| High Hazard | Large-scale weighing (>1g), spill clean-up, potential for aerosolization. | Disposable solid-front gown, chemical splash goggles and face shield, double nitrile gloves, disposable sleeves. Respiratory protection (e.g., N95 or higher) should be considered based on risk assessment.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the essential steps for safely weighing the solid compound and preparing a stock solution. Trust in our safety procedures is built on meticulous, repeatable actions.
Objective: To accurately weigh 100 mg of this compound powder and prepare a 10 mg/mL stock solution in DMSO.
1. Preparation (Pre-Operation)
- Ensure the chemical fume hood is certified and functioning correctly.
- Don the appropriate PPE for a moderate-hazard activity: permeation-resistant lab coat, chemical splash goggles, and double nitrile gloves.
- Cover the work surface inside the fume hood with absorbent, disposable bench paper.
- Gather all necessary equipment: spatula, anti-static weigh boat, vortex mixer, and pre-labeled vials for the stock solution and waste.
- Prepare a dedicated solid waste container and a liquid waste container within the fume hood.
2. Weighing the Compound (Execution)
- Perform all manipulations deep within the chemical fume hood to maximize containment.
- Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.
- Using a clean spatula, carefully transfer the approximate amount of powder to the tared weigh boat on the analytical balance.
- Once the desired weight is obtained, securely close the primary container.
- Clean the spatula with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe in the designated solid waste container.
3. Solution Preparation (Execution)
- Carefully add the weighed powder to the pre-labeled vial.
- Using a calibrated pipette, add the required volume of DMSO to the vial.
- Secure the cap on the vial and vortex until the solid is completely dissolved.
- Visually inspect to ensure no undissolved particles remain.
4. Decontamination and Disposal (Post-Operation)
- All disposable items that came into contact with the chemical (weigh boat, pipette tips, wipes) must be placed in the designated hazardous solid waste container.[2][8]
- Wipe down the work surface within the fume hood with an appropriate solvent.
- To doff PPE, first remove the outer gloves and dispose of them in the hazardous waste.
- Remove the lab coat and goggles.
- Finally, remove the inner gloves and wash hands thoroughly with soap and water.[9]
Emergency Response: Spill Management Workflow
In the event of a spill, a clear and immediate plan is essential to ensure personnel safety and prevent further contamination.
Caption: Workflow for handling a chemical spill of this compound.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2019, January 18). Fourth Generation Agents - Reference Guide. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
